2-Nitrosopyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-nitrosopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-7-5-3-1-2-4-6-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHYOGYJDQSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215638 | |
| Record name | Pyridine, nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65291-83-0 | |
| Record name | Pyridine, nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065291830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties and Structure of 2-Nitrosopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrosopyridine (B1345732) is a heterocyclic compound with the chemical formula C₅H₄N₂O. It has garnered interest in synthetic organic chemistry, particularly as a reactive dienophile in Diels-Alder reactions for the synthesis of complex nitrogen-containing molecules, including potential antibiotics.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental physical and chemical properties, structure, and reactivity of this compound, with a focus on data relevant to research and development. This compound is also recognized as a potential nitrosamine (B1359907) impurity in pharmaceutical manufacturing processes involving pyridine-containing reagents, necessitating a thorough understanding of its characteristics for risk assessment and control.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following tables. It is important to note that specific data for some properties, such as melting and boiling points, are not consistently reported in the literature, which may be attributed to the compound's reactivity and tendency to exist in a monomer-dimer equilibrium.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₄N₂O | [2][6][7] |
| Molecular Weight | 108.10 g/mol | [2][7] |
| CAS Number | 79917-37-6 | [2][6][7] |
| Appearance | Light brown to yellow solid | [2][3] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| pKa | Not available |
Table 2: Solubility of this compound
| Solvent | Solubility | Remarks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (925.07 mM) | Ultrasonic assistance may be required. | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (23.13 mM) | Clear solution. | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (23.13 mM) | Clear solution. | [2] |
Molecular Structure
A critical aspect of this compound's chemistry is its existence in a monomer-dimer equilibrium. In the solid state, it primarily exists as a trans-dimer. In solution, an equilibrium is established between the monomeric and dimeric forms. The monomer is the reactive species in cycloaddition reactions.
dot { graph G { layout=neato; node [shape=plaintext]; rankdir=LR;
} } Caption: Monomer-dimer equilibrium of this compound.
Spectroscopic Properties
The spectroscopic data for this compound is crucial for its identification and characterization.
UV-Visible Spectroscopy: Detailed UV-Vis absorption data for the monomeric form of this compound is not extensively reported. For related nitroaromatic compounds, the nitro group's absorption maximum can vary widely (170–270 nm) depending on the molecular structure.
Infrared (IR) Spectroscopy: The IR spectrum of the this compound dimer in a KBr pellet shows intense signals at 1390 cm⁻¹ and 1409 cm⁻¹, which are assigned to the symmetric and asymmetric stretching vibrations of the Z-ONNO group. Upon photolysis to form the monomer, a prominent new signal appears at 1509 cm⁻¹, which is tentatively assigned to the N=O stretching vibration of the monomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for monomeric this compound is not readily available in the literature. The equilibrium between the monomer and dimer in solution can complicate the interpretation of NMR spectra.
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves the oxidation of 2-aminopyridine (B139424). A general procedure, as referenced in the literature, is outlined below.
Detailed Methodology: A specific, detailed experimental protocol from a primary literature source (The Journal of Organic Chemistry, 1982, 47, 552) is recommended for precise replication. A general outline based on similar transformations is as follows:
-
Preparation of the Oxidizing Agent: A common oxidizing agent for this transformation is Caro's acid (peroxymonosulfuric acid), which can be prepared by carefully adding potassium persulfate to concentrated sulfuric acid.
-
Oxidation Reaction: The 2-aminopyridine is dissolved in a suitable solvent, and the oxidizing agent is added dropwise at a controlled temperature, typically at or below room temperature. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched, for example, by pouring it onto ice. The pH is then adjusted to be neutral or slightly basic. The product is typically extracted into an organic solvent.
-
Purification: The crude product obtained after solvent evaporation can be purified by column chromatography on silica (B1680970) gel.
Diels-Alder Reaction with this compound
This compound is an effective dienophile in [4+2] cycloaddition reactions. A general protocol for such a reaction is provided below.
Detailed Methodology:
-
Reactant Preparation: The diene is dissolved in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).
-
Reaction: this compound is added to the solution of the diene. The reaction is often carried out at room temperature, but gentle heating may be required for less reactive dienes. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography or recrystallization to yield the desired cycloadduct.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other nitroso compounds, it is potentially toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[3] For storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from light.[2][6]
Conclusion
This compound is a valuable reagent in organic synthesis with a rich chemistry dominated by its monomer-dimer equilibrium and its reactivity as a dienophile. While some of its fundamental physical properties are not well-documented, this guide provides a consolidated overview of the available data and general experimental procedures. Further research to fully characterize its properties, particularly those of the monomeric form, would be beneficial for its broader application in research and drug development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 79917-37-6: Pyridine, 2-nitroso- | CymitQuimica [cymitquimica.com]
- 4. studylib.net [studylib.net]
- 5. This compound | Manasa Life Sciences [manasalifesciences.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound | TRC-N546655-10MG | LGC Standards [lgcstandards.com]
The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 2-Nitrosopyridine
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and history of 2-nitrosopyridine (B1345732), a significant heterocyclic compound in organic synthesis and drug development. Tailored for researchers, scientists, and drug development professionals, this document details the historical context of its synthesis, key experimental protocols, and the evolution of its applications.
Introduction: The Dawn of Nitroso Chemistry
The story of this compound is intrinsically linked to the broader history of C-nitroso compounds. Research into this class of molecules began in earnest in 1874, a period marked by significant advancements in organic chemistry.[1] Early work was fascinated by the characteristic blue or green colors of the monomeric forms and the white appearance of their dimeric structures in the solid state.[1] The synthesis of nitrosobenzene (B162901) by Adolf Baeyer in 1874, through the reaction of diphenylmercury (B1670734) with nitrosyl bromide, stands as a landmark achievement that opened the door for the exploration of other aromatic nitroso compounds.[2][3]
The First Synthesis of this compound: A Logical Deduction
While a singular "discovery paper" for this compound is not readily apparent in historical records, its first synthesis can be logically inferred from the established methods for preparing aromatic nitroso compounds in the late 19th and early 20th centuries. The most probable route for its initial preparation was the oxidation of 2-aminopyridine (B139424).
The oxidation of primary aromatic amines to their corresponding nitroso derivatives was a known transformation.[2][4] One of the earliest and most effective oxidizing agents used for this purpose was Caro's acid (peroxomonosulfuric acid, H₂SO₅).[4] Therefore, it is highly likely that the first synthesis of this compound was achieved by treating 2-aminopyridine with Caro's acid.
Another plausible early method involves the controlled oxidation of 2-hydroxylaminopyridine. The oxidation of N-arylhydroxylamines to nitroso compounds was a well-established reaction, often employing mild oxidizing agents.[2]
Experimental Protocols: Recreating a Historical Synthesis
Based on the historical context, a detailed experimental protocol for a likely early synthesis of this compound via the oxidation of 2-aminopyridine is presented below. This protocol is a composite based on general methods for the synthesis of aromatic nitroso compounds from that era.
Synthesis of this compound from 2-Aminopyridine using Caro's Acid
-
Reagents and Materials:
-
2-Aminopyridine
-
Potassium peroxymonosulfate (B1194676) (or a mixture of potassium persulfate and sulfuric acid to generate Caro's acid in situ)
-
Concentrated Sulfuric Acid
-
Distilled Water
-
Ice
-
Ether (or other suitable organic solvent)
-
Sodium Bicarbonate solution (for neutralization)
-
Glass reaction vessel
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
A solution of Caro's acid is prepared by carefully adding potassium peroxymonosulfate to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
2-Aminopyridine is dissolved in a suitable solvent.
-
The solution of 2-aminopyridine is slowly added to the pre-cooled Caro's acid solution with constant stirring, maintaining a low temperature (typically 0-5 °C).
-
After the addition is complete, the reaction mixture is stirred for a specified period, allowing the oxidation to proceed.
-
The reaction mixture is then carefully poured onto crushed ice to quench the reaction.
-
The aqueous solution is neutralized with a sodium bicarbonate solution.
-
The product, this compound, is extracted from the aqueous layer using an organic solvent like ether.
-
The organic extracts are combined, washed with water, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or sublimation.
-
Physicochemical Properties and Spectroscopic Data
This compound is a green solid in its monomeric form and typically exists as a colorless dimer in the solid state. The following table summarizes key physicochemical and spectroscopic data.
| Property | Value |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Appearance (Monomer) | Green solid |
| Appearance (Dimer) | Colorless solid |
| Key IR Absorptions (cm⁻¹) | ~1500 (N=O stretch) |
Evolution of Synthesis and Modern Applications
While the foundational synthesis methods remain relevant, modern organic chemistry has introduced more efficient and selective reagents for the preparation of this compound and its derivatives. For instance, oxidation of anilines using hydrogen peroxide catalyzed by molybdenum salts has been developed as a greener alternative.[5]
The true value of this compound lies in its versatility as a synthetic intermediate. Its applications have expanded significantly since its discovery.
-
Diels-Alder Reactions: this compound is an excellent dienophile in hetero-Diels-Alder reactions, allowing for the synthesis of complex nitrogen- and oxygen-containing heterocyclic scaffolds.[6] This reactivity has been particularly valuable in the synthesis of natural products and their analogues.
-
Drug Discovery and Development: The pyridine (B92270) ring is a common motif in pharmaceuticals, and this compound serves as a key building block for introducing specific functionalities. It has been utilized in the synthesis of antibiotics and other bioactive molecules.[6]
-
Derivatization Reagent: In analytical chemistry, this compound is employed as a derivatization reagent to enhance the detection of certain molecules in techniques like mass spectrometry.[6]
Signaling Pathways and Experimental Workflows
The primary utility of this compound in a biological context is as a synthetic precursor to pharmacologically active molecules rather than a direct modulator of signaling pathways. However, its application in the discovery of natural products provides a workflow that can be visualized.
The following diagram illustrates the general synthetic utility of this compound in accessing more complex heterocyclic systems.
Conclusion
From its inferred discovery through the oxidation of 2-aminopyridine to its current status as a versatile tool in organic synthesis and medicinal chemistry, this compound has had a rich and impactful history. Its journey mirrors the evolution of organic chemistry, from the foundational discoveries of the 19th century to the sophisticated applications in modern drug development. This guide has provided a comprehensive overview for researchers and scientists, highlighting the enduring importance of this simple yet powerful heterocyclic compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 2-Nitrosopyridine (B1345732)
This guide provides a detailed overview of the synthesis of this compound, a valuable reagent in organic chemistry and drug development. The primary focus of this document is to present a practical and accessible method for the preparation of this compound, emphasizing the oxidation of 2-aminopyridine (B139424).
Introduction to this compound
This compound is a heteroaromatic nitroso compound with diverse applications in chemical synthesis. It serves as a versatile intermediate and reagent, notably as a dienophile in Diels-Alder reactions and in the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to participate in cycloaddition reactions makes it a valuable tool for the construction of complex molecular architectures.
Synthetic Pathways
The synthesis of aromatic and heteroaromatic nitroso compounds can be approached through several general methods, including:
-
Oxidation of Primary Amines: This is a common and direct method for the synthesis of nitroso compounds. A variety of oxidizing agents can be employed, with careful control of reaction conditions to prevent over-oxidation to the corresponding nitro compound.
-
Reduction of Nitro Compounds: The partial reduction of nitroarenes can yield nitroso compounds. This method requires mild reducing agents and precise control to avoid further reduction to hydroxylamines or amines.
-
Nitrosation of Phenols or Arylhydroxylamines: Direct introduction of the nitroso group can be achieved under specific conditions, though this is less common for heteroaromatic systems lacking activating groups.
For the preparation of this compound, the oxidation of the readily available starting material, 2-aminopyridine, is the most practical and widely cited approach.
Experimental Protocol: Oxidation of 2-Aminopyridine
The following protocol is based on established methods for the oxidation of aromatic amines to their corresponding nitroso derivatives. The use of peroxymonosulfuric acid (Caro's acid), generated in situ from hydrogen peroxide and sulfuric acid, is a common and effective method. Another effective oxidizing agent is Oxone® (potassium peroxymonosulfate).
Method 1: Oxidation with Caro's Acid (In Situ Preparation)
This method involves the controlled oxidation of 2-aminopyridine using Caro's acid, which is prepared immediately before use.
Core Reaction:
Caption: Oxidation of 2-aminopyridine to this compound.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Aminopyridine | 94.12 | 10 | 0.94 g |
| Concentrated Sulfuric Acid | 98.08 | - | 10 mL |
| 30% Hydrogen Peroxide | 34.01 | 12 | 1.36 mL |
| Dichloromethane (B109758) (CH2Cl2) | - | - | 50 mL |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
| Ice | - | - | As needed |
Experimental Procedure:
-
Preparation of Caro's Acid: In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, slowly add 1.36 mL of 30% hydrogen peroxide to 10 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir the resulting solution for 10 minutes in the ice bath.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 0.94 g of 2-aminopyridine in 20 mL of dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add the freshly prepared Caro's acid solution to the 2-aminopyridine solution via the dropping funnel over a period of 30 minutes. Carefully monitor the reaction temperature and maintain it between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice. Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent.
Expected Yield:
The yield of this compound can vary depending on the precise reaction conditions and purification efficiency, but yields in the range of 50-70% have been reported for similar oxidations of aromatic amines.
Method 2: Oxidation with Oxone®
Oxone® is a stable and easy-to-handle oxidizing agent that can also be used for the synthesis of nitroso compounds.
Core Reaction Workflow:
Caption: Experimental workflow for the synthesis of this compound using Oxone®.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Aminopyridine | 94.12 | 10 | 0.94 g |
| Oxone® (KHSO5·0.5KHSO4·0.5K2SO4) | 614.76 (active) | 15 | 9.22 g |
| Dichloromethane (CH2Cl2) | - | - | 50 mL |
| Water | - | - | 50 mL |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.94 g of 2-aminopyridine in a biphasic mixture of 50 mL of dichloromethane and 50 mL of water.
-
Addition of Oxidant: In a separate beaker, dissolve 9.22 g of Oxone® in 50 mL of water. Add this solution to the stirred biphasic mixture of 2-aminopyridine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel as described in Method 1.
Expected Yield:
Yields for Oxone®-mediated oxidations of anilines to nitrosoarenes are generally reported to be in the range of 60-85%.
Data Summary
| Method | Oxidizing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Caro's Acid | Dichloromethane | 0 - 5 | 1 - 2 | 50 - 70 |
| 2 | Oxone® | Dichloromethane / Water | Room Temp. | 2 - 4 | 60 - 85 |
Safety Precautions
-
Caro's acid is a powerful and potentially explosive oxidizing agent. It should be prepared fresh and handled with extreme caution in a fume hood behind a safety shield. Avoid contact with organic materials.
-
Concentrated sulfuric acid and hydrogen peroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
The work-up procedure involving the neutralization of strong acid should be performed slowly and with cooling to control the exothermic reaction and gas evolution.
This guide provides a comprehensive overview for the synthesis of this compound. For researchers and professionals in drug development, the presented methods offer a reliable pathway to access this important synthetic intermediate. Adherence to the detailed protocols and safety precautions is essential for a successful and safe execution of this synthesis.
An In-depth Technical Guide to 2-Nitrosopyridine for Researchers and Drug Development Professionals
An essential molecule in synthetic chemistry and a critical consideration in pharmaceutical quality control, 2-Nitrosopyridine (B1345732) presents both opportunities and challenges. This guide provides a comprehensive overview of its chemical properties, formation, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers and professionals in drug development.
Core Properties of this compound
This compound is a nitrosated aromatic heterocycle. Its fundamental chemical and physical properties are summarized below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Citations |
| CAS Number | 79917-37-6 | [1][2][3] |
| Molecular Formula | C₅H₄N₂O | [1][2][3] |
| Molecular Weight | 108.10 g/mol | [1][2] |
| Appearance | Solid, light brown to yellow | [2] |
| Solubility (25°C) | ≥ 30 mg/mL in DMSO | [4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Significance in Pharmaceutical Drug Development
In the context of pharmaceutical manufacturing, this compound is primarily regarded as a potential nitrosamine (B1359907) impurity. Regulatory bodies such as the U.S. FDA and EMA have established stringent guidelines for the evaluation and control of such impurities due to their potential carcinogenicity. The formation of this compound can occur when pyridine-containing starting materials, intermediates, solvents, or reagents are exposed to nitrosating agents, such as nitrite (B80452) sources, under acidic conditions.[1] Consequently, manufacturers are required to conduct thorough risk assessments and implement sensitive analytical methods to detect and quantify any potential this compound impurities at trace levels.[1]
Mechanism of Formation as a Pharmaceutical Impurity
The formation of this compound as an impurity is a critical process to understand and control in pharmaceutical synthesis. It typically involves the electrophilic nitrosation of a pyridine (B92270) derivative. The process is initiated by the formation of a nitrosating agent from a nitrite source (e.g., sodium nitrite) under acidic conditions. This agent then reacts with the pyridine ring.
Synthetic and Analytical Applications
Beyond its role as an impurity, this compound is a valuable reagent in organic synthesis and analytical chemistry, primarily due to its reactivity as a dienophile in Diels-Alder reactions.
Diels-Alder Reaction for Synthesis and Derivatization
This compound is an excellent dienophile that readily participates in [4+2] cycloaddition reactions with conjugated dienes.[5][6][7] This reactivity is harnessed for the synthesis of complex nitrogen-containing heterocyclic compounds, including novel antibiotics.[7]
Furthermore, the Diels-Alder reaction with this compound is employed as a derivatization strategy in analytical chemistry to enhance the sensitivity of detection for diene-containing analytes. A notable application is the analysis of vitamin D metabolites. The derivatization of these metabolites with this compound forms stable adducts that are more readily ionized by electrospray, significantly improving their detection limits in LC-MS/MS analysis.[5]
Experimental Protocols
General Protocol for Diels-Alder Reaction with Cyclopentadiene (B3395910)
This protocol describes a general procedure for the reaction of a dienophile with cyclopentadiene, which is generated in situ from dicyclopentadiene (B1670491). This method can be adapted for reactions with this compound.
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., this compound)
-
Reaction vessel (e.g., sealed tube)
-
Heating and stirring apparatus
Procedure:
-
Charge a sealed reaction tube with a magnetic stir bar, dicyclopentadiene (typically in slight excess), and the dienophile.
-
Seal the tube and heat the mixture to a temperature sufficient to crack the dicyclopentadiene into cyclopentadiene monomer (e.g., 180-185°C).
-
Stir the reaction mixture at this temperature for the required duration, monitoring the reaction progress by a suitable method (e.g., TLC or GC/MS).
-
After the reaction is complete, cool the tube to room temperature.
-
Dissolve the reaction mixture in an appropriate solvent (e.g., ethyl acetate) for analysis and purification.
-
The product can be purified by standard techniques such as column chromatography or recrystallization.
Analytical Method: LC-MS/MS for Analytes Derivatized with this compound
This section outlines a general workflow for the sensitive detection of diene-containing analytes, such as vitamin D metabolites, after derivatization with this compound.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix (e.g., serum) using a suitable technique like liquid-liquid extraction followed by solid-phase extraction (LLE-SPE) to minimize ion suppression.[5]
-
Derivatization: React the extracted analyte with this compound to form the Diels-Alder adduct. This reaction is typically carried out in an organic solvent.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A high-resolution column suitable for separating the derivatized analytes (e.g., a C18 column).
-
Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous phase with an acid modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A flow rate appropriate for the column dimensions and system (e.g., 0.3-0.6 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Specific precursor-to-product ion transitions for the derivatized analyte of interest should be determined and optimized.
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap) is required.
-
3. Data Analysis:
-
Quantify the analyte by comparing the peak area of the derivatized analyte to a standard curve prepared with known concentrations of the derivatized standard.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Nitrosopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for 2-nitrosopyridine (B1345732), covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and, where data is unavailable, for the related compound 2-nitropyridine (B88261) for comparative purposes.
Note on Data Availability: Extensive literature searches did not yield publicly available experimental ¹H NMR, ¹³C NMR, or UV-Vis spectroscopic data specifically for this compound. The data for 2-nitropyridine is provided for illustrative purposes and should be treated with caution as the electronic and structural differences between a nitro (-NO₂) and a nitroso (-NO) group will significantly impact the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Proton NMR)
No experimental data for this compound was found in the reviewed literature.
Table 1: ¹H NMR Data for 2-Nitropyridine (for illustrative purposes)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 8.70 | d | 4.4 | H-6 |
| 8.23 | d | 8.2 | H-3 |
| 7.95 | t | 7.8 | H-4 |
| 7.55 | t | 6.5 | H-5 |
¹³C NMR Data (Carbon-13 NMR)
No experimental data for this compound was found in the reviewed literature.
Table 2: ¹³C NMR Data for 2-Nitropyridine (for illustrative purposes)
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 156.1 | C-2 |
| 149.7 | C-6 |
| 137.7 | C-4 |
| 128.9 | C-3 |
| 122.3 | C-5 |
Infrared (IR) Spectroscopy
In the solid phase, this compound primarily exists as its dimer. The monomeric form, which is the subject of interest for its characteristic N=O stretching frequency, can be generated through cryogenic photolysis of the dimer.
Table 3: Key IR Absorption Bands for Monomeric this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1509 | Prominent | N=O stretching vibration |
| ~1150 | - | In-plane ring distortion with C-N(=O) bond stretching contribution |
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption data for this compound was found in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data. Specific parameters for this compound may require optimization.
NMR Spectroscopy (General Protocol)
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy of Monomeric this compound
This protocol is specific due to the nature of the sample.
-
Sample Preparation:
-
Prepare a KBr pellet containing the this compound dimer.
-
-
Instrumentation:
-
Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a cryogenic sample holder.
-
-
Data Acquisition (Dimer):
-
Cool the KBr pellet to a low temperature (e.g., 12 K).
-
Record the IR spectrum of the dimer.
-
-
Photolysis:
-
Irradiate the cold KBr pellet with a high-pressure mercury lamp to induce photodissociation of the dimer into the monomer.
-
-
Data Acquisition (Monomer):
-
Record the IR spectrum of the resulting monomer at the cryogenic temperature.
-
-
Data Processing:
-
Process the interferogram to obtain the absorption spectrum.
-
Identify and assign the characteristic vibrational frequencies.
-
UV-Vis Spectroscopy (General Protocol)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of dilutions of the stock solution to determine the molar absorptivity accurately.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of each diluted sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and molecular structure information.
A Theoretical Investigation into the Conformational Landscape of 2-Nitrosopyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations of 2-Nitrosopyridine (B1345732) conformers, a molecule of interest in medicinal chemistry and materials science. Understanding the conformational preferences and the energy landscape of this compound is crucial for predicting its reactivity, designing derivatives with specific properties, and elucidating its role in biological systems. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the fundamental concepts through clear diagrams.
Conformational Isomerism in this compound
This compound exists as two primary conformers, designated as syn and anti. These conformers arise from the rotation of the nitroso group (-N=O) around the C-N bond. The relative orientation of the nitrogen lone pair and the pyridine (B92270) ring nitrogen dictates the specific conformation.
Caption: Conformational isomerism in this compound.
Relative Stabilities and Interconversion Barriers
Theoretical calculations using Density Functional Theory (DFT) have been employed to determine the relative stabilities of the syn and anti conformers and the energy barrier for their interconversion. The anti conformer is consistently found to be more stable than the syn conformer.
A study by Varga et al. provides quantitative insights into these energetic differences. The calculations were performed at the DSD-PBEP86-D3(BJ)/def2TZVP level of theory. The relative standard Gibbs energies and the transition state (TS) energies for the gas-phase interconversion are summarized in the table below.
| Compound | Conformer | Relative Standard Gibbs Energy (kcal/mol) at 298.15 K | Relative Standard Gibbs Energy (kcal/mol) at 12 K |
| This compound | anti | 0.00 | 0.00 |
| syn | 0.5 | 0.5 | |
| TS | 3.9 | 3.9 | |
| 4-Chloro-2-nitrosopyridine | anti | 0.00 | 0.00 |
| syn | 0.7 | 0.7 | |
| TS | 4.0 | 4.0 | |
| 4-Methyl-2-nitrosopyridine | anti | 0.00 | 0.00 |
| syn | 0.4 | 0.4 | |
| TS | 3.8 | 3.8 | |
| Nitrosobenzene | anti | - | - |
| syn | - | - | |
| TS | 4.6 | 4.6 |
Table 1: Relative standard Gibbs energies of syn and anti conformers and the transition state for interconversion of 2-nitrosopyridines and nitrosobenzene.
The data clearly indicates that for all studied 2-nitrosopyridines, the anti conformer is energetically favored, albeit by a small margin of 0.4-0.7 kcal/mol. The energy barrier for the interconversion via the out-of-plane rotation of the N=O group is approximately 3.8-4.0 kcal/mol. This low barrier suggests that at room temperature, both conformers are likely to be present in an equilibrium mixture, although the equilibrium will favor the more stable anti conformer.
Computational Methodology
The theoretical calculations cited in this guide were performed using state-of-the-art quantum chemical methods. A detailed protocol for reproducing these calculations is provided below.
Experimental Protocol: DFT Calculations of this compound Conformers
-
Software: All calculations were performed using the Gaussian program package.
-
Level of Theory: The geometries of the syn and anti conformers, as well as the transition state for their interconversion, were optimized at the DSD-PBEP86-D3(BJ)/def2-TZVP level of theory. This is a double-hybrid density functional theory (DFT) method that includes empirical dispersion correction, which is crucial for accurately describing non-covalent interactions.
-
Basis Set: The def2-TZVP (Triple-Zeta Valence with Polarization) basis set was used for all atoms. This basis set provides a good balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization: The geometries of the conformers were fully optimized without any symmetry constraints. The nature of the stationary points was confirmed by calculating the vibrational frequencies. Minima (the syn and anti conformers) have no imaginary frequencies, while the transition state has exactly one imaginary frequency corresponding to the rotation around the C-N bond.
-
Energy Calculations: Single-point energy calculations were performed on the optimized geometries to obtain the final electronic energies. Gibbs free energy corrections were then added to obtain the relative standard Gibbs energies at the specified temperatures (298.15 K and 12 K).
-
Analysis: The output files from the calculations were analyzed to extract the geometric parameters (bond lengths, bond angles, dihedral angles), relative energies, and vibrational frequencies.
Caption: A typical computational workflow for studying conformers.
Vibrational Spectra Analysis
The theoretical calculations also provide access to the vibrational frequencies of the conformers. These calculated frequencies can be compared with experimental infrared (IR) spectra to validate the computational model and to aid in the assignment of experimental spectral bands.
The study by Varga et al. found that the calculated scaled harmonic infrared spectra of the anti and syn conformers of this compound are very similar. However, the anharmonic spectra, calculated at the same level of theory, show more significant differences in the relative intensities of the bands, which could potentially be used to distinguish the conformers experimentally.
Conclusion
Theoretical calculations, particularly using high-level DFT methods, provide a powerful tool for understanding the conformational preferences of this compound. The anti conformer is consistently predicted to be the more stable form, with a relatively low energy barrier for interconversion to the syn conformer. These computational insights are invaluable for researchers in drug development and materials science, as they can guide the design of new molecules with tailored properties and help in the interpretation of experimental data. The detailed methodology presented in this guide serves as a practical reference for conducting similar computational studies on related molecular systems.
An In-depth Technical Guide to the Reactivity of the Nitroso Group on a Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitroso group, when attached to a pyridine (B92270) ring, imparts a unique and versatile reactivity profile to the molecule. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of nitrosopyridines, with a particular focus on their utility in organic synthesis and drug discovery. The electronic nature of the pyridine ring, combined with the reactivity of the nitroso moiety, allows for a diverse range of chemical transformations, including cycloaddition reactions, and interactions with both electrophiles and nucleophiles. This document details established experimental protocols, summarizes key quantitative data, and visualizes reaction pathways and experimental workflows to serve as a practical resource for researchers in the field.
Introduction
Nitrosopyridines are a class of heterocyclic compounds characterized by the presence of a nitroso (-N=O) group attached to a pyridine ring. The electron-withdrawing nature of the pyridine ring, particularly when protonated or bearing electron-withdrawing substituents, influences the chemical behavior of the nitroso group, making it an interesting functional handle for a variety of chemical transformations. This guide explores the fundamental aspects of nitrosopyridine chemistry, from their synthesis to their diverse reaction profile and applications in medicinal chemistry.
Synthesis of Nitrosopyridines
The synthesis of nitrosopyridines can be achieved through several routes, primarily involving the oxidation of aminopyridines or the reduction of nitropyridines. The choice of method often depends on the desired isomer and the available starting materials.
From Aminopyridines
The oxidation of aminopyridines is a common and direct method for the synthesis of nitrosopyridines. Various oxidizing agents can be employed, with Caro's acid (peroxymonosulfuric acid) and potassium permanganate (B83412) being effective choices.
Experimental Protocol: Synthesis of 2-Nitrosopyridine (B1345732) from 2-Aminopyridine (B139424) using Caro's Acid
-
Preparation of Caro's Acid: In a flask cooled in an ice-salt bath, carefully add potassium persulfate (K₂S₂O₈) portion-wise to concentrated sulfuric acid (H₂SO₄) with stirring. Maintain the temperature below 10 °C. The reaction is complete when the persulfate has fully dissolved.
-
Oxidation: Dissolve 2-aminopyridine in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). Cool the solution in an ice bath.
-
Slowly add the freshly prepared Caro's acid to the 2-aminopyridine solution. The reaction is exothermic and the temperature should be maintained below 5 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a solid.
From Nitropyridines
The partial reduction of nitropyridines offers another route to nitrosopyridines. Careful selection of the reducing agent and reaction conditions is crucial to avoid over-reduction to the corresponding aminopyridine.
Experimental Protocol: Synthesis of 3-Nitrosopyridine from 3-Nitropyridine (B142982)
-
Dissolve 3-nitropyridine in a mixture of ethanol (B145695) and aqueous ammonium (B1175870) chloride solution.
-
Add zinc dust portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require occasional cooling.
-
Monitor the reaction by TLC. The reaction should be stopped once the starting material is consumed to prevent further reduction.
-
Filter the reaction mixture to remove the excess zinc dust.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3-nitrosopyridine.
From Hydroxylaminopyridines
The oxidation of hydroxylaminopyridines provides a mild and efficient method for the preparation of nitrosopyridines.
Experimental Protocol: Synthesis of 4-Nitrosopyridine from 4-Hydroxylaminopyridine
-
Dissolve 4-hydroxylaminopyridine-N-oxide in a suitable solvent.
-
Add a mild oxidizing agent, such as ferric chloride (FeCl₃), to the solution at room temperature.
-
Stir the reaction mixture until the oxidation is complete, as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to obtain 4-nitrosopyridine.
Reactivity of the Nitroso Group on the Pyridine Ring
The nitroso group on the pyridine ring exhibits a rich and varied reactivity, participating in cycloaddition reactions and acting as both an electrophile and a nucleophile.
Cycloaddition Reactions
Nitrosopyridines are excellent dienophiles in Diels-Alder reactions and can also participate in other cycloaddition processes such as [3+2] cycloadditions and ene reactions.
The electron-deficient nitroso group readily reacts with conjugated dienes to form six-membered heterocyclic rings. This reaction is a powerful tool for the synthesis of complex nitrogen- and oxygen-containing molecules.
Experimental Workflow: Diels-Alder Reaction of a Nitrosopyridine
Caption: Workflow for a typical Diels-Alder reaction involving a nitrosopyridine.
Nitrosopyridines can also act as a 2π component in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides, leading to the formation of five-membered heterocyclic rings.[1]
The nitroso group can act as an enophile in ene reactions with alkenes possessing an allylic hydrogen, resulting in the formation of an N-allyl-N-pyridylhydroxylamine.
Nucleophilic Reactions
The nitrogen atom of the nitroso group can act as a nucleophile, particularly in its reaction with electrophiles. However, the pyridine ring's electron-withdrawing character can diminish this nucleophilicity. Conversely, the nitrogen of the pyridine ring can be susceptible to nucleophilic attack, especially when activated.
Electrophilic Reactions
The nitrogen atom of the nitroso group is electron-deficient and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents, can add to the nitroso group.
Experimental Protocol: Reaction of a Nitrosopyridine with a Grignard Reagent
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the nitrosopyridine in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding hydroxylamine (B1172632) derivative.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and reactions of various pyridine derivatives relevant to the chemistry of nitrosopyridines.
Table 1: Synthesis of Nitropyridine and Aminopyridine Precursors
| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| Pyridine N-oxide | 4-Nitropyridine N-oxide | HNO₃, H₂SO₄ | 83 | 159-160.5 | [2] |
| 4-Nitropyridine N-oxide | 4-Aminopyridine | Fe, H₂SO₄ (25-30%) | 85-90 | - | [3] |
| 2-Aminopyridine | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | HNO₃, H₂SO₄ | - | - | [4] |
| 3-Nitropyridine | 3-Aminopyridine | Electrochemical reduction | - | 63-64 | [5] |
Table 2: Reactions of Nitrosopyridine Derivatives
| Nitrosopyridine Derivative | Reactant | Reaction Type | Product | Yield (%) | Reference |
| 2-Substituted-3-nitropyridines | N-Methyl azomethine ylide | 1,3-Dipolar Cycloaddition | Pyrrolo[3,4-c]pyridines | - | [1] |
| Nitroarenes | Grignard reagents | Nucleophilic Addition | Alkyl-nitroso derivatives | - | [6] |
Applications in Drug Development
The unique reactivity of the nitroso group and the biological significance of the pyridine scaffold make nitrosopyridine derivatives attractive candidates in drug discovery. They have been investigated for a range of therapeutic applications, including as kinase inhibitors.
Kinase Inhibition and Signaling Pathways
Pyridine-based compounds are known to inhibit various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and it is a major target for cancer therapy.[4][7][8][9]
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridine-based kinase inhibitors.
Conclusion
Nitrosopyridines are versatile synthetic intermediates with a rich and diverse reactivity profile. Their synthesis, primarily from aminopyridines or nitropyridines, provides access to a range of isomers. The nitroso group's participation in cycloaddition reactions, as well as its electrophilic and nucleophilic character, enables the construction of a wide variety of heterocyclic structures. The prevalence of the pyridine motif in pharmaceuticals highlights the potential of nitrosopyridine chemistry in the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide serves as a foundational resource for researchers seeking to explore and exploit the unique chemical properties of nitrosopyridines.
References
- 1. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Dual Reactivity of 2-Nitrosopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrosopyridine (B1345732), a heterocyclic aromatic compound, presents a fascinating case of dual chemical reactivity, exhibiting both electrophilic and nucleophilic characteristics. This guide provides a comprehensive technical overview of its electronic structure and reactivity, supported by available quantitative data and detailed experimental protocols. Understanding this dual nature is pivotal for its application in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.
Core Concepts: Electrophilicity and Nucleophilicity
The chemical behavior of this compound is governed by the interplay of the electron-deficient pyridine (B92270) ring and the versatile nitroso functional group. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a permanent dipole and a general decrease in electron density around the ring. The attached nitroso group (-N=O) is a strong electron-withdrawing group, further depleting the electron density of the pyridine ring, especially at the ortho and para positions relative to the nitroso group. This pronounced electron deficiency renders the pyridine ring susceptible to attack by nucleophiles, establishing the electrophilic character of the molecule.
Conversely, the nitroso group itself possesses lone pairs of electrons on both the nitrogen and oxygen atoms. These lone pairs can be donated to electron-deficient species, bestowing nucleophilic properties upon this compound. The nucleophilicity is, however, nuanced and depends on the reaction partner and conditions.
Electrophilic Character of this compound
The primary manifestation of this compound's electrophilic nature is its reactivity as a dienophile in Diels-Alder reactions. The electron-withdrawing nitroso group activates the pyridine ring, making it an excellent partner for [4+2] cycloaddition reactions with conjugated dienes. This reactivity is crucial for the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.[1]
Reactions with Nucleophiles
The electron-deficient pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), although to a lesser extent than its nitro analogue, 2-nitropyridine. Strong nucleophiles can attack the carbon atoms of the ring, particularly at positions 2 and 4 (ortho and para to the nitroso group), leading to substitution products. The feasibility and regioselectivity of these reactions are influenced by the nature of the nucleophile and the reaction conditions.
Table 1: Summary of Electrophilic Reactions of this compound (Analogous to Nitropyridines)
| Reaction Type | Nucleophile | Product Type | Reference for Analogy |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted Pyridines | General principle for activated pyridines |
| Diels-Alder Reaction | Conjugated Dienes (e.g., cyclopentadiene) | Bicyclic Heterocycles | [1] |
Nucleophilic Character of this compound
The nucleophilic character of this compound is primarily associated with the lone pairs of electrons on the nitrogen and oxygen atoms of the nitroso group. This allows the molecule to act as a ligand in coordination chemistry, forming complexes with various transition metals.
Coordination Chemistry
This compound can coordinate to metal centers through either the nitrogen or the oxygen atom of the nitroso group, or in a bridging fashion. The mode of coordination depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. This ability to form stable metal complexes is being explored for applications in catalysis and materials science.
Table 2: Coordination Behavior of this compound
| Metal Ion | Coordination Mode | Application | Reference |
| Transition Metals (general) | N-coordination, O-coordination, N,O-chelation | Catalysis, Materials Science | General principle for nitroso ligands |
While the nitroso group in aromatic compounds can act as a nucleophile in certain organic reactions, specific examples involving this compound reacting with organic electrophiles are not well-documented in the literature to date.
Quantitative Data and Computational Analysis
Quantitative understanding of the dual reactivity of this compound can be gained from computational chemistry. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A lower LUMO energy suggests a stronger electrophile, and a higher HOMO energy suggests a stronger nucleophile.
Table 3: Calculated Electronic Properties of 2-Chloro-5-Nitropyridine (B43025) (as a proxy for this compound)
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -7.5 | Moderate Nucleophilicity |
| LUMO Energy | -3.5 | High Electrophilicity |
| HOMO-LUMO Gap | 4.0 | High Kinetic Stability, but reactive towards appropriate partners |
Note: These values are for 2-chloro-5-nitropyridine and serve as an estimate. Actual values for this compound may differ.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 2-aminopyridine (B139424).
Protocol: Oxidation of 2-Aminopyridine
-
Dissolution: Dissolve 2-aminopyridine in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.
-
Oxidation: Add an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or Caro's acid (peroxymonosulfuric acid), dropwise to the solution at a controlled temperature, typically 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution). Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
This reaction exemplifies the electrophilic character of this compound.
Protocol: [4+2] Cycloaddition
-
Reactant Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent, such as dichloromethane or toluene.
-
Diene Addition: Add freshly distilled cyclopentadiene to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC for the disappearance of the starting materials.
-
Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting cycloadduct can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Signaling Pathways and Logical Relationships
The dual reactivity of this compound can be visualized as a branching point in a logical workflow, where the choice of reaction partner dictates the outcome.
Conclusion
This compound is a versatile molecule with a rich chemical personality, capable of acting as both an electrophile and a nucleophile. Its electrophilic nature, driven by the electron-deficient pyridine ring, is well-established, particularly in its utility in Diels-Alder reactions for the construction of complex heterocyclic systems. The nucleophilic character, stemming from the lone pairs of the nitroso group, is most evident in its coordination to metal ions.
Further research into the nucleophilic reactions of this compound with organic electrophiles and detailed quantitative studies of its reactivity profile will undoubtedly unlock new synthetic methodologies and applications in drug discovery and materials science. This guide serves as a foundational resource for professionals seeking to harness the unique dual reactivity of this intriguing molecule.
References
Potential Biological Activities of Nitrosopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosopyridine derivatives, a class of heterocyclic compounds characterized by a pyridine (B92270) ring bearing a nitroso group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The high reactivity of the nitroso group, coupled with the versatile chemistry of the pyridine scaffold, makes these compounds promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current state of research on the biological potential of nitrosopyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Nitrosopyridine and related nitro-heterocyclic derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are often attributed to their ability to induce DNA damage and interfere with critical cellular processes such as cell cycle progression.
Mechanism of Action: DNA Alkylation and Cell Cycle Arrest
A primary mechanism underlying the anticancer activity of many N-nitroso compounds is their ability to act as alkylating agents.[1] Following metabolic activation, these compounds can form highly reactive electrophilic species that subsequently alkylate nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately triggering apoptotic cell death.[1]
Another key mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. While specific studies on nitrosopyridines are limited, related compounds like nitrosopyrimidines have been shown to be potent CDK inhibitors. For instance, NU6027, a 5-nitrosopyrimidine (B66288) derivative, is a selective inhibitor of CDK2. This inhibition leads to cell cycle arrest, preventing cancer cell proliferation.
Furthermore, some pyridine derivatives have been shown to induce G2/M phase arrest and apoptosis through the upregulation of p53 and the activation of the JNK signaling pathway.[2] This suggests that nitrosopyridine derivatives may also exert their anticancer effects through the modulation of key signaling cascades involved in cell survival and death.
Signaling Pathway for Pyridine Derivative-Induced Apoptosis
Caption: Proposed signaling pathway for anticancer pyridine derivatives.[2]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyridine and nitrofuran derivatives against various human cancer cell lines. Data for nitrosopyridine derivatives is currently limited in the public domain.
| Compound Class | Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyridine | Compound 1 | HepG2 (Liver) | MTT | 4.5 ± 0.3 | [2] |
| Pyridone | Compound 2 | HepG2 (Liver) | MTT | 20.5 ± 1.5 | [2] |
| Pyridine | Compound 1 | MCF-7 (Breast) | MTT | 25.1 ± 2.1 | [2] |
| Pyridone | Compound 2 | MCF-7 (Breast) | MTT | >50 | [2] |
| Nitrofuran-Thiazolidinone | Compound 14b | MCF-7 (Breast) | MTT | 0.85 | [3] |
| Nitrofuran-Thiazolidinone | Compound 14b | MDA-MB-231 (Breast) | MTT | 6.61 | [3] |
Antimicrobial Activity
Nitrosopyridine and related nitro-heterocyclic compounds have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial effect is often linked to the generation of reactive nitrogen species upon reduction of the nitroso or nitro group within the microbial cell, leading to cellular damage.
Mechanism of Action
The antimicrobial mechanism of nitroaromatic compounds generally involves their reduction by microbial nitroreductases. This process generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to microbial cell death.
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial activity screening.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected nitroimidazole and pyridine derivatives against various microbial strains.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitroimidazole | HL1 | Staphylococcus aureus | 625 | [4] |
| Nitroimidazole | HL2 | Staphylococcus aureus | 625 | [4] |
| Nitroimidazole | HL1 | MRSA | 1250 | [4] |
| Nitroimidazole | HL2 | MRSA | 625 | [4] |
| Nitroimidazole | HL2 | Escherichia coli | 2500 | [4] |
| Nitroimidazole | HL2 | Pseudomonas aeruginosa | 2500 | [4] |
| Pyridothienopyrimidine | 5a | Bacillus subtilis | 8 | [5] |
| Pyridothienopyrimidine | 5a | Escherichia coli | 16 | [5] |
Experimental Protocols
Synthesis of Nitrosopyridine Derivatives
Detailed synthetic procedures for nitrosopyridine derivatives are often specific to the target molecule. However, a general approach involves the nitrosation of a suitable pyridine precursor. For instance, the synthesis of nitrosopyridine-2(1H)-thiones and nitroso-N-arylpyridones can be achieved through the reaction of oxime derivatives of β-diketones and β-ketoesters with cyanothioacetamide and cyanoacetanilides, respectively.[6]
A one-pot synthesis method for 2-hydroxy-5-nitropyridine (B147068), a related nitropyridine, has been described involving the nitration of 2-aminopyridine (B139424) with concentrated nitric and sulfuric acids, followed by a diazotization reaction with sodium nitrite.[7]
General Procedure for Electrochemical Synthesis of a 2-Nitrosopyridine (B1345732) Derivative: An electrochemical coupling of this compound with ammonium (B1175870) N-(methoxy)nitramide has been reported to yield the corresponding methoxy-NNO-azoxy derivative. The process is carried out in a divided electrochemical cell under constant-current electrolysis. This method has been shown to be applicable to various aromatic and heterocyclic nitroso compounds.[8]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrosopyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[15]
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the nitrosopyridine derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16 to 20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Conclusion and Future Directions
Nitrosopyridine derivatives represent a promising class of compounds with a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. While the current body of research provides a solid foundation, further studies are warranted to fully elucidate their therapeutic potential. Future research should focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new nitrosopyridine analogs with improved potency and selectivity.
-
In-depth Mechanistic Studies: A more thorough investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the relationship between the chemical structure of nitrosopyridine derivatives and their biological activity to guide the rational design of more effective therapeutic agents.
The continued exploration of this versatile class of molecules holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.
References
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Introduction: The Advent of Heterocyclic Synthesis
An In-Depth Technical Guide to the Hetero-Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic chemistry, provides a powerful method for the synthesis of six-membered rings through a [4+2] cycloaddition.[1] A synthetically vital extension of this reaction is the Hetero-Diels-Alder (HDA) reaction, where one or more heteroatoms, such as nitrogen or oxygen, are incorporated into either the diene or the dienophile.[2][3] This powerful transformation allows for the direct and often highly stereocontrolled synthesis of six-membered heterocycles, which are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][4]
First reported in 1949 with formaldehyde (B43269) as the dienophile, the HDA reaction has evolved into a versatile and indispensable tool in synthetic organic chemistry.[5] Its ability to construct multiple C-C and C-X (where X is a heteroatom) bonds and up to four stereocenters in a single, atom-economical step makes it a highly efficient strategy for building molecular complexity.[2][6] This guide provides an in-depth overview of the core principles, key variants, catalytic asymmetric strategies, and practical experimental considerations of the hetero-Diels-Alder reaction.
Core Principles and Mechanism
The hetero-Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a concerted, cyclic transition state.[1] The stereospecificity and regioselectivity of the reaction are governed by the principles of Frontier Molecular Orbital (FMO) theory and steric interactions.
Frontier Molecular Orbital (FMO) Theory
The feasibility of the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3]
-
Normal-Electron-Demand HDA: This is the most common variant, involving an electron-rich diene (high energy HOMO) and an electron-poor heterodienophile (low energy LUMO). The reaction is facilitated by the interaction between the diene's HOMO and the dienophile's LUMO.
-
Inverse-Electron-Demand HDA: This variant involves an electron-poor diene (low energy LUMO) and an electron-rich dienophile (high energy HOMO). Here, the primary interaction is between the dienophile's HOMO and the diene's LUMO.[3]
The presence of heteroatoms significantly influences the energy and coefficients of these frontier orbitals, thereby affecting the reaction's rate and selectivity.
Stereoselectivity
Like its all-carbon counterpart, the HDA reaction is highly stereoselective. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product.
-
Endo/Exo Selectivity: The endo transition state, where the major substituent on the dienophile is oriented towards the developing π-system of the diene, is often kinetically favored due to secondary orbital interactions.[3] This leads to the endo product. The alternative exo approach leads to the thermodynamically more stable exo product. The choice of catalyst and reaction conditions can often be used to influence this selectivity.
General Mechanism of a Normal-Demand Hetero-Diels-Alder Reaction.
Key Variants of the Hetero-Diels-Alder Reaction
The identity of the heteroatom defines the specific type of HDA reaction and the resulting heterocyclic product.
-
Oxo-Diels-Alder Reaction: This variant uses a carbonyl-containing compound (aldehydes or ketones) as the heterodienophile, reacting with a diene to form dihydropyran rings.[1][5] This is a cornerstone for the synthesis of pyran-containing natural products.
-
Aza-Diels-Alder Reaction: In this reaction, an imine or a related C=N functional group serves as the dienophile, leading to the formation of tetrahydropyridine (B1245486) derivatives.[1] This is a powerful method for synthesizing nitrogen-containing heterocycles and alkaloids.
-
Nitroso-Diels-Alder Reaction: Nitroso compounds (R-N=O) can act as highly reactive dienophiles, reacting with dienes to produce 1,2-oxazine heterocycles.[1]
Catalysis in Asymmetric Hetero-Diels-Alder Reactions
Achieving high enantioselectivity is crucial for the synthesis of chiral molecules in drug development. This is typically accomplished using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Chiral Lewis Acid Catalysis
Chiral Lewis acids are the most common catalysts for asymmetric HDA reactions. They activate the heterodienophile by coordinating to the heteroatom (e.g., the oxygen of a carbonyl or the nitrogen of an imine), which lowers the dienophile's LUMO energy and accelerates the reaction.[6] The chiral ligands on the Lewis acid metal center control the facial selectivity of the diene's approach.
Logical flow of Chiral Lewis Acid Catalysis in HDA Reactions.
Hydrogen-Bonding Catalysis
Chiral organocatalysts, such as TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol), can catalyze HDA reactions through hydrogen bonding.[7] The catalyst activates the electrophilic dienophile via hydrogen bonds, which also creates a defined chiral pocket to direct the cycloaddition, leading to high enantioselectivity.[7]
Quantitative Data on Catalytic Asymmetric HDA Reactions
The following tables summarize the performance of various catalytic systems in enantioselective hetero-Diels-Alder reactions.
Table 1: Asymmetric Oxo-Diels-Alder Reactions
| Dienophile | Diene | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Danishefsky's Diene | (R)-Al(BINOL) complex (20) | CH₂Cl₂, -78 °C, 3h | 99 | 95 | [6] |
| p-Anisaldehyde | 1-Amino-3-siloxy-1,3-butadiene | TADDOL (20) | Toluene (B28343), -78 °C | 97 | >98 | [7] |
| Phenylglyoxal | [8]Dendralene | --INVALID-LINK--₂ (10) | Toluene, 4 Å MS, 0 °C | 91 | 96 | [9] |
| Methyl glyoxylate (B1226380) | 1-Methoxy-1,3-butadiene | Ti(BINOL) complex (10) | CH₂Cl₂, -20 °C | 78 | 90 |[6] |
Table 2: Asymmetric Aza-Diels-Alder Reactions
| Dienophile | Diene | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Bis(2,2,2-trichloroethyl)azodicarboxylate | Cyclopentadiene | Cu(OTf)₂ + Chiral Bisoxazoline | Not specified | Good | Moderate | [8] |
| 2-Azopyridine | Silyloxydiene | AgOTf (10) + (R)-BINAP (5) | EtCN, -40 °C, 12h | 93 | 94 |[10] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below is a representative protocol for a TADDOL-catalyzed asymmetric hetero-Diels-Alder reaction, synthesized from literature procedures.[7]
Protocol: TADDOL-Catalyzed Reaction of p-Anisaldehyde with an Aminosiloxydiene
Materials and Reagents:
-
α,α,α′,α′-Tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL) catalyst
-
p-Anisaldehyde (distilled prior to use)
-
1-Amino-3-siloxy-1,3-butadiene (Rawal's diene)
-
Anhydrous Toluene (distilled from CaH₂)
-
Acetyl Chloride
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Catalyst Preparation: A flame-dried, argon-flushed Schlenk flask is charged with TADDOL (0.20 equiv.).
-
Reaction Setup: Anhydrous toluene is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: p-Anisaldehyde (1.0 equiv.) is added dropwise via syringe, followed by the slow addition of 1-amino-3-siloxy-1,3-butadiene (1.2 equiv.) over 10 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C. The progress is monitored by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 4-6 hours).
-
Workup: Acetyl chloride (2.0 equiv.) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 30 minutes. The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the pure dihydropyranone product.
-
Analysis: The product's yield, enantiomeric excess (determined by chiral HPLC), and spectral data (¹H NMR, ¹³C NMR, IR) are recorded.
Typical experimental workflow for a catalytic asymmetric HDA reaction.
Conclusion
The hetero-Diels-Alder reaction is a fundamentally important and synthetically powerful transformation for the construction of six-membered heterocycles. Its high degree of stereocontrol, coupled with the development of sophisticated chiral catalytic systems, has elevated it to a premier tool for asymmetric synthesis. For researchers in drug discovery and natural product synthesis, mastery of the HDA reaction provides a direct and efficient pathway to complex molecular architectures that are of profound biological and pharmaceutical relevance. Future developments will likely focus on expanding the reaction scope, developing more sustainable and robust catalysts, and applying the methodology to increasingly complex synthetic challenges.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxo-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pnas.org [pnas.org]
- 8. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective oxa‐Diels–Alder Sequences of Dendralenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Hetero-Diels-Alder Reactions of an Azo Compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Nitrosopyridine as a Dienophile in Cycloaddition Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hetero-Diels-Alder reaction is a powerful transformation in organic synthesis, enabling the construction of six-membered heterocyclic rings. Among the various heterodienophiles employed, 2-nitrosopyridine (B1345732) has emerged as a highly reactive and versatile component, particularly in asymmetric cycloadditions. Its participation in [4+2] cycloadditions with a variety of dienes provides efficient access to 3,6-dihydro-1,2-oxazines and their derivatives, which are valuable intermediates in the synthesis of complex nitrogen- and oxygen-containing molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the role of this compound as a dienophile, with a focus on quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying reaction mechanisms.
Core Concepts: The Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a pericyclic reaction involving a 4π-electron component (the diene) and a 2π-electron component (the dienophile), where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. In the context of this guide, the dienophile is this compound, where the N=O group serves as the 2π system. The reaction with a conjugated diene leads to the formation of a 3,6-dihydro-1,2-oxazine ring. The regioselectivity and stereoselectivity of this reaction are key considerations and are often influenced by the nature of the diene, the dienophile, and the use of catalysts.
Data Presentation: Asymmetric Nitroso-Diels-Alder Reactions
The development of catalytic, enantioselective nitroso-Diels-Alder reactions has significantly enhanced the utility of this compound in organic synthesis. Copper(I) complexes with chiral ligands have proven to be particularly effective in controlling the stereochemical outcome of these cycloadditions. The following tables summarize key quantitative data from seminal studies in this area.
Table 1: Copper-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction of 6-Methyl-2-nitrosopyridine with Cyclic Dienes
| Entry | Diene | Catalyst (mol%) | Yield (%)[1] | dr[1] | ee (%)[1] |
| 1 | Cyclohexadiene | 5 | 95 | >99:1 | 98 |
| 2 | Cycloheptadiene | 5 | 92 | >99:1 | 97 |
| 3 | Cyclooctadiene | 5 | 90 | >99:1 | 96 |
| 4 | 1-Methylcyclohexadiene | 10 | 85 | >99:1 | 95 |
| 5 | 1-Phenylcyclohexadiene | 10 | 88 | >99:1 | 92 |
Reactions were conducted with 6-methyl-2-nitrosopyridine and the diene in the presence of a Cu(I)-DTBM-Segphos catalyst.
Table 2: Copper-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction with Acyclic 2-Silyloxy-1,3-Dienes
| Entry | Diene (R group on silyl) | Catalyst (mol%) | Yield (%)[2] | ee (%)[2] |
| 1 | TMS | 10 | 85 | 16 |
| 2 | TES | 10 | 90 | 55 |
| 3 | TBS | 10 | 92 | 80 |
| 4 | TIPS | 10 | 95 | 98 |
| 5 | TBDPS | 10 | 93 | 97 |
Reactions were conducted with 6-methyl-2-nitrosopyridine and various 2-silyloxy-1,3-dienes in the presence of a [Cu(MeCN)4(segphos)]PF6 catalyst. The enantioselectivity is significantly influenced by the steric bulk of the silyl (B83357) protecting group.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in asymmetric nitroso-Diels-Alder reactions.
Protocol 1: General Procedure for the Copper-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction of 6-Methyl-2-nitrosopyridine with Cyclic Dienes
Materials:
-
Cu(CH3CN)4PF6
-
(S)-DTBM-Segphos
-
6-Methyl-2-nitrosopyridine
-
Cyclic diene (e.g., cyclohexadiene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen gas atmosphere
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(CH3CN)4PF6 (0.01 mmol, 5 mol%) and (S)-DTBM-Segphos (0.011 mmol, 5.5 mol%).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of 6-methyl-2-nitrosopyridine (0.2 mmol, 1.0 equiv) in anhydrous THF (0.5 mL) to the catalyst solution.
-
Add the cyclic diene (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (2 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3,6-dihydro-1,2-oxazine adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1]
Protocol 2: General Procedure for the Copper-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction with Acyclic 2-Silyloxy-1,3-Dienes
Materials:
-
[Cu(MeCN)4(segphos)]PF6
-
6-Methyl-2-nitrosopyridine
-
Acyclic 2-silyloxy-1,3-diene (e.g., (E)-1-(triisopropylsilyloxy)-1,3-butadiene)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Nitrogen gas atmosphere
Procedure:
-
In a glovebox, add [Cu(MeCN)4(segphos)]PF6 (0.02 mmol, 10 mol%) to a flame-dried Schlenk tube.
-
Outside the glovebox, under a nitrogen atmosphere, add anhydrous CH2Cl2 (1.0 mL) and cool the solution to -85 °C.
-
Add a solution of 6-methyl-2-nitrosopyridine (0.2 mmol, 1.0 equiv) in anhydrous CH2Cl2 (0.5 mL).
-
Add the acyclic 2-silyloxy-1,3-diene (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction and allow it to gradually warm to -20 °C over a period of 5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the cycloaddition product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]
Mandatory Visualizations
Catalytic Cycle of the Asymmetric Nitroso-Diels-Alder Reaction
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed asymmetric nitroso-Diels-Alder reaction.
References
preliminary investigation of 2-Nitrosopyridine in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the applications of 2-nitrosopyridine (B1345732) as a versatile reagent in modern organic synthesis. It details its primary roles in cycloaddition reactions and nitrogen-nitrogen bond formations, offering insights into its reactivity, potential for library generation, and use in constructing complex heterocyclic scaffolds.
Core Applications in Organic Synthesis
This compound is a highly reactive nitroso compound primarily utilized for its exceptional dienophilic nature and its capacity to participate in novel bond-forming reactions.[1][2] Its utility is most pronounced in the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and bioactive molecules.
Hetero-Diels-Alder Reactions
The most prominent application of this compound is as a dienophile in the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition.[3][4] In this role, it reacts with conjugated dienes to form substituted 1,2-oxazine rings, thereby installing a stable N-O bond in a single, often stereospecific, step.[1] This transformation is particularly valuable for the late-stage functionalization of complex natural products that contain a diene moiety.[1]
The reaction's efficiency and selectivity make it a powerful tool in medicinal chemistry for generating libraries of structurally diverse compounds from a common precursor. For instance, its reaction with vitamin D metabolites has been shown to create stable derivatives that are more readily ionized by electrospray, enhancing detection sensitivity in LC/MS/MS analysis.[1]
Nitrogen-Nitrogen (N-N) Bond Formation
Beyond cycloadditions, this compound serves as a substrate for constructing nitrogen-nitrogen bonds. An electrochemical, atom-efficient coupling reaction between this compound and ammonium (B1175870) N-(methoxy)nitramide has been developed to furnish methoxy-NNO-azoxy compounds.[5] This protocol operates under constant-current electrolysis in a divided cell and is applicable to a range of aromatic and heterocyclic nitroso compounds.[5] The mechanism is proposed to proceed through the generation of an electrophilic N-centered radical.[5][6][7] This method presents a modern, greener alternative to traditional coupling methods that often require stoichiometric, and sometimes toxic, oxidants.
Coordination Chemistry Context
While pyridine (B92270) and its derivatives are ubiquitous as ligands in transition metal catalysis, the specific role of this compound as a ligand to catalyze other transformations is not well-documented in the reviewed literature.[8][9] The coordination chemistry of related molecules, however, provides a useful context. The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to readily coordinate with metal ions. Furthermore, nitro (NO₂) and nitrosyl (NO) groups are themselves well-known ligands that can coordinate to metal centers in various bonding modes (e.g., N-bonded, O-bonded).[10][11][12] It is plausible that this compound could act as a bidentate ligand, coordinating through both the pyridine nitrogen and the nitroso group oxygen or nitrogen. However, its primary utility reported to date remains as a reactive intermediate for the construction of organic molecules rather than as a component of a catalytic system.
Quantitative Data Summary
The following table summarizes quantitative data from key reactions involving this compound and its derivatives, providing a comparative overview of their efficacy.
| Reaction Type | Substrates | Product Type | Yield (%) | Reference |
| Electrochemical N-N Coupling | This compound, Ammonium N-(methoxy)nitramide | (methoxy-NNO-azoxy)pyridine | 61% | [5] |
| Thione Synthesis | Oxime of Acetylacetone, Cyanothioacetamide | 3-Cyano-4,6-dimethyl-5-nitrosopyridine-2(1H)-thione | 60% | [13] |
| Thione Synthesis | Oxime of Benzoylacetone, Cyanothioacetamide | 3-Cyano-6-methyl-5-nitroso-4-phenylpyridine-2(1H)-thione | 52% | [13] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key synthetic applications of this compound. These are generalized protocols based on reported procedures.
General Protocol for Hetero-Diels-Alder Reaction
This procedure outlines the cycloaddition of this compound with a generic conjugated diene.
Materials:
-
This compound (1.0 equiv)
-
Conjugated diene (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the conjugated diene and the anhydrous solvent.
-
Dissolve the this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the solution of the diene at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude cycloadduct by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 1,2-oxazine product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol for Electrochemical N-N Bond Formation
This procedure describes the electrochemical coupling of this compound with ammonium N-(methoxy)nitramide.
Materials:
-
This compound (1.0 equiv)
-
Ammonium N-(methoxy)nitramide (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, 0.1 M)
-
Divided electrochemical cell with a carbon anode and a platinum cathode.
Procedure:
-
Set up the divided electrochemical cell with the anode and cathode compartments separated by a diaphragm (e.g., porous glass frit).
-
In the anode compartment, dissolve this compound and ammonium N-(methoxy)nitramide in the anhydrous solvent containing the supporting electrolyte.
-
Fill the cathode compartment with the same solvent and supporting electrolyte solution.
-
Submerge the electrodes in their respective compartments and begin stirring the anolyte.
-
Apply a constant current (e.g., 5-10 mA/cm²) to the cell. Monitor the consumption of the starting material via TLC or LC-MS.
-
After the complete consumption of this compound, terminate the electrolysis.
-
Combine the solutions from both compartments and remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the electrolyte and unreacted nitramide (B1216842) salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired methoxy-NNO-azoxy compound.
Visualized Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate key workflows and reaction pathways involving this compound.
Caption: Synthetic utility of this compound.
Caption: Workflow for a Hetero-Diels-Alder reaction.
Caption: Mechanism of the Hetero-Diels-Alder reaction.
Caption: Proposed mechanism for electrochemical N-N coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Hetero Diels-Alder Methodology in Organic Synthesis, Volume 47 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the Mechanism of Anodic N-N Bond Formation by Dehydrogenative Coupling | The Moeller Research Group | Washington University in St. Louis [sites.wustl.edu]
- 7. Cross-dehydrogenative N–N couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 10. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]
- 11. Transition metal nitrite complex - Wikipedia [en.wikipedia.org]
- 12. Ligand substitution, pH dependent deoxygenation, and linkage isomerization reactions of the 2,2'-bipyridinetetranitroruthenate dianion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Handling of 2-Nitrosopyridine
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 2-Nitrosopyridine, compiled from available research and safety data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was readily available. Therefore, the information presented, particularly regarding hazard classifications and quantitative toxicity, is extrapolated from analogous compounds such as 2-Nitropyridine and 2-Amino-5-nitropyridine. Researchers, scientists, and drug development professionals should handle this compound with extreme caution and perform a thorough risk assessment before use.
Hazard Identification and Classification
While specific hazard classifications for this compound are not well-documented, based on the data for related nitro and amino-pyridine compounds, it should be treated as a potentially hazardous substance. The following tables summarize the known hazards of similar compounds, which should be considered as potential hazards for this compound.
Table 1: Hazard Statements for Related Pyridine Compounds
| Hazard Statement Code | Description | Source Compound(s) |
| H301 | Toxic if swallowed | 2-Nitropyridine[1] |
| H312 | Harmful in contact with skin | 2-Nitropyridine[1] |
| H315 | Causes skin irritation | 2-Nitropyridine[1] |
| H319 | Causes serious eye irritation | 2-Nitropyridine[1] |
| H335 | May cause respiratory irritation | 2-Nitropyridine[1] |
| H302 | Harmful if swallowed | 2-Amino-5-nitropyridine[2] |
Table 2: GHS Pictograms for Related Compounds
| Pictogram | Hazard Class |
|
| Acute Toxicity (fatal or toxic) |
|
| Skin/Eye Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation |
Note: These pictograms are associated with 2-Nitropyridine and are indicative of the potential hazards of this compound.
Personal Protective Equipment (PPE)
Consistent with handling potentially toxic and irritating chemicals, the following personal protective equipment should be utilized.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation or damage from splashes.[2][3] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), lab coat, and full-body clothing. | To prevent skin contact, which may be harmful or cause irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator for organic vapors and particulates is recommended. | To avoid inhalation, which may cause respiratory irritation.[2] |
Handling and Storage
Prudent laboratory practices are essential when working with this compound.
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Ground and secure containers when transferring material to prevent static discharge.[2]
-
Take off contaminated clothing and wash it before reuse.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
For solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[5]
-
Store locked up, away from incompatible materials.[3]
First Aid Measures
In case of exposure, immediate medical attention is required.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2][3] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors and dust. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent the material from entering drains or watercourses.[2]
-
Containment and Cleanup: For solid spills, cover with a plastic sheet to minimize spreading and avoid creating dust. Mechanically scoop up the material and place it in a suitable container for disposal. Clean the contaminated surface thoroughly.[2] For liquid spills, absorb with an inert material and place in a chemical waste container.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed disposal company. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
Visualized Workflows
The following diagrams illustrate key safety and experimental workflows for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Experimental workflow highlighting critical safety checkpoints.
Experimental Protocols
While specific experimental protocols for this compound are diverse depending on its application (e.g., as a dienophile in Diels-Alder reactions or in the synthesis of antibiotics), the following provides a generalized protocol for its use as a derivatization reagent, with an emphasis on safety.[5][7]
Objective: Derivatization of a diene-containing analyte for analysis.
Materials:
-
This compound
-
Analyte containing a conjugated diene
-
Anhydrous solvent (e.g., DMSO, PEG300, Saline)[5]
-
Reaction vessel (e.g., sealed vial)
-
Standard laboratory glassware
-
Analytical instrument (e.g., LC-MS)
Methodology:
-
Preparation of this compound Solution:
-
Under a chemical fume hood, accurately weigh the required amount of this compound.
-
Dissolve in the appropriate solvent to the desired concentration. For in vivo experiments, a common solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] Sonication or gentle heating may be used to aid dissolution.[5]
-
Prepare this solution fresh on the day of use.[5]
-
-
Derivatization Reaction:
-
In a clean, dry reaction vessel, add the analyte solution.
-
Add the this compound solution to the reaction vessel. The molar ratio will depend on the specific reaction kinetics.
-
Seal the vessel and allow the reaction to proceed at the determined temperature and time. This may range from room temperature to elevated temperatures.
-
-
Sample Work-up and Analysis:
-
Once the reaction is complete, the sample may require a work-up procedure, such as quenching or extraction, depending on the subsequent analysis.
-
Dilute the final reaction mixture with an appropriate solvent for the analytical instrument.
-
Analyze the derivatized product using the chosen analytical method (e.g., LC-MS). The this compound derivative is expected to show enhanced ionization.[5]
-
Safety Considerations during the Protocol:
-
All steps involving the handling of this compound and its solutions must be performed in a chemical fume hood.
-
Wear appropriate PPE throughout the experiment.
-
Ensure all waste, including unused reagents and reaction mixtures, is disposed of in properly labeled hazardous waste containers.
-
Thoroughly decontaminate all glassware and work surfaces after completion of the experiment.
References
Solubility of 2-Nitrosopyridine in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrosopyridine (B1345732) is a heterocyclic compound with applications in organic synthesis, particularly as a dienophile in Diels-Alder reactions and in the synthesis of certain antibiotics. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification, formulation, and analytical method development. The polarity imparted by the pyridine (B92270) nitrogen and the nitroso group, juxtaposed with the aromatic ring, results in a nuanced solubility profile. A notable characteristic of this compound in solution is its existence in a monomer-dimer equilibrium, which can be influenced by the solvent environment.[1] This guide provides a consolidated overview of the available quantitative solubility data for this compound, alongside detailed experimental protocols for its determination.
Quantitative Solubility Data
The publicly available quantitative solubility data for this compound in common organic solvents is limited. The following table summarizes the available information. It is important to note that for many common organic solvents, specific solubility data has not been found in readily accessible literature.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | ≥ 30 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL | Ultrasonic assistance may be required.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | - | Not Specified | ≥ 2.5 mg/mL | This is a complex solvent system often used in biological assays.[3] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | - | - | Not Specified | ≥ 2.5 mg/mL | Another complex solvent system for biological applications.[3] |
| Methanol | CH₄O | 32.04 | Not Specified | Data not available | - |
| Ethanol | C₂H₆O | 46.07 | Not Specified | Data not available | - |
| Acetone | C₃H₆O | 58.08 | Not Specified | Data not available | - |
| Acetonitrile | C₂H₃N | 41.05 | Not Specified | Data not available | - |
| Chloroform | CHCl₃ | 119.38 | Not Specified | Data not available | - |
| Toluene | C₇H₈ | 92.14 | Not Specified | Data not available | - |
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following experimental protocols, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of this compound.
Gravimetric Method
This method is a reliable and straightforward approach for determining solubility.
1.1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
1.2. Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed container. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation.
-
Solvent Evaporation: Place the container with the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to evaporate the solvent completely.
-
Mass Determination: Once the solvent has fully evaporated, cool the container in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the container corresponds to the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can then be calculated in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits sufficient absorbance in the UV-Vis range and the chosen solvent is transparent in that region.
2.1. Additional Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
2.2. Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 to 1.3).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Nitrosopyridine
Disclaimer: The synthesis of nitroso compounds involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place. N-nitroso compounds are a class of organic compounds, many of which are known to be carcinogenic.[1] Proper safety protocols, including the use of personal protective equipment (PPE), engineering controls, and safe handling and disposal procedures, are mandatory when working with these substances.[1][2]
Introduction
2-Nitrosopyridine (B1345732) is a heterocyclic organic compound that can serve as a precursor or intermediate in the synthesis of various other pyridine (B92270) derivatives. Its synthesis is a topic of interest for researchers in organic and medicinal chemistry. Several synthetic routes have been explored, primarily involving the oxidation of 2-aminopyridine (B139424) or reactions starting from pyridine N-oxides. This document outlines the general chemical principles behind these methods and emphasizes the critical safety protocols required.
General Synthetic Approaches
The synthesis of this compound is most commonly achieved through the oxidation of 2-aminopyridine. This transformation requires a potent oxidizing agent capable of converting the amino group (-NH₂) to a nitroso group (-N=O).
A prevalent method involves the use of Caro's acid (peroxymonosulfuric acid, H₂SO₅). Caro's acid is a powerful oxidizing agent prepared in situ by the reaction of a strong acid, typically concentrated sulfuric acid, with an oxidizing agent like hydrogen peroxide.[3][4]
Key Reaction: Oxidation of 2-Aminopyridine → this compound
Other synthetic strategies reported in the literature include multi-step reactions starting from pyridine N-oxides or the reaction of oxime derivatives with other reagents.[5][6][7][8][9]
Experimental Principles and Methodologies
Note: The following section describes the chemical principles involved and does not constitute a detailed, step-by-step protocol. Quantities and specific reaction conditions must be determined and optimized by qualified researchers.
Principle of Oxidation using Caro's Acid:
-
Preparation of the Oxidizing Agent (Caro's Acid): Caro's acid is typically prepared immediately before use due to its instability and explosive nature.[3][10] The preparation involves the careful and slow addition of concentrated hydrogen peroxide to concentrated sulfuric acid under strictly controlled temperature conditions (i.e., in an ice bath).[3] This is a highly exothermic reaction.[11]
-
Oxidation of 2-Aminopyridine: The substrate, 2-aminopyridine, is dissolved in a suitable solvent system, often involving sulfuric acid. The freshly prepared Caro's acid solution is then added dropwise to the 2-aminopyridine solution, again with rigorous temperature control to prevent runaway reactions.
-
Workup and Isolation: After the reaction is complete, the mixture is typically neutralized carefully, often by pouring it over ice and then adding a base. The product, this compound, can then be extracted using an appropriate organic solvent. Further purification may be achieved through techniques like chromatography.
Quantitative Data Summary
Due to the hazardous nature of the synthesis and variations in laboratory conditions, providing a standardized table of quantitative data is not feasible. Yields are highly dependent on the precise control of reaction parameters, particularly temperature and the rate of addition of reagents. Researchers should consult peer-reviewed scientific literature for specific examples and reported yields under various conditions.
Safety and Handling Protocols
Working with nitroso compounds and strong oxidizing agents like Caro's acid presents significant hazards, including carcinogenicity, toxicity, and the risk of explosion.[1][12][13]
Hazard Identification:
-
N-Nitroso Compounds: Many N-nitroso compounds are considered probable human carcinogens and mutagens.[12][14] Exposure can occur through inhalation, ingestion, or skin contact.[12] Chronic exposure may cause severe liver damage.[12]
-
Caro's Acid (Piranha Solution): This is a powerful, unstable, and highly corrosive oxidizing agent.[10] It is explosive, especially in contact with organic compounds.[3][11][13] The preparation is extremely exothermic.[3]
-
Concentrated Acids and Peroxides: Concentrated sulfuric acid and hydrogen peroxide are corrosive and can cause severe chemical burns.
Mandatory Safety Measures:
| Safety Measure | Protocol |
| Engineering Controls | All work must be conducted in a certified chemical fume hood to prevent inhalation of volatile compounds and to contain any potential splashes or explosions.[12] The fume hood should have 100% exhaust capabilities.[15] |
| Personal Protective Equipment (PPE) | Eye Protection: Chemical splash goggles and a face shield are mandatory.[11] Hand Protection: Double gloving with chemically resistant gloves (e.g., butyl rubber or nitrile) is required.[15] Check glove compatibility and integrity before use.[2] Body Protection: A flame-resistant lab coat, apron, and closed-toe shoes are essential.[2][11] |
| Handling Procedures | Always add reagents slowly and in a controlled manner, especially when preparing Caro's acid.[3] Use an ice bath to manage the exothermic reaction. Never store prepared Caro's acid.[3] Avoid contact of oxidizing agents with organic materials to prevent explosions.[11] |
| Waste Disposal | All waste, including empty containers and contaminated bedding from animal studies, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[15] Neutralize acidic solutions carefully before disposal. |
| Spill Response | In case of a spill, evacuate the area immediately. Decontamination should only be performed by trained personnel wearing appropriate PPE, including a self-contained breathing apparatus if necessary.[12] |
Experimental Workflow and Diagrams
The following diagrams illustrate the conceptual workflow for the synthesis and the necessary safety hierarchy.
References
- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 2. chemos.de [chemos.de]
- 3. Peroxymonosulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 4. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Caro's Acid | OpenOChem Learn [learn.openochem.org]
- 11. Piranha / Caro's Acid / Peroxymonosulfuric Acid Compatible Materia - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 12. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 13. Peroxymonosulfuric acid - Wikipedia [en.wikipedia.org]
- 14. nj.gov [nj.gov]
- 15. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Application Note: One-Pot Synthesis of 2-Hydroxy-5-Nitropyridine from 2-Aminopyridine
Introduction
2-Hydroxy-5-nitropyridine (B147068) is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Traditionally, its preparation involves a two-step process: the nitration of 2-aminopyridine (B139424) to form 2-amino-5-nitropyridine, followed by a separate hydrolysis step.[1] This conventional method often generates a significant amount of wastewater and requires the isolation of intermediates, complicating the overall process.[1] The one-pot synthesis detailed in this document presents a streamlined and efficient alternative. By combining the nitration and diazotization-hydrolysis reactions into a single continuous operation, this method simplifies post-treatment procedures, reduces waste, and improves overall efficiency, making it highly suitable for laboratory and potential scale-up applications.[3]
Reaction Scheme
The one-pot synthesis proceeds through two main sequential reactions:
-
Nitration: 2-aminopyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form the in situ intermediate, 2-amino-5-nitropyridine.
-
Diazotization and Hydrolysis: The amino group of the intermediate is then converted to a diazonium salt using sodium nitrite (B80452), which is subsequently hydrolyzed to the hydroxyl group, yielding the final product.
Experimental Protocol
This protocol is based on a novel one-pot synthesis method that continuously carries out nitration and diazotization reactions, significantly reducing wastewater and simplifying the purification process.[3]
Materials and Reagents
-
2-Aminopyridine (C₅H₆N₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-68%)
-
Sodium Nitrite (NaNO₂)
-
Ammonia (B1221849) Water (NH₃·H₂O, 25-28%)
-
Deionized Water
-
Ice
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Drying oven
Procedure
Step 1: Nitration
-
Equip a three-neck round-bottom flask with a mechanical stirrer and a thermometer. Place the flask in an ice-water bath.
-
Carefully add concentrated sulfuric acid to the flask. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.[3]
-
Slowly add 2-aminopyridine in batches to the stirred sulfuric acid, ensuring the temperature is maintained between 10-20 °C.[3]
-
Once the 2-aminopyridine is fully dissolved, add concentrated nitric acid dropwise via a dropping funnel. The molar ratio of nitric acid to 2-aminopyridine should be between 0.9:1 and 1.0:1.[3] Maintain the temperature at 10-20 °C during the addition.
-
After the addition is complete, remove the ice bath and heat the mixture to 40-50 °C.[3] Continue stirring at this temperature for approximately 2-4 hours to ensure the nitration reaction is complete.[1]
Step 2: Quenching and Diazotization
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
After the nitration is complete, carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring to quench the reaction. The temperature of the quenched solution must be controlled and maintained between 0-10 °C.[3]
-
Prepare an aqueous solution of sodium nitrite.
-
While maintaining the temperature at 0-10 °C, add the sodium nitrite solution dropwise to the quenched reaction mixture to initiate the diazotization reaction.[3]
Step 3: Acid Adjustment and Product Isolation
-
Following the diazotization, slowly add ammonia water to the reaction mixture to adjust the concentration of the acid.[3]
-
The product, 2-hydroxy-5-nitropyridine, will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual acid and salts.
Step 4: Drying
-
Dry the collected solid product in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. The final product is typically a white to pale yellow powdery solid.[2][4]
Data Presentation
The key quantitative parameters for this one-pot synthesis are summarized in the table below.
| Parameter | Value/Range | Purpose | Reference |
| Nitration Step | |||
| Mass Ratio (Conc. H₂SO₄ : 2-Aminopyridine) | 8:1 - 10:1 | Solvent and Catalyst | [3] |
| Molar Ratio (Conc. HNO₃ : 2-Aminopyridine) | 0.9:1 - 1.0:1 | Nitrating Agent | [3] |
| Temperature (Reagent Addition) | 10 - 20 °C | Control reaction rate | [3] |
| Temperature (Nitration Reaction) | 40 - 50 °C | Drive reaction to completion | [3] |
| Reaction Time (Nitration) | 2 - 4 hours | Ensure complete nitration | [1] |
| Diazotization Step | |||
| Temperature (Quenching & Diazotization) | 0 - 10 °C | Stabilize diazonium salt | [3] |
| Molar Ratio (NaNO₂ : 2-Aminopyridine) | 1.5:1 - 1.7:1 | Diazotizing Agent | [1] |
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Chemical transformation pathway.
References
Application Notes and Protocols for Asymmetric Diels-Alder Reactions Using 2-Nitrosopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hetero-Diels-Alder reaction is a powerful transformation in organic synthesis for the construction of six-membered heterocyclic rings. When a nitroso compound serves as the dienophile, this reaction, known as the nitroso-Diels-Alder reaction, provides a direct route to 3,6-dihydro-1,2-oxazines. These structures are valuable intermediates in the synthesis of a variety of biologically active molecules, including amino alcohols and other complex natural products. The use of 2-nitrosopyridine (B1345732) as a dienophile in an asymmetric catalytic version of this reaction has emerged as a highly efficient method for the enantioselective synthesis of these important building blocks.
This document provides detailed application notes and protocols for conducting asymmetric Diels-Alder reactions using this compound, with a focus on copper(I)-catalyzed systems employing chiral phosphine (B1218219) ligands.
Core Concepts
The asymmetric nitroso-Diels-Alder reaction between a diene and a this compound derivative is typically catalyzed by a chiral Lewis acid. Copper(I) complexes bearing chiral bisphosphine ligands have proven to be particularly effective. The catalyst coordinates to the this compound, activating it towards cycloaddition and creating a chiral environment that directs the approach of the diene, leading to high levels of enantioselectivity in the resulting cycloadduct.
Key factors influencing the success of the reaction include the choice of the chiral ligand, the copper source, the solvent, and the reaction temperature. The nature of the diene, particularly the substituents it bears, also plays a crucial role in both the reactivity and the stereochemical outcome.
Data Presentation
The following tables summarize the quantitative data from key publications on the copper-catalyzed asymmetric Diels-Alder reaction of this compound derivatives with various dienes.
Table 1: Asymmetric Diels-Alder Reaction of 2-Nitrosopyridines with Cyclic Dienes
| Entry | Diene | This compound Derivative | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Cyclopentadiene | 2-Nitrosopyrimidine | 5 | (R)-DTBM-SEGPHOS | Toluene | -78 | 1 | 99 | >99:1 | >99 | [1] |
| 2 | Cyclohexadiene | 2-Nitrosopyrimidine | 5 | (R)-DTBM-SEGPHOS | Toluene | -78 | 1 | 98 | >99:1 | >99 | [1] |
| 3 | Cycloheptadiene | 2-Nitrosopyrimidine | 5 | (R)-DTBM-SEGPHOS | Toluene | -78 | 1 | 95 | >99:1 | 99 | [1] |
| 4 | Cyclopentadiene | 2-Nitrosopyridazine | 5 | (R)-DTBM-SEGPHOS | Toluene | -78 | 1 | 99 | >99:1 | >99 | [1] |
| 5 | Cyclohexadiene | 6-Methyl-2-nitrosopyridine | 10 | (S)-TF-BiphamPhos | CH2Cl2 | -78 | 12 | 95 | >20:1 | 98 | |
| 6 | Cyclopentadiene | 6-Methyl-2-nitrosopyridine | 10 | (S)-TF-BiphamPhos | CH2Cl2 | -78 | 12 | 98 | >20:1 | 97 |
Table 2: Asymmetric Diels-Alder Reaction of 6-Methyl-2-nitrosopyridine with Acyclic Dienes
| Entry | Diene | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (E)-1-(Triisopropylsilyloxy)-1,3-butadiene | 10 | Cu(I)-Segphos | CH2Cl2 | -85 to -20 | 5 | 95 | 98 | [2] |
| 2 | (E)-2-Methyl-1-(triisopropylsilyloxy)-1,3-butadiene | 10 | Cu(I)-Segphos | CH2Cl2 | -85 to -20 | 5 | 92 | 97 | [2] |
| 3 | (E)-3-Methyl-1-(triisopropylsilyloxy)-1,3-butadiene | 10 | Cu(I)-Segphos | CH2Cl2 | -85 to -20 | 5 | 90 | 96 | [2] |
| 4 | (E)-1-Phenyl-3-(triisopropylsilyloxy)-1,3-butadiene | 10 | Cu(I)-Segphos | CH2Cl2 | -85 to -20 | 5 | 85 | 88 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Derivatives
This protocol is adapted from the synthesis of related nitrosoarenes and precursors to 2-nitrosopyridines.[3]
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Nitrite (B80452)
-
Phosphorus Oxychloride
-
Ice
-
Ammonia (B1221849) solution
-
Ethyl acetate
-
Water
Procedure:
-
Nitration: Cool concentrated sulfuric acid in an ice bath. Slowly add 2-amino-6-methylpyridine. To this mixture, slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) while maintaining the temperature at 0°C. Stir the reaction at 0°C for 1 hour and then let it stand for 12 hours. Pour the reaction mixture into ice water and neutralize with a concentrated ammonia solution to a pH of 7. Filter the resulting precipitate and dry to obtain the crude 2-amino-3-nitro-6-methylpyridine. Recrystallize from ethyl acetate.
-
Diazotization and Hydrolysis: To a mixture of the purified 2-amino-3-nitro-6-methylpyridine in water, slowly add concentrated sulfuric acid with stirring and cool to 0°C in an ice bath. Add sodium nitrite in portions and stir at 0°C for 4 hours, then let it stand for 12 hours. A yellow precipitate of 2-hydroxy-3-nitro-6-methylpyridine will form. Filter the product and dry under vacuum.
-
Chlorination: Add the 2-hydroxy-3-nitro-6-methylpyridine to phosphorus oxychloride and heat the mixture to reflux for 4 hours. After cooling, distill off the excess phosphorus oxychloride under reduced pressure. Pour the residue into ice water and stir for 2 hours. Filter the resulting precipitate of 2-chloro-3-nitro-6-methylpyridine and dry under vacuum.
-
Reduction to Hydroxylamine and Oxidation to Nitroso (General Concept): The nitro group of the 2-halopyridine can be selectively reduced to the hydroxylamine, which is then oxidized in situ or isolated and then oxidized to the corresponding this compound. This final oxidation step is often performed immediately before the Diels-Alder reaction. A common method for the oxidation of N-arylhydroxylamines to nitrosoarenes is the use of a mild oxidizing agent like m-CPBA.
Protocol 2: General Procedure for the Copper(I)-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction
This protocol is a generalized procedure based on the work of Yamamoto and co-workers.[1][2]
Materials:
-
Copper(I) salt (e.g., [Cu(CH3CN)4]PF6 or CuI)
-
Chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS or (S)-TF-BiphamPhos)
-
This compound derivative
-
Diene
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) salt (5-10 mol%) and the chiral bisphosphine ligand (5.5-11 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (typically -78°C).
-
Addition of Reactants: To the cooled catalyst solution, add the this compound derivative (1.0 equivalent) as a solution in the same anhydrous solvent. Following this, add the diene (1.2-1.5 equivalents) dropwise over a period of 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the indicated time (refer to tables). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by 1H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Caption: Proposed mechanism for the Cu(I)-catalyzed asymmetric Diels-Alder reaction.
Caption: General experimental workflow for the asymmetric nitroso-Diels-Alder reaction.
References
Application Notes: High-Sensitivity Analysis of Vitamin D Metabolites Using 2-Nitrosopyridine Derivatization
Application of 2-Nitrosopyridine in the Functionalization of Natural Products: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of natural products using 2-nitrosopyridine (B1345732) and its derivatives. The primary focus is on the highly efficient and selective Nitroso-Diels-Alder (NDA) reaction for the modification of diene-containing natural products. Additionally, the application of this compound in nitroso-ene reactions for the functionalization of olefin-containing natural products is discussed. These methods offer powerful tools for late-stage functionalization, enabling the generation of diverse libraries of natural product analogs for drug discovery and development.
Introduction to this compound Chemistry in Natural Product Functionalization
This compound and its substituted derivatives have emerged as versatile reagents in synthetic chemistry, particularly for the modification of complex biomolecules. Their utility stems from their ability to act as reactive dienophiles and enophiles, readily participating in [4+2] cycloadditions (Nitroso-Diels-Alder reaction) and ene reactions under mild conditions. This reactivity allows for the selective introduction of new functionalities into natural products, often with high regio- and stereoselectivity.[1]
The resulting adducts can serve as valuable intermediates for further chemical transformations, providing access to novel compounds with potentially enhanced or altered biological activities. A significant advantage of using this compound is the stability and reactivity of its derivatives compared to other nitroso compounds, making them ideal for applications in complex molecular settings.[1]
Core Application: The Nitroso-Diels-Alder (NDA) Reaction
The NDA reaction is a powerful tool for the functionalization of natural products containing a conjugated diene moiety. This compound derivatives act as efficient dienophiles, reacting with the diene to form a stable 1,2-oxazine ring. This reaction is particularly useful for the late-stage modification of complex natural products such as alkaloids, steroids, and macrolides.[1][2]
A notable example is the functionalization of thebaine, a morphinan (B1239233) alkaloid, where the reaction with 6-methyl-2-nitrosopyridine proceeds in high yield to a single isomer.[1] This selectivity is a key advantage for creating well-defined natural product derivatives.
Featured Application: Functionalization of Diene-Containing Natural Products
The NDA reaction has been successfully applied to a range of diene-containing natural products, including:
-
Alkaloids: Thebaine, Colchicine, Isocolchicine, Piperine[1]
-
Steroids: Ergosterol[2]
-
Macrolides: Rapamycin, Leucomycin, Spiramycin, Rifampicin[1][3]
-
Other Terpenoids: Bufalin[3]
The reaction generally proceeds with high regio- and stereoselectivity, favoring the product of attack on the more electron-rich double bond of the diene from the less sterically hindered face of the molecule.
Experimental Workflow for Nitroso-Diels-Alder Reaction
Caption: General workflow for the Nitroso-Diels-Alder functionalization of natural products.
Protocol: General Procedure for the NDA Reaction with a Diene-Containing Natural Product
This protocol is a general guideline. Optimal conditions may vary depending on the specific natural product substrate.
Materials:
-
Diene-containing natural product (e.g., Thebaine, Ergosterol)
-
2-Aminopyridine derivative (e.g., 2-amino-6-methylpyridine, 2-amino-5-bromopyridine)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Anhydrous solvent (e.g., Dichloromethane (CH2Cl2), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the this compound Solution:
-
In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.2 equivalents) in anhydrous CH2Cl2.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equivalents) portion-wise over 5 minutes.
-
Stir the resulting green or blue solution at 0 °C for 30 minutes. The formation of the nitroso compound can be monitored by TLC.
-
-
Diels-Alder Reaction:
-
In a separate flask, dissolve the diene-containing natural product (1.0 equivalent) in anhydrous CH2Cl2 or THF.
-
Cool the natural product solution to 0 °C.
-
Slowly add the freshly prepared this compound solution to the natural product solution via cannula or dropping funnel.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. Reactions are typically complete within 10 to 60 minutes.[2]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
-
Characterization:
-
Characterize the purified cycloadduct by standard analytical techniques (NMR, HRMS, etc.).
-
Quantitative Data Summary
The following table summarizes representative yields for the NDA reaction with various natural products.
| Natural Product | This compound Derivative | Solvent | Yield (%) | Reference |
| Thebaine | 6-Methyl-2-nitrosopyridine | THF | 99 | [1] |
| Ergosterol | This compound | CH2Cl2 | ~95 (crude) | [2] |
| Ergosterol Acetate | This compound | CH2Cl2 | ~95 (crude) | [2] |
| Spiramycin | 5-Bromo-2-nitrosopyridine | N/A | High | [3] |
| Rapamycin | 5-Bromo-2-nitrosopyridine | N/A | High | [3] |
Note: "High" indicates that the reaction was reported to proceed efficiently, but a specific isolated yield was not provided in the referenced abstract.
Application in Natural Product Discovery: 5-Bromo-2-Nitrosopyridine as a Probe
A key innovation in the application of this compound is the use of 5-bromo-2-nitrosopyridine as a chemoselective probe for the discovery of new polyketide natural products from complex mixtures.[3] The bromine atom provides a unique isotopic signature that is easily detectable by mass spectrometry, while the pyridine (B92270) moiety introduces a UV chromophore, facilitating the identification of derivatized natural products in crude extracts.[3]
Logical Framework for Probe-Based Discovery
Caption: Workflow for the discovery of new natural products using a 5-bromo-2-nitrosopyridine probe.
Emerging Application: The Nitroso-Ene Reaction
While the NDA reaction is well-established, the nitroso-ene reaction represents an emerging area for the functionalization of natural products containing accessible alkene moieties. In this reaction, the this compound acts as an enophile, reacting with an alkene that has an allylic hydrogen to form a hydroxylamine (B1172632) derivative. This reaction has been successfully applied to functionalize terpenes like geraniol.[4][5]
Protocol: General Procedure for the Nitroso-Ene Reaction with an Alkene-Containing Natural Product
Materials:
-
Alkene-containing natural product (e.g., Geraniol)
-
This compound derivative
-
Anhydrous solvent (e.g., CH2Cl2)
-
Lewis acid (optional, e.g., In(OTf)3)
-
Standard work-up and purification reagents as described for the NDA reaction.
Procedure:
-
Preparation of the this compound Solution:
-
Prepare the this compound solution as described in the NDA protocol.
-
-
Ene Reaction:
-
Dissolve the alkene-containing natural product (1.0 equivalent) in anhydrous CH2Cl2.
-
(Optional) If a Lewis acid is used, add it to the natural product solution.
-
Cool the solution to the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add the freshly prepared this compound solution.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Perform an aqueous work-up as described for the NDA reaction.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization:
-
Characterize the resulting N-alkyl-N-(pyridin-2-yl)hydroxylamine product by standard analytical techniques.
-
Quantitative Data Summary for Nitroso-Ene Reaction
| Natural Product/Alkene | This compound Derivative | Yield (%) | Reference |
| Geraniol | This compound | N/A | [5] |
| 2-Methyl-2-butene | This compound | N/A | [5] |
Note: Specific yields were not available in the provided abstracts, but the reactions were reported to be successful.
Conclusion
This compound and its derivatives are powerful and versatile reagents for the functionalization of natural products. The Nitroso-Diels-Alder reaction provides a highly efficient and selective method for modifying diene-containing compounds, while the emerging nitroso-ene reaction offers a promising strategy for functionalizing alkenes. These methodologies are valuable assets for medicinal chemists and drug discovery scientists, enabling the rapid generation of novel natural product analogs with diverse structures and potentially improved therapeutic properties. The use of tagged this compound derivatives further extends their utility as probes for the discovery of new bioactive molecules from complex natural sources.
References
- 1. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and Biological Activity Studies of Novel Sterol Analogs from Nitroso Diels-Alder Reactions of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Nitrosopyridine Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing [4+2] cycloaddition reactions, specifically the hetero-Diels-Alder reaction, using 2-nitrosopyridines as dienophiles. This class of reactions is a powerful tool for the synthesis of complex nitrogen- and oxygen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the construction of six-membered rings with high regio- and stereocontrol.[1][2] The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, extends the utility of this reaction to the synthesis of heterocyclic systems. 2-Nitrosopyridines are effective dienophiles in these reactions due to their reactivity and stability compared to other nitroso species.[3] This protocol will detail the necessary steps for setting up both standard and catalytic asymmetric 2-nitrosopyridine (B1345732) cycloaddition reactions.
General Reaction Mechanism
The this compound cycloaddition reaction is a concerted [4+2] cycloaddition where the this compound acts as the 2π electron component (dienophile) and a 1,3-diene serves as the 4π electron component. The reaction proceeds through a cyclic transition state to form a substituted dihydropyridine (B1217469) derivative.
Caption: General mechanism of the [4+2] cycloaddition of a 1,3-diene and this compound.
Experimental Protocols
Materials and Reagents
-
This compound: Can be synthesized via various methods or purchased commercially. Substituted 2-nitrosopyridines can also be used.
-
Diene: Acyclic or cyclic 1,3-dienes. The diene must be able to adopt an s-cis conformation.[2]
-
Solvent: Anhydrous and inert solvents are crucial. Common choices include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene.
-
Catalyst (for asymmetric reactions): Chiral Lewis acids, such as copper complexes with chiral ligands (e.g., [Cu(MeCN)₄(segphos)]PF₆), are often employed.[4]
-
Inert Gas: Nitrogen or Argon for maintaining an inert atmosphere.
-
Standard Glassware: Round-bottom flasks, syringes, cannulas, and Schlenk line equipment.
-
Purification Supplies: Silica (B1680970) gel for column chromatography, and appropriate solvents for elution.
General Procedure for Achiral this compound Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants:
-
Ensure the this compound and diene are pure and dry.
-
If the this compound is synthesized in-house, ensure it is free of any residual starting materials or byproducts.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1 equivalent).
-
Dissolve the this compound in the chosen anhydrous solvent (e.g., THF).
-
Add the diene (typically 1.1 to 1.5 equivalents) to the solution at the desired temperature. For many reactions, room temperature is sufficient.[3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure cycloadduct.
-
Protocol for Catalytic Asymmetric this compound Cycloaddition
This protocol is adapted from procedures utilizing a chiral copper catalyst.[4]
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the chiral catalyst solution by dissolving the copper precursor and the chiral ligand in the anhydrous solvent.
-
-
Reaction Setup:
-
In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve the this compound (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -85 °C).[4]
-
Add the prepared catalyst solution (typically 10 mol%) to the this compound solution via cannula or syringe.
-
Add the silyloxydiene (1.2 equivalents) to the reaction mixture.[4]
-
-
Reaction Progression and Monitoring:
-
Allow the reaction to proceed, often with a gradual warming to a higher temperature (e.g., -20 °C) over several hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described for the achiral reaction.
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for this compound cycloaddition reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound cycloaddition reactions from the literature.
Table 1: Achiral this compound Diels-Alder Reactions
| Diene | This compound Derivative | Solvent | Temperature | Time | Yield (%) | Reference |
| Thebaine | 6-Methyl-2-nitrosopyridine | THF | Room Temp. | N/A | 99 | [3] |
Table 2: Catalytic Asymmetric Nitroso-Diels-Alder Reactions [4]
| Diene | This compound Derivative | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (2Z,4E)-3-trimethylsilyloxy-2,4-hexadiene | 6-Methyl-2-nitrosopyridine | [Cu(MeCN)₄(segphos)]PF₆ | N/A | -85 to -20 | 5 | N/A | up to 10 |
| Silyloxydiene | Nitrosopyridine | Catalyst | N/A | -85 to -20 | 5 | High | N/A |
Note: "N/A" indicates that the specific data point was not available in the cited literature.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Nitroso compounds can be hazardous; consult the Safety Data Sheet (SDS) for each compound before use.
-
Use caution when working with pyrophoric or air-sensitive reagents and catalysts.
Conclusion
The this compound cycloaddition reaction is a versatile and efficient method for synthesizing a variety of heterocyclic structures. The protocols outlined in these application notes provide a solid foundation for researchers to explore this powerful transformation. By carefully controlling reaction parameters and, when desired, employing chiral catalysts, a wide range of complex molecules can be accessed with high efficiency and stereoselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels-Alder Reactions: Catalytic Asymmetric Nitroso-Diels—Alder Reaction with Acyclic Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Enantioselective Nitroso-Diels-Alder Reactions with Acyclic Dienes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The catalytic enantioselective nitroso-Diels-Alder reaction has emerged as a powerful transformation in organic synthesis, providing a direct route to chiral 3,6-dihydro-1,2-oxazines. These heterocyclic scaffolds are valuable precursors to a wide array of synthetically useful building blocks, including 1,4-amino alcohols and various alkaloids. The asymmetric variant of this reaction, when applied to acyclic dienes, offers a unique opportunity to construct complex stereochemical arrays from simple, readily available starting materials.
This document provides detailed application notes and experimental protocols for conducting catalytic enantioselective nitroso-Diels-Alder reactions with various acyclic dienes. The protocols are based on leading methodologies in the field, employing both metal-based and organocatalytic systems to achieve high yields and enantioselectivities.
Data Presentation
The following table summarizes the quantitative data for selected catalytic enantioselective nitroso-Diels-Alder reactions with acyclic dienes, offering a comparative overview of different catalytic systems and substrates.
| Entry | Diene | Nitroso Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene | 2-Nitrosopyridine (B1345732) | [Cu(CH3CN)4]PF6 / (S)-SEGPHOS (5) | CH2Cl2 | -78 to -20 | 5 | 85 | 96 | [1] |
| 2 | (E)-1-(Triisopropylsilyloxy)-1,3-butadiene | This compound | [Cu(CH3CN)4]PF6 / (S)-SEGPHOS (5) | CH2Cl2 | -78 to -20 | 5 | 92 | >99 | [1] |
| 3 | (E)-1-(Triethylsilyloxy)-2-methyl-1,3-butadiene | This compound | [Cu(CH3CN)4]PF6 / (S)-SEGPHOS (5) | CH2Cl2 | -78 to -20 | 5 | 88 | 98 | [1] |
| 4 | Isoprene | Nitrosobenzene | (R)-TRIP (20) | Toluene (B28343) | -40 | 24 | 75 | 88 | [2] |
| 5 | 2,3-Dimethyl-1,3-butadiene | Nitrosobenzene | (R)-TRIP (20) | Toluene | -20 | 12 | 82 | 91 | [2] |
| 6 | (E)-Buta-1,3-dienyl-1-carbamate | Nitrosobenzene | (R)-3,3'-(CF3)2-BINOL-PA (10) | Toluene | -40 | 12 | 95 | 97 | [3] |
| 7 | (E)-Penta-1,3-dienyl-1-carbamate | 4-Chloronitrosobenzene | (R)-3,3'-(CF3)2-BINOL-PA (10) | Toluene | -40 | 12 | 92 | 96 | [3] |
Experimental Protocols
Copper-Catalyzed Enantioselective Nitroso-Diels-Alder Reaction of Acyclic 2-Silyloxy-1,3-Dienes
This protocol is adapted from the work of Yamamoto and coworkers and is effective for the reaction of various 2-silyloxy-1,3-dienes with this compound.[1]
Materials:
-
[Cu(CH3CN)4]PF6
-
(S)-SEGPHOS
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Acyclic 2-silyloxy-1,3-diene
-
This compound
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, [Cu(CH3CN)4]PF6 (5.0 mol%) and (S)-SEGPHOS (5.5 mol%) are dissolved in anhydrous CH2Cl2 (1.0 mL). The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The catalyst solution is cooled to -78 °C (acetone/dry ice bath). A solution of the acyclic 2-silyloxy-1,3-diene (1.0 equiv) in anhydrous CH2Cl2 (1.0 mL) is added dropwise.
-
Addition of Dienophile: A solution of this compound (1.2 equiv) in anhydrous CH2Cl2 (1.0 mL) is then added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to -20 °C over a period of 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution (5 mL). The mixture is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 3,6-dihydro-1,2-oxazine adduct.
-
Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Chiral Phosphoric Acid-Catalyzed Enantioselective Nitroso-Diels-Alder Reaction of Acyclic 1,3-Diene-1-carbamates
This organocatalytic protocol, developed by Pous and coworkers, is suitable for the reaction of acyclic 1,3-diene-1-carbamates with nitrosoarenes.[3]
Materials:
-
(R)-3,3'-(CF3)2-BINOL-derived phosphoric acid (TRIP)
-
Anhydrous toluene
-
Acyclic 1,3-diene-1-carbamate
-
Nitrosoarene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere are added the (R)-3,3'-(CF3)2-BINOL-derived phosphoric acid catalyst (10 mol%) and anhydrous toluene (2.0 mL). The solution is cooled to the desired reaction temperature (e.g., -40 °C).
-
Addition of Reactants: The acyclic 1,3-diene-1-carbamate (1.0 equiv) is added to the catalyst solution, followed by the addition of the nitrosoarene (1.2 equiv).
-
Reaction Progression: The reaction mixture is stirred at the specified temperature for the indicated time (typically 12-24 hours). The reaction progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is directly purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 3,6-dihydro-1,2-oxazine product.
-
Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for catalytic enantioselective nitroso-Diels-Alder reactions.
Caption: Logical relationship in catalytic enantioselective nitroso-Diels-Alder reactions.
References
- 1. Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Nitrosopyridine as a Potential Derivatization Reagent for LC-MS Analysis of Thiols and Sulfenic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a hypothetical application of 2-nitrosopyridine (B1345732) as a derivatization reagent for the quantitative analysis of low-molecular-weight thiols and sulfenic acids in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS). While this compound is an established reagent for the derivatization of diene-containing molecules, its application for sulfur-containing functional groups is still exploratory. Based on the known reactivity of nitroso compounds with thiols and sulfinic acids, a potential derivatization strategy is proposed. The protocols and data presented herein are intended as a theoretical framework to guide the development and validation of a novel analytical method.
Introduction
The analysis of thiols (R-SH), such as glutathione (B108866) (GSH) and cysteine (Cys), and their oxidized counterparts like sulfenic acids (R-SOH), is crucial in biomedical research and drug development. These molecules are key players in cellular redox homeostasis, and their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. LC-MS offers high sensitivity and selectivity for the analysis of these compounds. However, the inherent instability and poor ionization efficiency of thiols and sulfenic acids often necessitate a derivatization step to improve their chromatographic retention and mass spectrometric detection.
This compound is a reagent known to react with various functional groups. This application note explores its potential for the derivatization of thiols and sulfenic acids, proposing a novel analytical method for their quantification.
Proposed Reaction Mechanism
Based on the known reactivity of nitroso compounds, this compound is proposed to react with thiols and sulfenic acids as follows:
-
Reaction with Thiols: The nucleophilic thiol is expected to attack the electrophilic nitrogen atom of the nitroso group of this compound. This could lead to the formation of an unstable intermediate that rearranges to a more stable derivative suitable for LC-MS analysis.
-
Reaction with Sulfenic Acids: Sulfenic acids, being reactive intermediates, are proposed to react with this compound in a chemoselective manner, potentially forming a stable sulfonyl hydroxylamine-like adduct.
Caption: Proposed reaction of this compound with thiols and sulfenic acids.
Hypothetical Experimental Protocol: Quantification of Glutathione (GSH) in Cell Lysate
This protocol describes a hypothetical procedure for the derivatization and analysis of glutathione (GSH) as a model thiol.
3.1. Materials and Reagents
-
Glutathione (GSH) standard
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (e.g., GSH-d5)
-
Cell lysis buffer
3.2. Sample Preparation
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and perform a protein quantification assay (e.g., BCA).
-
For analysis, dilute the supernatant with PBS to a final protein concentration of 1 mg/mL.
3.3. Derivatization Procedure
-
To 100 µL of the diluted cell lysate supernatant (or calibration standards), add 10 µL of the internal standard solution (GSH-d5, 10 µM).
-
Add 50 µL of a freshly prepared 10 mM solution of this compound in acetonitrile.
-
Incubate the mixture at 37°C for 30 minutes in the dark.
-
Stop the reaction by adding 20 µL of 1% formic acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any remaining protein.
-
Transfer the supernatant to an LC-MS vial for analysis.
3.4. LC-MS/MS Parameters
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusion of the derivatized standard. Hypothetical transitions:
-
GSH-2-nitrosopyridine derivative: Q1/Q3
-
GSH-d5-2-nitrosopyridine derivative: Q1/Q3
-
Target Quantitative Performance
The following table summarizes the target performance characteristics for a validated method based on this hypothetical protocol.
| Parameter | Target Value |
| LLOQ (Lower Limit of Quantitation) | < 1 µM |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85-115% |
| Matrix Effect | To be assessed and minimized |
Experimental Workflow
Caption: General workflow for thiol analysis using this compound derivatization.
Relevance to Signaling Pathways: Glutathione and Oxidative Stress
The accurate measurement of intracellular glutathione levels is critical for understanding cellular responses to oxidative stress. Glutathione is a key antioxidant that neutralizes reactive oxygen species (ROS), thereby protecting cellular components from damage.
Caption: Simplified glutathione redox cycle in response to oxidative stress.
Conclusion and Future Directions
This application note presents a theoretical framework for the use of this compound as a derivatization reagent for the LC-MS analysis of thiols and sulfenic acids. The proposed methodology is based on the known chemical reactivity of nitroso compounds but requires experimental validation. Future work should focus on:
-
Confirming the proposed reaction mechanism and characterizing the structure of the resulting derivatives.
-
Optimizing the derivatization reaction conditions for various thiols and sulfenic acids.
-
Developing and validating a robust LC-MS/MS method based on this derivatization strategy.
-
Applying the validated method to biological samples to study the role of thiols and sulfenic acids in health and disease.
The development of new derivatization reagents is essential for advancing our understanding of the complex roles of redox-active molecules in biological systems. This compound may represent a novel and valuable tool in this field.
Synthesis of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds Using 2-Nitrosopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, a class of compounds that has demonstrated selective and potent antibacterial activity.[1][2] The synthetic strategies outlined herein utilize 2-nitrosopyridine (B1345732) and its derivatives as key reagents, focusing on two primary methodologies: the nitroso ene reaction and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] These methods offer versatile and efficient routes to a variety of N-alkyl-N-(pyridin-2-yl)hydroxylamines for applications in drug discovery and medicinal chemistry.
Introduction
N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have emerged as a promising class of antibacterial agents, exhibiting notable activity against Gram-positive bacteria, including resistant strains such as MRSA and VRE.[1][2] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The use of this compound as a reactive intermediate enables the direct incorporation of the pyridin-2-yl-N-hydroxylamine moiety. This document details two robust synthetic pathways for the preparation of these valuable scaffolds.
Data Presentation
The following tables summarize the yields of various N-isoprenyl-N-(pyridin-2-yl)hydroxylamines synthesized via the nitroso ene reaction, showcasing the tolerance of the reaction to different substituents on the pyridine (B92270) ring.
Table 1: Synthesis of Substituted N-Isoprenyl-N-(pyridin-2-yl)hydroxylamines
| Compound | R | Yield (%) |
| 1a | H | 48 |
| 1b | 3-Me | 55 |
| 1c | 4-Me | 62 |
| 1d | 5-Me | 58 |
| 1e | 6-Me | 35 |
| 1f | 4-tBu | 71 |
| 1g | 4-OMe | 85 |
| 1h | 5-Cl | 45 |
| 1i | 5-CF₃ | 30 |
Data extracted from Wencewicz, T. A., et al. J. Med. Chem. 2011, 54 (19), 6843–6858.
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-N-(pyridin-2-yl)hydroxylamines via Nitroso Ene Reaction
This protocol describes a general procedure for the reaction of in situ generated this compound with an alkene to form the corresponding N-alkyl-N-(pyridin-2-yl)hydroxylamine.
Materials:
-
Substituted 2-aminopyridine (B139424)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Alkene (e.g., 2-methyl-2-butene)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of this compound (in situ):
-
Dissolve the substituted 2-aminopyridine (1.0 equiv) in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equiv) in CH₂Cl₂ to the stirred solution of the 2-aminopyridine.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the blue-green this compound can be visually observed.
-
-
Nitroso Ene Reaction:
-
To the in situ generated this compound solution at 0 °C, add the alkene (2.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 15-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
-
Work-up and Purification:
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-N-(pyridin-2-yl)hydroxylamine.
-
Protocol 2: Synthesis of N-Alkyl-N-(pyridin-2-yl)hydroxylamines via Buchwald-Hartwig Amination
This convergent synthetic route allows for greater diversity in the alkyl substituent on the hydroxylamine (B1172632) nitrogen.
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine) (1.0 equiv)
-
N-Alkyl-O-(4-methoxybenzyl)hydroxylamine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Buchwald-Hartwig Coupling:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous toluene, followed by the 2-halopyridine and the N-alkyl-O-(4-methoxybenzyl)hydroxylamine.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
-
Work-up and Purification of Protected Hydroxylamine:
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the O-protected N-alkyl-N-(pyridin-2-yl)hydroxylamine.
-
-
Deprotection of the O-(4-methoxybenzyl) Group:
-
Dissolve the purified O-protected hydroxylamine in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) (10 equiv) and stir the mixture at room temperature for 1-3 hours.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the final N-alkyl-N-(pyridin-2-yl)hydroxylamine.
-
Visualizations
References
Application Notes and Protocols for the Photolysis of 2-Nitrosopyridine Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic C-nitroso compounds and their dimeric forms (azodioxy compounds) represent a class of molecules with significant applications in organic synthesis, materials science, and pharmacology. The reversible photodissociation of these dimers into their corresponding monomeric nitroso compounds upon UV irradiation offers a versatile tool for controlled release of reactive species and the development of photoresponsive materials. This application note provides a detailed experimental setup and protocol for the photolysis of 2-nitrosopyridine (B1345732) dimer, a process of interest in areas such as controlled drug delivery and photodynamic therapy. Due to the limited availability of specific photophysical data for this compound dimer, this protocol utilizes nitrosobenzene (B162901) dimer as a model system to provide representative experimental parameters. The methodologies outlined herein are designed to be adaptable for various aromatic nitroso dimers.
The photolysis of the this compound dimer results in the cleavage of the N-N bond of the azodioxy group, yielding two molecules of the this compound monomer. This transformation can be readily monitored by UV-Vis spectrophotometry, as the colorless or pale-yellow dimer solution turns blue or green upon formation of the monomer.
Experimental Setup and Materials
Materials and Reagents
-
This compound Dimer (or a suitable aromatic nitroso dimer analog)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Quartz cuvettes for UV-Vis spectroscopy and irradiation
Equipment
-
UV-Vis Spectrophotometer
-
Photochemical reactor equipped with a UV lamp source (e.g., low-pressure mercury lamp emitting at 254 nm, or a tunable laser source)
-
Magnetic stirrer and stir bars
-
Gas-tight syringes for sample handling
-
Standard analytical balance and weighing equipment
Experimental Protocols
Preparation of Stock Solution
-
Accurately weigh a precise amount of the this compound dimer.
-
Dissolve the dimer in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mM).
-
To minimize thermal decomposition and ensure reproducibility, prepare fresh solutions before each experiment.
-
If the experiment is sensitive to oxygen, degas the solvent by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes prior to dissolving the dimer.
Photolysis Procedure
-
Transfer a known volume of the stock solution into a quartz cuvette.
-
If necessary, dilute the solution to an appropriate concentration for UV-Vis analysis (typically to an absorbance of ~1 at the wavelength of maximum absorption).
-
Place the cuvette in the photochemical reactor at a controlled temperature (e.g., 25 °C).
-
Before irradiation, record an initial UV-Vis absorption spectrum of the solution.
-
Commence irradiation of the sample with the UV light source. The choice of irradiation wavelength should ideally correspond to an absorption band of the dimer. Based on literature for similar aromatic nitroso compounds, a wavelength of 254 nm is often effective for photodissociation.[1]
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution to monitor the progress of the reaction. The appearance of a new absorption band in the visible region (typically blue or green) indicates the formation of the monomer.
-
Continue the irradiation until no further significant changes are observed in the absorption spectra, indicating the completion of the photolysis or the establishment of a photostationary state.
Analytical Methods
The primary method for monitoring the photolysis of the this compound dimer is UV-Vis spectrophotometry. The disappearance of the dimer's absorption band(s) and the concomitant growth of the monomer's absorption band(s) allow for the quantification of the reaction progress. Other analytical techniques that can be employed for product identification and quantification include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the dimer, monomer, and any potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the photoproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Chemiluminescence: This method can be coupled with photolysis for the sensitive detection of nitric oxide and related species.[2]
Data Presentation
Table 1: Spectroscopic Properties of this compound Dimer and Monomer (Hypothetical Data)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Color of Solution |
| This compound Dimer | Acetonitrile | ~300 | ~10,000 | Colorless/Pale Yellow |
| This compound Monomer | Acetonitrile | ~750 | ~50 | Blue/Green |
Table 2: Photolysis Parameters and Quantum Yield (Hypothetical Data)
| Parameter | Value | Conditions |
| Irradiation Wavelength | 254 nm | Low-pressure mercury lamp |
| Solvent | Acetonitrile | Spectroscopic grade |
| Temperature | 25 °C | Controlled |
| Quantum Yield (Φ) | ~0.5 | Estimated based on similar compounds |
Note: The quantum yield (Φ) is the number of dimer molecules dissociated per photon absorbed. Its determination requires actinometry or a calibrated light source.
Visualizations
Signaling Pathway of Photolysis
The following diagram illustrates the photochemical conversion of the this compound dimer to its monomeric form upon UV irradiation.
Caption: Photochemical dissociation of this compound dimer.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the photolysis of this compound dimer.
Caption: Experimental workflow for photolysis studies.
Conclusion
The protocol described provides a comprehensive framework for conducting and analyzing the photolysis of this compound dimer. By utilizing readily available instrumentation and standard laboratory techniques, researchers can effectively study the photochemical properties of this and other aromatic nitroso dimers. The ability to initiate the controlled release of reactive nitroso monomers with light has significant potential in various scientific and therapeutic applications. Further studies are encouraged to determine the specific photophysical parameters for this compound dimer to refine this general protocol.
References
Application Notes and Protocols: 5-Bromo-2-nitrosopyridine as a Chemoselective Probe for Polyketide Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 5-bromo-2-nitrosopyridine as a powerful chemical probe for the discovery and characterization of polyketide natural products containing conjugated diene systems. This method leverages a chemoselective nitroso-Diels-Alder reaction to tag target molecules, facilitating their rapid identification in complex mixtures by liquid chromatography-mass spectrometry (LC-MS). The incorporated bromine atom provides a unique isotopic signature, simplifying the detection of labeled products.
Core Principle: Nitroso-Diels-Alder Cycloaddition
5-Bromo-2-nitrosopyridine acts as a dienophile, reacting specifically with conjugated dienes present in polyketide structures through a [4+2] cycloaddition reaction. This reaction is highly chemoselective for conjugated olefins, allowing for the specific labeling of this class of natural products within complex crude extracts. The resulting cycloadduct incorporates the bromo-pyridyl moiety, which serves as a unique tag for detection and characterization.[1][2]
Key Applications
-
Accelerated Discovery of Novel Polyketides: Rapidly identify new polyketide natural products in microbial extracts. The bromine tag and distinct chromophore of the adducts make them easily detectable by LC-MS and UV-Vis spectroscopy.[1]
-
Genome-Guided Natural Product Discovery: When genome mining of microbial strains identifies polyketide synthase (PKS) gene clusters likely to produce conjugated alkenes (containing two or more repeating KS-AT-DH-KR-ACP domain sequences), 5-bromo-2-nitrosopyridine can be used to screen for the corresponding natural products in culture extracts.[1][2]
-
Dereplication of Known Compounds: Quickly identify known polyketides containing conjugated dienes by comparing the mass of the observed adducts with a database of known compounds.
-
Facilitating Structure Elucidation: The introduced bromine atom can aid in determining the molecular formula of the parent natural product through high-resolution mass spectrometry.
Data Presentation: Reactivity and Selectivity of 5-Bromo-2-nitrosopyridine
The selection of 5-bromo-2-nitrosopyridine as an optimal probe was based on its superior reactivity and the spectral properties of its adducts compared to other brominated arylnitroso reagents.[1][2]
| Model Polyketide | Observed Labeling with 5-Bromo-2-nitrosopyridine | Regioselectivity | Diastereoselectivity |
| Spiramycin | Clean Labeling | High | N/A |
| Bufalin | Clean Labeling | High | N/A |
| Rapamycin | Clean Labeling | High | N/A |
| Rifampicin | Clean Labeling | High | N/A |
| Tylactone | Clean Labeling | High | Varying |
| Novodaryamide | Clean Labeling | High | Varying |
| Daryamide A | Clean Labeling | High | Varying |
| Piperazimycin A | Clean Labeling | High | Varying |
| Saccharamonopyrones A & B | Clean Labeling | High | Varying |
Table 1: Summary of the reactivity of 5-bromo-2-nitrosopyridine with various polyketide natural products. Data compiled from the primary literature.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-nitrosopyridine Probe
This protocol describes the synthesis of the 5-bromo-2-nitrosopyridine probe from 2-amino-5-bromopyridine (B118841).
Materials:
-
2-amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Hydrogen Peroxide (H₂O₂) solution
-
Ice
-
Deionized Water
-
Vacuum filtration apparatus
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round bottom flask, add 2.34 g of 2-amino-5-bromopyridine to a 10% hydrogen peroxide solution in concentrated H₂SO₄ at 0°C with stirring.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 5 hours.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water.
-
Dry the precipitate under vacuum to yield 5-bromo-2-nitrosopyridine (approximately 1.62 g).
Protocol 2: Labeling of Polyketide Natural Products in Crude Extracts
This protocol outlines the general procedure for labeling polyketides within a crude microbial extract.
Materials:
-
Crude microbial extract (e.g., methanolic or ethyl acetate (B1210297) extract)
-
5-bromo-2-nitrosopyridine probe
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Small reaction vial
-
Nitrogen or Argon gas supply (optional)
Procedure:
-
Dissolve a known amount of the crude extract in the anhydrous solvent in a small reaction vial.
-
Add a molar excess (typically 2-5 equivalents, based on an estimated concentration of the target polyketide) of the 5-bromo-2-nitrosopyridine probe to the vial.
-
If the extract or probe is sensitive to oxidation, the reaction can be performed under an inert atmosphere (nitrogen or argon).
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
After the reaction is complete, the mixture can be directly analyzed by LC-MS or subjected to further purification.
Protocol 3: LC-MS Analysis of Labeled Polyketides
This protocol provides general guidelines for the LC-MS analysis of the reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).
LC Parameters (General Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS Parameters (General Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 150-1500
-
Data Acquisition: Data-dependent MS/MS to obtain fragmentation data for the labeled adducts.
-
Key Feature for Detection: Look for ion clusters with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio).
Data Analysis:
-
Utilize bioinformatics tools such as MeHaloCoA (Marine Halogenated Compound Analysis) to rapidly identify brominated compounds in the LC-MS data based on their distinct isotopic profiles.
Visualizations
Caption: Experimental workflow for polyketide discovery.
Caption: Logical relationship of the probing strategy.
References
Application Notes and Protocols for the Functionalization of Diene-Containing Natural Products with Nitrosopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of natural products is a cornerstone of medicinal chemistry and drug discovery, enabling the diversification of complex molecular scaffolds to enhance biological activity and develop novel therapeutic agents. The Diels-Alder reaction, a powerful tool in synthetic organic chemistry, offers a robust method for forming six-membered rings with high regio- and stereoselectivity.[1] A key variant, the hetero-Diels-Alder reaction, allows for the incorporation of heteroatoms into the cyclic framework.[1]
This document provides detailed application notes and experimental protocols for the functionalization of diene-containing natural products using nitrosopyridines as dienophiles in a hetero-Diels-Alder reaction, often referred to as the Nitroso Diels-Alder (NDA) reaction. This reaction is particularly effective for modifying complex natural products under mild conditions. Substituted 2-nitrosopyridines are often the dienophiles of choice due to their favorable reactivity and stability.[1]
We will focus on the application of this methodology to a range of important natural products, including the alkaloid thebaine, the macrolide antibiotic leucomycin (B7888351) A7, and the sterol ergosterol.
I. Functionalization of Thebaine with 6-methyl-2-nitrosopyridine
Thebaine, a major opium alkaloid, possesses a conjugated diene system that is amenable to functionalization via the Nitroso Diels-Alder reaction. This provides a direct route to novel opioid derivatives with potentially altered pharmacological profiles.
Experimental Protocol
Materials:
-
Thebaine
-
6-methyl-2-nitrosopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve thebaine in anhydrous THF.
-
Addition of Dienophile: To the stirred solution of thebaine, add a solution of 6-methyl-2-nitrosopyridine in anhydrous THF dropwise at room temperature.
-
Reaction: The Diels-Alder reaction of thebaine with 6-methyl-2-nitrosopyridine in THF is highly efficient and proceeds to completion, affording the cycloadduct as a single isomer.[1]
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cycloadduct.
Quantitative Data
| Diene | Dienophile | Solvent | Yield | Stereochemistry | Reference |
| Thebaine | 6-methyl-2-nitrosopyridine | THF | 99% | Single isomer | [1] |
Experimental Workflow
Caption: Workflow for the functionalization of Thebaine.
II. Functionalization of Leucomycin A7 with 2-Nitrosopyridine (B1345732)
Leucomycin A7 is a 16-membered macrolide antibiotic with a conjugated diene moiety that can be functionalized to generate novel analogues with potentially improved biological activities.
Experimental Protocol
Materials:
-
Leucomycin A7
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve leucomycin A7 (50 mg, 0.066 mmol) in 2 mL of DCM.
-
Addition of Dienophile: Slowly add a solution of this compound (1.2 equivalents, 0.079 mmol) in 1 mL of DCM to the leucomycin A7 solution at 0 °C.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 30 minutes, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product using silica gel column chromatography with a solvent gradient of DCM-MeOH (from 20:1 to 12:1) to obtain the purified nitroso Diels-Alder adduct.
Quantitative Data
| Diene | Dienophile | Solvent | Temperature | Reaction Time | Yield | Reference |
| Leucomycin A7 | This compound | DCM | 0 °C to RT | 30 min | 90% |
Experimental Workflow
References
Application Notes and Protocols for the Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine
Abstract
These application notes provide detailed protocols for the synthesis of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323), crucial intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The primary method described is the electrophilic nitration of 2-aminopyridine (B139424), which typically yields a mixture of isomers, with 2-amino-5-nitropyridine being the major product.[4][5] A regioselective protocol for the targeted synthesis of 2-amino-3-nitropyridine via a halogenated intermediate is also presented to overcome the low yields associated with direct nitration.[5][6] This document includes reaction pathways, comparative data, and step-by-step experimental procedures for both novice and experienced researchers.
Introduction
2-aminopyridine derivatives are foundational scaffolds in medicinal chemistry and materials science. The introduction of a nitro group enhances their utility as versatile synthons for further functionalization. The direct nitration of 2-aminopyridine with a mixed acid of concentrated nitric and sulfuric acids is a common approach, leading to the formation of two principal isomers: 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[7]
The regioselectivity of this reaction is governed by the electronic properties of the pyridine (B92270) ring and the directing effects of the amino group. The nitration predominantly occurs at the 5-position, making 2-amino-5-nitropyridine the major product with yields often exceeding 90%, while 2-amino-3-nitropyridine is formed as a minor product in yields typically below 10%.[4][5][8] This disparity necessitates distinct synthetic strategies for efficient access to each isomer. The separation of this isomer mixture can be challenging, often requiring methods like steam distillation under reduced pressure.[5][7]
This guide provides two primary protocols:
-
Protocol 1: A direct nitration method optimized for the synthesis of the major isomer, 2-amino-5-nitropyridine, followed by separation.
-
Protocol 2: A regioselective, multi-step synthesis for the targeted preparation of 2-amino-3-nitropyridine.
Reaction Pathways and Mechanisms
The nitration of 2-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The reaction is believed to form a 2-nitraminopyridine intermediate, which, particularly at elevated temperatures (above 40-50°C), rearranges to the thermodynamically stable ring-nitrated products.[4]
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 8. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various bioactive molecules using nitropyridines as key starting materials. The protocols outlined herein offer reproducible procedures for the preparation of compounds with potential therapeutic applications, including kinase inhibitors and anticancer agents.
Introduction
Nitropyridines are versatile and readily available precursors in medicinal chemistry and drug discovery. The strong electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution and facilitates a variety of other chemical transformations. This reactivity allows for the construction of complex heterocyclic systems that are prevalent in many biologically active compounds. This document details the synthesis of several classes of bioactive molecules derived from nitropyridines, presenting key data and experimental procedures to aid in their preparation and evaluation.
Data Presentation
The following tables summarize the biological activity and synthetic yields for the bioactive molecules described in these application notes.
Table 1: Biological Activity of Nitropyridine-Derived Bioactive Molecules
| Compound Class | Example Compound | Biological Target | Activity (IC50/Kd) | Cell Line/Assay |
| JAK2 Inhibitors | (S)-5-chloro-N2-(1-(5-fluoropyrimidin-2-yl)ethyl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) | JAK2 | - | - |
| Anticancer Agents | 5-((5-Nitropyridin-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one | - | - | - |
| Kinase Inhibitors | 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine | Cyclin G-associated kinase (GAK) | Inactive | - |
| Herbicides | Pyridyloxy-substituted acetophenone (B1666503) oxime ethers | Protoporphyrinogen oxidase | 3.11–4.18 µM | - |
Table 2: Summary of Synthetic Yields
| Starting Material | Product | Reaction Type | Yield (%) |
| 2-Chloro-5-methyl-3-nitropyridine (B188117) | N-Aryl-2-((substituted-amino)carbonyl)-5-methyl-3-nitropyridine-6-carboxamides | Multistep Synthesis | Moderate |
| 2-Amino-5-nitropyridine (B18323) | 5-Nitropyridyliminothiazolidin-4-one derivatives | Condensation/Cyclization | 75-83 |
| 2,4-Dichloro-3-nitropyridine (B57353) | 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine | Multistep Synthesis | - |
| 2-Chloropyridines | Pyridyloxy-substituted acetophenone oxime ethers | Nucleophilic Aromatic Substitution/Coupling | - |
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and biological signaling cascades relevant to the bioactive molecules described.
Caption: Synthetic route to JAK2 inhibitors from 2-amino-5-methylpyridine.
Caption: Synthesis of nitropyridine-linked thiazolidin-4-one anticancer agents.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Caption: Mechanism of action for microtubule-targeting anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of JAK2 Inhibitors from 2-Chloro-5-methyl-3-nitropyridine
This protocol describes a general multi-step synthesis for a class of Janus kinase 2 (JAK2) inhibitors.
Step 1: Oxidation of 2-Chloro-5-methyl-3-nitropyridine
-
To a solution of 2-chloro-5-methyl-3-nitropyridine in a suitable solvent (e.g., a mixture of acetonitrile, carbon tetrachloride, and water), add an oxidizing agent (e.g., sodium periodate (B1199274) in the presence of a catalytic amount of ruthenium(III) chloride).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Step 2: Nucleophilic Substitution with Secondary Amines
-
Dissolve the carboxylic acid intermediate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add the desired secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the amine-substituted carboxylic acid.
Step 3: Amide Coupling with Aromatic Amines
-
To a solution of the amine-substituted carboxylic acid from Step 2 in an anhydrous solvent (e.g., dichloromethane), add the desired aromatic amine (1.0 equivalent).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final JAK2 inhibitor.
Protocol 2: Synthesis of Nitropyridine-Linked 4-Arylidenethiazolidin-4-ones
This protocol details the synthesis of a class of anticancer agents derived from 2-amino-5-nitropyridine.[1]
Step 1: Synthesis of N-(5-nitropyridin-2-yl)-2-chloroacetamide
-
Dissolve 2-amino-5-nitropyridine in a suitable anhydrous solvent (e.g., dioxane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(5-nitropyridin-2-yl)-2-chloroacetamide.
Step 2: Synthesis of 5-Nitropyridyliminothiazolidin-4-one
-
To a solution of N-(5-nitropyridin-2-yl)-2-chloroacetamide in ethanol (B145695), add ammonium thiocyanate (1.2 equivalents).
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 5-nitropyridyliminothiazolidin-4-one.
Step 3: Synthesis of 4-Arylidenethiazolidin-4-one Derivatives
-
In a flask containing a solution of 5-nitropyridyliminothiazolidin-4-one in glacial acetic acid, add the appropriate aromatic aldehyde (1.0 equivalent) and anhydrous sodium acetate (B1210297) (2.0 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final nitropyridine-linked 4-arylidenethiazolidin-4-one.
Protocol 3: Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine Kinase Inhibitor
This protocol outlines the key steps in the synthesis of a potential cyclin G-associated kinase (GAK) inhibitor starting from 2,4-dichloro-3-nitropyridine.[1]
Step 1: Selective Suzuki-Miyaura Cross-Coupling at C-4
-
To a reaction vessel, add 2,4-dichloro-3-nitropyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a solvent system, for example, a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the C-4 arylated product.
Step 2: Palladium-Catalyzed Aminocarbonylation
-
Charge a pressure vessel with the C-4 arylated product from Step 1, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable solvent such as toluene.
-
Add the desired amine (e.g., morpholine, 1.5 equivalents).
-
Pressurize the vessel with carbon monoxide (CO) to the desired pressure (e.g., 5-10 atm).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the vessel, vent the CO, and concentrate the reaction mixture.
-
Purify the residue by column chromatography to yield the corresponding amide.
Step 3: Reductive Cyclization to form the Isothiazolo[4,3-b]pyridine Core
-
Dissolve the amide from Step 2 in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or HCl), to reduce the nitro group to an amine.
-
Simultaneously, the in situ generated amine can undergo cyclization with a sulfur source (e.g., Lawesson's reagent, added in a subsequent step after the reduction is complete) to form the isothiazole (B42339) ring.
-
The specific conditions for this transformation (temperature, reaction time, and workup) will depend on the chosen reagents and should be optimized accordingly.
-
Purify the final product by column chromatography or recrystallization.
References
Application of 2-Nitrosopyridine in the Synthesis of Novel Antibacterial Agents
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new antibiotics with novel mechanisms of action. One promising avenue of research involves the synthesis of unique heterocyclic scaffolds that can serve as the basis for new classes of antibacterial agents. 2-Nitrosopyridine (B1345732) has emerged as a valuable reagent in this endeavor, primarily through its utility in hetero-Diels-Alder and ene reactions. These reactions allow for the efficient construction of complex nitrogen- and oxygen-containing heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives, a class of compounds that has demonstrated potent and selective antibacterial activity, particularly against Gram-positive pathogens.[1][2]
The synthetic strategy leverages the dienophilic nature of this compound to create a diverse library of molecules.[1][2] Subsequent screening of these compounds has identified promising candidates with significant activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1][2] These findings highlight the potential of this compound-derived compounds in addressing the challenge of antibiotic resistance.
Data Presentation
The antibacterial activity of N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives was evaluated against a panel of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.
| Compound | Structure | M. luteus ATCC 10240 MIC (µg/mL) | S. aureus MRSA MIC (µg/mL) | E. faecalis VRE MIC (µg/mL) |
| 9 | N-isoprenyl-N-(pyridin-2-yl)hydroxylamine | 0.41 | >100 | >100 |
| 11a | N-geranyl-N-(pyridin-2-yl)hydroxylamine | 0.82 | 6.25 | 25 |
| 40a | N-geranyl-N-(6-ethylpyridin-2-yl)hydroxylamine | 0.41 | 3.13 | 6.25 |
Experimental Protocols
Protocol 1: Synthesis of N-isoprenyl-N-(pyridin-2-yl)hydroxylamine (9) via Ene Reaction
This protocol describes the direct reaction of this compound with an alkene (2-methyl-2-butene) to form the corresponding hydroxylamine (B1172632).
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-methyl-2-butene (2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-isoprenyl-N-(pyridin-2-yl)hydroxylamine as a solid.
Expected Yield: 38%
Protocol 2: Synthesis of N-geranyl-N-(pyridin-2-yl)hydroxylamine (11a) via Ene Reaction
This protocol details the synthesis of a more complex hydroxylamine derivative using geraniol (B1671447) as the alkene partner.
Materials:
-
This compound
-
Geraniol
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add geraniol (2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 25 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., 20% ethyl acetate in hexanes) to separate the major (11a) and minor isomers.
Expected Yield: 71% (for the mixture of isomers)
Protocol 3: Synthesis of N-geranyl-N-(6-ethylpyridin-2-yl)hydroxylamine (40a)
This protocol involves the synthesis of a substituted this compound and its subsequent ene reaction with geraniol.
Part A: Synthesis of 6-ethyl-2-nitrosopyridine
-
Synthesize 6-ethyl-2-aminopyridine.
-
Oxidize 6-ethyl-2-aminopyridine to 6-ethyl-2-nitrosopyridine using an appropriate oxidizing agent (e.g., Oxone®).
Part B: Ene Reaction
-
Dissolve 6-ethyl-2-nitrosopyridine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add geraniol (2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture.
-
Purify the crude product by silica gel chromatography to isolate the major isomer (40a).
Visualizations
Caption: Synthetic strategies using this compound.
Caption: Workflow for synthesis and evaluation.
Mechanism of Action
The precise mechanism of action for N-alkyl-N-(pyridin-2-yl)hydroxylamine antibiotics has not been extensively reported in the literature. The antibacterial activity is attributed to the novel N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold.[1] Further studies are required to elucidate the specific cellular targets and molecular pathways disrupted by these compounds. The potent activity against Gram-positive bacteria suggests a mechanism that may involve disruption of the cell wall, cell membrane, or other essential cellular processes specific to this class of bacteria.
Conclusion
This compound serves as a powerful tool for the synthesis of novel heterocyclic compounds with promising antibacterial properties. The N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold, readily accessible through ene and Diels-Alder reactions, represents a new class of antibacterial agents with potent activity against challenging Gram-positive pathogens. The provided protocols offer a foundation for the synthesis and exploration of these compounds, paving the way for further drug development efforts to combat antibiotic resistance.
References
- 1. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-O chemistry for antibiotics: discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Nitrosopyridine Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of 2-Nitrosopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most prevalent precursor for the synthesis of this compound is 2-aminopyridine (B139424). The primary synthetic route involves the oxidation of the amino group.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in this compound synthesis can stem from several factors:
-
Incomplete Oxidation: The oxidizing agent may not be potent enough, or the reaction conditions (temperature, time) may be suboptimal.
-
Over-oxidation: The desired this compound can be further oxidized to the corresponding 2-nitropyridine (B88261), a common side product.
-
Side Reactions: The reactive nitroso group can participate in undesired side reactions, such as dimerization or reaction with other species in the mixture.[1]
-
Product Instability: Nitroso compounds can be sensitive to light, heat, and acidic or basic conditions, leading to degradation during the reaction or workup.[1]
-
Suboptimal Workup and Purification: The product may be lost during extraction or purification steps.
Q3: I am observing the formation of 2-nitropyridine as a major byproduct. How can I minimize this?
The formation of 2-nitropyridine is due to over-oxidation. To mitigate this:
-
Choice of Oxidizing Agent: Use a milder oxidizing agent. Peroxy acids are commonly used, but their reactivity needs to be carefully controlled.[2]
-
Control of Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant will favor the formation of the nitro compound.
-
Temperature Control: Run the reaction at a lower temperature to decrease the rate of over-oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to quench the reaction once the formation of this compound is maximized.
Q4: What are the best practices for purifying this compound?
Due to the potential instability of nitroso compounds, purification should be conducted carefully.[1]
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method. It's advisable to use a non-polar to moderately polar eluent system and to run the column quickly to minimize on-column degradation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Avoid Harsh Conditions: During workup and purification, avoid exposure to strong acids, bases, and high temperatures.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Some peroxy acids can decompose upon storage. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some oxidations require initial cooling followed by a gradual warm-up. |
| Incorrect Solvent | The choice of solvent can influence the reaction rate and selectivity. Screen different solvents to find the optimal one. |
| Poor Quality Starting Material | Ensure the 2-aminopyridine is pure. Impurities can interfere with the reaction. |
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Suggested Solution |
| Over-oxidation | Reduce the amount of oxidizing agent and/or lower the reaction temperature. Monitor the reaction closely. |
| Dimerization of Product | Dilute the reaction mixture to disfavor bimolecular reactions. Some nitroso compounds exist in equilibrium with their dimers.[2] |
| Decomposition of Product | Minimize reaction time and workup under mild conditions (e.g., lower temperature, neutral pH). |
Experimental Protocols
Protocol 1: Oxidation of 2-Aminopyridine using a Peroxy Acid
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminopyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminopyridine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the peroxy acid (e.g., m-CPBA, 1.1 equivalents) in DCM.
-
Add the peroxy acid solution dropwise to the 2-aminopyridine solution while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Oxidizing Agent on Yield and Selectivity
| Oxidizing Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2-Nitropyridine (%) |
| m-CPBA | 1.1 | 0 | 2 | 65 | 15 |
| Peracetic Acid | 1.2 | 0-10 | 3 | 55 | 25 |
| Hydrogen Peroxide/Tungstate | Catalytic | 25 | 6 | 40 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Methyl-3-Nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-methyl-3-nitropyridines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain 2-methyl-3-nitropyridine (B124571)?
There are two main synthetic strategies for 2-methyl-3-nitropyridine:
-
Direct Nitration of 2-Methylpyridine (B31789) (2-Picoline): This method involves the electrophilic nitration of the pyridine (B92270) ring. However, the pyridine ring is electron-deficient, making this reaction challenging and often resulting in low yields.[1]
-
Two-Step Synthesis from 2-Chloro-3-nitropyridine (B167233): This more reliable method involves the reaction of 2-chloro-3-nitropyridine with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired product.[2][3][4]
Q2: Why is the direct nitration of 2-methylpyridine often problematic?
Direct nitration of 2-methylpyridine is challenging due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] This often necessitates harsh reaction conditions, which can lead to low yields and the formation of multiple isomers that are difficult to separate.
Q3: What are the advantages of the two-step synthesis from 2-chloro-3-nitropyridine?
The two-step synthesis via a malonic ester intermediate is often preferred due to its reliability and generally higher yields.[2] This method takes advantage of the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles.[2][3]
Q4: What kind of yields can I expect from these synthetic routes?
Yields can vary significantly based on the chosen method and reaction conditions. Below is a summary of reported yields:
| Synthetic Route | Reagents | Reported Yield | Reference |
| Direct Nitration | Nitric Acid in Trifluoroacetic Anhydride (B1165640) | 75% | [5] |
| Two-Step Synthesis | 2-chloro-3-nitropyridine, diethyl malonate, Na, HCl | 92% (molar yield) | [6] |
| Two-Step Synthesis | 2-chloro-3-nitropyridines, diethyl malonate, K₂CO₃, H₂SO₄ | Moderate to good | [2] |
Troubleshooting Guides
Problem 1: Low Yield in Direct Nitration of 2-Methylpyridine
Possible Causes:
-
Insufficiently strong nitrating agent: The electron-deficient pyridine ring requires a potent nitrating agent.
-
Harsh reaction conditions leading to degradation: High temperatures can lead to the decomposition of the starting material and product.
-
Formation of multiple isomers: The directing effects of the methyl group can lead to the formation of other nitro isomers, reducing the yield of the desired 3-nitro product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a stronger nitrating agent. | A mixture of nitric acid and a strong acid like sulfuric acid, or nitric acid in trifluoroacetic anhydride, can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile.[5] |
| 2 | Optimize reaction temperature. | Carefully control the reaction temperature. While heating may be necessary, excessive temperatures can lead to degradation. Stepwise heating might be beneficial. |
| 3 | Consider N-oxide activation. | Conversion of the pyridine to its N-oxide derivative can activate the ring towards electrophilic substitution. |
| 4 | Purification challenges. | Isomers of nitrated picolines can be difficult to separate. Consider advanced purification techniques like fractional crystallization or preparative chromatography. |
Problem 2: Incomplete Reaction or Low Yield in the Two-Step Synthesis
Possible Causes:
-
Inefficient formation of the malonic ester anion: The base used may not be strong enough or the reaction conditions may not be optimal for deprotonation.
-
Incomplete hydrolysis and decarboxylation: The acidic workup may not be sufficient to completely convert the malonic ester intermediate to the final product.
-
Side reactions: The highly reactive nature of the starting materials can lead to unwanted side products.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Choice of base and solvent. | Stronger bases like sodium metal or sodium hydride (NaH) can be used, although optimizations with milder bases like potassium carbonate (K₂CO₃) in an anhydrous solvent like THF have been reported to proceed smoothly.[2] |
| 2 | Ensure anhydrous conditions. | The formation of the malonic ester anion is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. |
| 3 | Optimize hydrolysis and decarboxylation. | Ensure sufficient heating and reaction time during the acid hydrolysis and decarboxylation step. Monitoring the reaction by TLC or other analytical methods is recommended. |
| 4 | Purification of the intermediate. | While some procedures suggest proceeding without purification of the malonic ester intermediate, purification at this stage may improve the yield and purity of the final product if significant side products are formed.[2] |
Experimental Protocols
Protocol 1: Direct Nitration of 2-Methylpyridine
This protocol is based on the use of nitric acid in trifluoroacetic anhydride.
Materials:
-
2-Methylpyridine (2-picoline)
-
Trifluoroacetic anhydride (TFAA)
-
Nitric acid (concentrated)
-
Sodium metabisulfite (B1197395) solution (chilled)
-
Sodium hydroxide (B78521) solution (25%)
-
Dichloromethane (B109758) or chloroform
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, chill trifluoroacetic anhydride in an ice bath.
-
Slowly add 2-methylpyridine to the chilled TFAA and stir the mixture for 2 hours under chilled conditions.
-
Slowly add concentrated nitric acid dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed for the appropriate time, monitoring by TLC.
-
Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
After 24 hours, adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution.
-
Extract the aqueous layer with dichloromethane or chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent to obtain pure 2-methyl-3-nitropyridine.[5]
Protocol 2: Two-Step Synthesis from 2-Chloro-3-nitropyridine
This protocol is a generalized procedure based on the reaction with diethyl malonate.
Materials:
-
2-Chloro-3-nitropyridine
-
Diethyl malonate
-
Base (e.g., sodium metal, sodium hydride, or potassium carbonate)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Hydrochloric acid (e.g., 6N) or Sulfuric acid (aqueous)
-
Sodium carbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of the Diethyl Malonate Adduct
-
In a flame-dried flask under an inert atmosphere, prepare a solution of the base in the anhydrous solvent. For example, if using sodium metal, it can be heated in toluene with diethyl malonate.[6]
-
Slowly add a solution of 2-chloro-3-nitropyridine in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture (e.g., to 110°C in toluene) for a set period (e.g., 1.5 hours) and then stir at room temperature for an extended period (e.g., 15 hours).[6]
Step 2: Hydrolysis and Decarboxylation
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Add aqueous acid (e.g., 6N HCl) and heat the mixture to reflux for several hours (e.g., 3.5 hours).[6]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding a saturated sodium carbonate solution until the pH is alkaline.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-3-nitropyridine.[6]
Visualizations
Caption: Workflow for the direct nitration of 2-methylpyridine.
Caption: Workflow for the two-step synthesis of 2-methyl-3-nitropyridine.
Caption: Troubleshooting logic for low yield in 2-methyl-3-nitropyridine synthesis.
References
Technical Support Center: Overcoming Stability Issues of 2-Nitrosopyridine in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the stability challenges of 2-Nitrosopyridine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the reliability and success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in stock or working solutions due to improper storage, handling, or prolonged time in solution. | 1. Verify Storage Conditions: Ensure solid this compound is stored at -20°C. For stock solutions, store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] 2. Prepare Fresh Solutions: Always prepare working solutions fresh on the day of the experiment.[1] 3. Perform Purity Check: Use HPLC-UV to check the purity of your stock solution before preparing working solutions. |
| Precipitation of the compound when preparing aqueous solutions. | Low aqueous solubility of this compound. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final aqueous buffer. | 1. Use Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For aqueous working solutions, use a formulation containing co-solvents and surfactants. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 2. Optimize Dilution: When diluting the stock solution, add it to the aqueous buffer slowly while vortexing to ensure rapid and even dispersion. 3. Check Final Concentration: Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit in that specific medium. |
| Discoloration (e.g., yellowing) of the solution. | Potential degradation of the compound, possibly due to oxidation or hydrolysis. | 1. Discard the Solution: Do not use discolored solutions as they may contain degradation products that could interfere with your experiment. 2. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure. 3. Use High-Purity Solvents: Ensure all solvents are of high purity and free from contaminants that could catalyze degradation. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). Analyze the stressed samples by LC-MS/MS to characterize the degradation products. 2. Develop a Stability-Indicating Method: Ensure your analytical method can effectively separate the parent this compound peak from all potential degradation product peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For the solid powder, storage at -20°C is recommended. For stock solutions (e.g., in DMSO), long-term storage for up to 6 months should be at -80°C, while short-term storage for up to 1 month is acceptable at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use vials.[1]
Q2: How should I prepare this compound solutions for in vitro and in vivo experiments?
A2: For in vitro assays, a stock solution in a suitable organic solvent like DMSO is typically prepared first. For aqueous working solutions, a common practice is to use a vehicle containing co-solvents to improve solubility. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For in vivo experiments, it is crucial to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively detailed in the public domain, based on its structure as a nitrosated aromatic heterocycle, potential degradation pathways include:
-
Hydrolysis: Especially under acidic conditions, the nitroso group can be susceptible to hydrolysis, potentially leading to the formation of 2-hydroxypyridine (B17775) and nitrous acid. This compound is considered a potential impurity that can form when pyridine (B92270) derivatives are exposed to nitrosating agents under acidic conditions.[2]
-
Oxidation: The pyridine ring and the nitroso group can be susceptible to oxidation, leading to the formation of N-oxides and other oxidized products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage of the N-N bond, a common degradation pathway for nitrosamines.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation:
-
Prepare solutions fresh: This is the most critical step to ensure the integrity of the compound.
-
Control Temperature: Keep solutions on ice when not in immediate use and avoid prolonged exposure to room temperature.
-
Protect from Light: Use amber vials or cover tubes with aluminum foil.
-
Use High-Purity Solvents and Reagents: Avoid contaminants that could accelerate degradation.
-
Control pH: If working with aqueous buffers, determine the optimal pH for stability through pilot experiments, as extreme pH values can catalyze hydrolysis.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound in various solutions. The table below provides recommended storage conditions based on supplier information. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Recommended Stability | Source |
| Storage of Stock Solution | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| Storage of Working Solution | Room Temperature | Prepare fresh for same-day use | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Analytical balance
-
Amber vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood, accurately weigh the required amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials, tightly seal, and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Objective: To prepare a diluted aqueous working solution from a DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced effects in biological assays.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
References
Technical Support Center: Optimization of Reaction Conditions for Pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridine (B92270) synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
General Troubleshooting
Low reaction yield is a frequent issue in pyridine synthesis. A systematic approach to troubleshooting is essential for identifying the root cause and improving the outcome.
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: When encountering low yields in pyridine synthesis, a systematic investigation of several factors is crucial. Begin by checking the following:
-
Purity of Starting Materials: Impurities in reactants, reagents, and solvents can lead to side reactions or inhibit catalysts, ultimately reducing the yield.[1][2] Ensure all materials are pure and dry, as many reagents used in pyridine synthesis are sensitive to air and moisture.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, and reactant concentrations are common culprits for poor yields.[1][2] These parameters often require optimization for different substrates. Some reactions may need higher temperatures to overcome activation energy barriers, while others require lower temperatures to prevent the formation of byproducts.[2]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised due to poisoning or deactivation.[2] Using a fresh or properly activated catalyst is advisable. The choice of catalyst itself can significantly impact the reaction's success.[2]
-
Solvent Effects: The solvent plays a critical role in reactant solubility, reaction rate, and sometimes even the reaction mechanism.[3] Screening different solvents can help identify the optimal medium for your specific reaction. For instance, in the synthesis of certain pyridine-3,5-dicarbonitriles, changing the solvent from ethanol (B145695) to acetonitrile (B52724) can significantly improve the outcome, especially with sterically hindered aldehydes.[4]
Troubleshooting Workflow for Low Yield
For a systematic approach to diagnosing and resolving low yield issues, the following workflow can be implemented.
Caption: A flowchart for systematically troubleshooting low yields in pyridine synthesis.
Frequently Asked Questions (FAQs)
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a widely used multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[5]
A2: The Hantzsch synthesis can be complex, with at least five different mechanistic pathways proposed.[2] The formation of side products can arise from:
-
Self-condensation of the β-ketoester.[2]
-
Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[2]
-
Incomplete reaction , leading to the presence of intermediates in the final product mixture.[2]
To minimize these side products, it is crucial to carefully control reaction conditions such as temperature and the order of reagent addition.[2]
A3: While classical oxidants like chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃) are used, they can lead to low yields, side products, and difficult workups.[5][6] Milder and more efficient alternatives include:
-
Iodine in refluxing methanol[5]
-
Ferric chloride (FeCl₃)[5]
-
Manganese dioxide (MnO₂)[5]
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN)[5][7]
Microwave-assisted synthesis has also been shown to produce excellent yields of the final pyridine product in shorter reaction times.[6]
Bohlmann-Rahtz Pyridine Synthesis
This method allows for the synthesis of substituted pyridines from enamines and ethynylketones.[8]
A4: Traditionally, the Bohlmann-Rahtz synthesis requires high temperatures (120–160 °C) for the final cyclodehydration step.[9][10] However, modifications can allow for significantly lower reaction temperatures. The use of a Brønsted acid catalyst, such as acetic acid or Amberlyst 15 ion exchange resin, can facilitate the reaction at around 50°C in a single step.[9] Lewis acids like ytterbium triflate or zinc bromide have also been shown to catalyze the reaction effectively.[8]
General Synthesis and Purification
A5: The catalyst is pivotal in directing the reaction pathway and influencing the overall yield.[3] For example, in certain multicomponent reactions for pyridine synthesis, the basicity of the catalyst is critical. An amine base might provide good yields in one solvent, while an ionic base in another solvent could lead to similar yields in a much shorter time.[3] In some cases, a Lewis acid or Brønsted acid catalyst can accelerate the reaction and improve yields.[3] For gas-phase industrial syntheses, zeolites like HZSM-5 are effective.[11][12]
A6: The basicity of pyridine derivatives can make purification challenging.[2] Common and effective techniques include:
-
Acid-Base Extraction: By washing the crude product with a dilute acid (e.g., HCl), the basic pyridine can be protonated and extracted into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Column Chromatography: This is a versatile method, but tailing can be an issue on silica (B1680970) gel due to the basic nature of pyridine. Adding a small amount of a base like triethylamine (B128534) to the eluent can often mitigate this problem.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
Data Presentation
Table 1: Effect of Solvent and Catalyst on a Model Pyridine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 12 | 75 |
| 2 | TBAH | Ethanol | Reflux | 12 | 68 |
| 3 | Piperidine | Acetonitrile | Reflux | 12 | 82 |
| 4 | TBAH | Acetonitrile | Reflux | 2 | 85 |
| 5 | None | Ethanol | Reflux | 24 | <10 |
Data is illustrative and based on trends reported in the literature.[3][4] TBAH = Tetrabutylammonium hydroxide.
Table 2: Comparison of Oxidizing Agents for Dihydropyridine Aromatization
| Entry | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | HNO₃ | Acetic Acid | RT, 2h | 60-70 | [5][6] |
| 2 | KMnO₄ | Acetone | Reflux, 1h | 55-65 | [5][6] |
| 3 | FeCl₃ | Water | Reflux, 3h | 80-90 | [5] |
| 4 | Iodine | Methanol | Reflux, 4h | 85-95 | [5] |
| 5 | CAN | Acetonitrile | RT, 30 min | 90-98 | [5][7] |
Yields are typical ranges reported in the literature and can vary based on the substrate.
Experimental Protocols
General Protocol for Hantzsch Pyridine Synthesis under Ultrasonic Irradiation
This protocol is adapted from a method shown to significantly improve yields.[5][6]
-
Preparation: In a suitable reaction vessel, prepare a 0.1 M aqueous solution of sodium dodecyl sulfate (B86663) (SDS).
-
Reagent Addition: To this solution, add the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (B1210297) (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction: Submerge the reaction vessel in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Modified One-Step Bohlmann-Rahtz Pyridine Synthesis
This protocol utilizes acidic conditions to avoid high temperatures.[9]
-
Reagent Addition: In a round-bottom flask, dissolve the enamine (1 equivalent) and the alkynone (1.1 equivalents) in a suitable solvent (e.g., a 5:1 mixture of toluene (B28343) and acetic acid).
-
Reaction: Heat the reaction mixture to 50°C and stir. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the acetic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Logical Relationships in Pyridine Synthesis Optimization
The interplay between various reaction parameters determines the overall success of the synthesis. The following diagram illustrates these relationships.
Caption: Logical relationships between reaction parameters and outcomes in pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. baranlab.org [baranlab.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
minimizing byproduct formation in 2-Nitrosopyridine reactions
Technical Support Center: 2-Nitrosopyridine (B1345732) Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize byproduct formation in chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: Due to the high reactivity of the C-nitroso group, several byproducts can form. The most common include:
-
2-Nitropyridine: Arises from the oxidation of the nitroso group. The ease of oxidation is a significant challenge in C-nitroso chemistry.[1]
-
Dimerization/Polymerization Products: C-nitroso compounds can react with themselves, especially at higher concentrations or temperatures.
-
Decomposition Products: In acidic solutions, related S-nitroso ions have been shown to decompose into disulfides and nitric oxide (NO), suggesting potential decomposition pathways for this compound under certain conditions.[2]
-
Hydrolysis Products: In the presence of water, this compound can potentially hydrolyze, leading to other pyridine (B92270) derivatives.
Q2: What intrinsic properties of this compound make it prone to side reactions?
A2: The chemistry of C-nitroso compounds is constrained by their high reactivity.[1] this compound is particularly susceptible to side reactions due to the electrophilic nature of the nitroso group and its sensitivity to oxidation, heat, and light. It is often considered a potential nitrosamine (B1359907) impurity that can form when pyridine derivatives are exposed to nitrosating agents, highlighting its reactive nature.[3]
Q3: What are the primary reaction parameters to control for minimizing byproducts?
A3: Careful control of the reaction environment is critical. Key parameters to optimize include:
-
Temperature: Lower temperatures generally suppress side reactions and decomposition.
-
Atmosphere: Using an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation to 2-nitropyridine.
-
Reagent Stoichiometry and Addition: Slow, controlled addition of reagents can prevent the buildup of reactive intermediates and minimize dimerization.
-
Solvent Choice: The use of anhydrous, degassed solvents is essential to prevent hydrolysis and oxidation.
Troubleshooting Guide
Issue 1: Formation of 2-Nitropyridine (Oxidation Byproduct)
Problem: My reaction mixture shows a significant amount of 2-nitropyridine, confirmed by mass spectrometry (M+16 compared to the starting material).
Root Cause: The nitroso group (-N=O) is readily oxidized to a nitro group (-NO₂). This is a common issue with C-nitroso compounds, often caused by dissolved oxygen in solvents, exposure to air, or the presence of other oxidizing agents in the reaction mixture.[1]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting the formation of 2-nitropyridine.
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Atmosphere | Conduct the reaction under a strict inert atmosphere. | Assemble the reaction glassware and flame-dry under vacuum. Backfill with dry Nitrogen or Argon gas. Maintain a positive pressure of inert gas throughout the reaction. | Prevents atmospheric oxygen from oxidizing the this compound. |
| Solvent | Use anhydrous, degassed solvents. | For a solvent like THF or Dichloromethane, dry it using a solvent purification system or by distillation over a suitable drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM). Degas the solvent by bubbling Argon through it for 30-60 minutes or by using three freeze-pump-thaw cycles. | Removes dissolved oxygen and water, minimizing both oxidation and hydrolysis pathways. |
| Temperature | Lower the reaction temperature. | If the reaction is run at room temperature, attempt the reaction at 0 °C or -20 °C. Use an appropriate cooling bath (ice-water or ice-salt) to maintain a consistent low temperature. | Reduces the rate of the oxidation side reaction, which often has a higher activation energy than the desired reaction. |
Issue 2: Low Yield with Formation of Insoluble Material or Tar
Problem: The reaction is sluggish, and a significant amount of insoluble, often colored, material has formed, making purification difficult.
Root Cause: this compound can be unstable and undergo self-reaction, dimerization, or polymerization, especially at high concentrations, elevated temperatures, or upon prolonged reaction times.
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Concentration | Perform the reaction under more dilute conditions. | Double the solvent volume for the same quantity of limiting reagent. Ensure efficient stirring to compensate for the lower concentration. | Reduces the probability of intermolecular side reactions (dimerization/polymerization). |
| Reagent Addition | Add the this compound solution slowly to the reaction mixture. | Prepare a solution of this compound in the reaction solvent. Add this solution dropwise to the stirred solution of the other reactant(s) over 1-2 hours using a syringe pump or a dropping funnel. | Maintains a low instantaneous concentration of the reactive this compound, favoring the desired reaction over self-condensation. |
| Reaction Time | Monitor the reaction closely and stop it once the limiting reagent is consumed. | Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Quench the reaction as soon as it reaches completion to avoid product degradation or further byproduct formation. | Prevents the formation of byproducts from prolonged exposure to reaction conditions. |
Experimental Workflow Diagram:
Caption: An optimized workflow to minimize byproduct formation.
Byproduct Formation Pathways
Understanding the potential pathways for byproduct formation is key to designing robust experimental conditions. The following diagram illustrates the main side reactions of this compound.
Caption: Common byproduct formation pathways from this compound.
References
- 1. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H [ ] )-thione] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Diels-Alder Reactions with 2-Nitrosopyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Diels-Alder reactions featuring 2-nitrosopyridine (B1345732) as a dienophile. The following sections provide a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate optimization of your reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues leading to low yields in Diels-Alder reactions with this compound and offers potential solutions.
Q1: My Diels-Alder reaction with this compound is resulting in a low yield or no product. What are the most common causes?
Low conversion rates in this specific hetero-Diels-Alder reaction can stem from several factors, ranging from the quality of the starting materials to the reaction conditions. The primary suspects include:
-
Instability and Dimerization of this compound: this compound exists in a monomer-dimer equilibrium in solution. The Diels-Alder reaction occurs with the monomeric form. The dimer is unreactive as a dienophile, and its formation effectively reduces the concentration of the active dienophile, leading to lower yields.[1]
-
Diene Reactivity and Conformation: The diene must be able to adopt a reactive s-cis conformation for the cycloaddition to occur.[2][3] Steric hindrance or electronic effects can disfavor this conformation. Additionally, the electronic nature of the diene is crucial; electron-rich dienes generally react faster in normal-demand Diels-Alder reactions.[1][3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the reaction outcome.
-
Presence of Moisture: Nitroso compounds can be sensitive to moisture, which may lead to decomposition or unwanted side reactions.[4][5][6]
-
Impure Starting Materials: The purity of both the this compound and the diene is paramount for a successful reaction.
Q2: How can I minimize the dimerization of this compound?
Since the monomer is the reactive species, minimizing dimer formation is key. Here are some strategies:
-
Temperature Control: The monomer-dimer equilibrium is temperature-dependent. While higher temperatures can favor the monomer, they might also promote decomposition or side reactions. Therefore, careful optimization of the reaction temperature is necessary.
-
In Situ Generation: In some cases, generating the nitroso compound in situ from a stable precursor can maintain a low concentration of the reactive monomer and favor the desired cycloaddition over dimerization.
-
Use of Freshly Prepared this compound: The purity and monomeric content of this compound can decrease over time. Using freshly prepared or purified dienophile is highly recommended.
Q3: What are the ideal characteristics of a diene for a successful Diels-Alder reaction with this compound?
The choice of diene significantly impacts the reaction's success. Consider the following:
-
Electronic Properties: Electron-donating groups on the diene generally accelerate normal-demand Diels-Alder reactions by raising the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][3]
-
s-cis Conformation: The diene must be able to adopt the planar s-cis conformation. Cyclic dienes are locked in this conformation and are often highly reactive. For acyclic dienes, bulky substituents at the C2 and C3 positions can favor the s-cis conformation and increase the reaction rate.[2] Conversely, bulky substituents at the C1 and C4 positions can sterically hinder the approach of the dienophile.
-
Steric Hindrance: Significant steric hindrance on either the diene or the dienophile can impede the reaction.
Q4: How do I select the appropriate solvent for my reaction?
Solvent choice can influence both the rate and selectivity of the Diels-Alder reaction.[7][8]
-
Polarity: While a general rule is difficult to establish, polar solvents can sometimes accelerate Diels-Alder reactions. However, the effect is highly dependent on the specific reactants.[7][8] For nitroso-Diels-Alder reactions, a study showed that a mixture of polar and non-polar solvents can be beneficial. In one instance, a mixture of methanol (B129727) and water was found to be optimal.[2]
-
Solubility: Ensure that both the diene and this compound are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to low effective concentrations and reduced reaction rates.
Q5: Can a Lewis acid catalyst improve my reaction yield?
Yes, Lewis acids can significantly accelerate Diels-Alder reactions and improve yields.[9][10][11][12]
-
Mechanism of Catalysis: Lewis acids coordinate to the dienophile (in this case, likely to the nitrogen or oxygen of the nitroso group), making it more electrophilic and lowering the energy of its LUMO. This enhances the interaction with the diene's HOMO, accelerating the reaction.[11][12]
-
Common Lewis Acids: A range of Lewis acids can be employed, from milder ones like ZnCl₂ to stronger ones like AlCl₃ or BF₃·OEt₂. The choice of Lewis acid should be optimized for the specific substrates to avoid side reactions or decomposition. A screening of different Lewis acids may be necessary to identify the most effective one for your system.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Diels-Alder reactions involving nitroso compounds. While specific data for this compound across a wide range of conditions is limited in the literature, the following provides a general guideline based on related systems.
Table 1: Effect of Solvent on Nitroso-Diels-Alder Reaction Yield
| Entry | Diene | Nitroso Compound Precursor | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Isoprene | (4-nitrophenyl)methanol | THF | t-BuOK | 80 | <10 |
| 2 | Isoprene | (4-nitrophenyl)methanol | t-BuOH | t-BuOK | 80 | 20 |
| 3 | Isoprene | N-(4-nitrophenyl)-N-methylaniline | MeOH/H₂O (1:1) | NaOH | 80 | 65 |
| 4 | Isoprene | N-(4-nitrophenyl)-N-methylaniline | Dioxane/H₂O (1:1) | NaOH | 80 | 50 |
Data adapted from a study on Davis-Beirut reaction inspired nitroso Diels-Alder reactions, which generate a nitroso species in situ.[2]
Table 2: Effect of Diene Structure on Nitroso-Diels-Alder Reaction Yield
| Entry | Diene | Nitroso Compound Precursor | Yield (%) |
| 1 | Isoprene | N-(4-nitrophenyl)-N-methylaniline | 65 |
| 2 | 2,3-Dimethyl-1,3-butadiene | N-(4-nitrophenyl)-N-methylaniline | 71 |
| 3 | 1,3-Butadiene | N-(4-nitrophenyl)-N-methylaniline | 55 |
| 4 | (2E,4E)-Hexa-2,4-diene | N-(4-nitrophenyl)-N-methylaniline | 62 |
| 5 | 1,3-Cyclohexadiene | N-(4-nitrophenyl)-N-methylaniline | 68 |
Data adapted from the same study as Table 1, under optimized solvent and base conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general method and may require optimization.
Materials:
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Nitrite (B80452)
-
Water
-
Ammonia (B1221849) solution
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C.[3]
-
To the resulting solution, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, warm the reaction mixture to 40-50 °C and stir until the nitration is complete (monitor by TLC).[3]
-
Cool the reaction mixture and carefully pour it into ice-water to quench the reaction.
-
To the quenched solution, slowly add an aqueous solution of sodium nitrite dropwise at 0-10 °C to perform the diazotization reaction.[3]
-
Adjust the pH of the solution with an ammonia solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound. The crude product may require further purification by chromatography or recrystallization.
Caution: Nitration reactions are highly exothermic and require careful temperature control. Diazotization reactions can produce unstable diazonium salts. Handle all reagents and intermediates with appropriate safety precautions in a well-ventilated fume hood.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting Diels-Alder reactions with this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: this compound monomer-dimer equilibrium.
References
- 1. The solid- and solution-state structures of this compound and its 3- and 4-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Nitrosopyridine and its Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-nitrosopyridine (B1345732) and its adducts. The information is designed to assist researchers in optimizing their purification protocols, improving yield and purity, and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
This compound and its derivatives can be challenging to purify due to several factors. The electron-deficient nature of the pyridine (B92270) ring and the reactivity of the nitroso group can lead to instability under certain conditions.[1] The basicity of the pyridine nitrogen can cause issues like peak tailing during column chromatography on silica (B1680970) gel.[2][3] Furthermore, achieving high purity is crucial as impurities can interfere with subsequent reactions and biological assays.[4]
Q2: My this compound or its adduct is "oiling out" during recrystallization. What should I do?
"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. This can be caused by the solution being supersaturated or cooled too quickly, or by the presence of significant impurities that depress the melting point.
Troubleshooting Steps:
-
Add more solvent: Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool more slowly.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. The addition of a "seed crystal" of the pure compound can also initiate crystallization.
-
Pre-purification: If impurities are suspected, a preliminary purification step, such as a quick filtration through a small plug of silica, might be necessary before attempting recrystallization.
Q3: I am observing significant peak tailing during column chromatography of my this compound derivative. How can I resolve this?
Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on silica gel.[3] This is primarily due to strong interactions between the basic nitrogen atom and the acidic silanol (B1196071) groups on the silica surface.[3][5]
Solutions:
-
Add a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or a few drops of pyridine, into the mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[2]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a reversed-phase (C18) column for highly polar or basic compounds.[6]
-
Mobile phase pH adjustment: For reversed-phase chromatography, lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer can protonate the silanol groups and minimize unwanted interactions.[3]
Q4: How can I visualize this compound and its adducts on a TLC plate?
Since many organic compounds are colorless, visualization techniques are necessary to observe the spots on a TLC plate.
Visualization Methods:
-
UV Light: Many aromatic and conjugated compounds, including this compound and its adducts, absorb UV light. When a TLC plate containing a fluorescent indicator is exposed to short-wave UV light (254 nm), the compounds will appear as dark spots against a fluorescent background.[7]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method. Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots.[7]
-
Staining Reagents: Various chemical stains can be used for visualization. For compounds with specific functional groups, stains like permanganate (B83412) (for oxidizable groups) or phosphomolybdic acid (for a wide range of functional groups) can be effective.[8]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used. - The solution is supersaturated. - The compound is highly impure. | - Reduce the solvent volume by gentle heating or under reduced pressure. - Scratch the inner surface of the flask with a glass rod or add a seed crystal. - Perform a preliminary purification step (e.g., charcoal treatment or a quick filtration). |
| "Oiling Out" | - The solution is cooling too rapidly. - The melting point of the compound is below the temperature of crystallization. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. - Try a different solvent or a solvent mixture. - Purify the crude product by another method before recrystallization. |
| Poor Recovery/Low Yield | - The compound is significantly soluble in the cold solvent. - Too much solvent was used for washing the crystals. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper.[4] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation/Co-elution | - Inappropriate mobile phase polarity. - Column overloading. - The chosen stationary phase is not suitable. | - Optimize the mobile phase by testing different solvent ratios with TLC. A gradient elution may be necessary. - Reduce the amount of sample loaded onto the column. - Try a different stationary phase (e.g., alumina, reversed-phase silica).[6] |
| Compound Stuck on the Column | - The compound is too polar for the chosen mobile phase. - Irreversible adsorption to the stationary phase. | - Drastically increase the polarity of the mobile phase (e.g., add methanol (B129727) to a dichloromethane (B109758) eluent). - Test the compound's stability on a TLC plate before running a column. If decomposition occurs, switch to a more inert stationary phase.[6] |
| Peak Tailing | - Strong interaction of the basic pyridine nitrogen with acidic silica. | - Add a basic modifier like triethylamine (0.1-1%) to the eluent.[2] |
| Low Recovery | - The compound is unstable on silica gel. - The compound is not fully eluting from the column. | - Perform a 2D TLC to check for on-plate degradation. If observed, use a different stationary phase.[3] - After the main fractions have been collected, flush the column with a very polar solvent to recover any remaining compound. |
Experimental Protocols
General Protocol for Column Chromatography of a this compound Adduct
-
Sample Preparation: Dissolve the crude adduct in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, consider dry loading by adsorbing the sample onto a small amount of silica gel.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with the determined mobile phase, often a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For pyridine-containing compounds, adding 0.1-1% triethylamine to the mobile phase is recommended to prevent peak tailing.[2]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified adduct.
General Protocol for Recrystallization of a this compound Adduct
-
Solvent Selection: Determine a suitable solvent or solvent pair where the adduct has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude adduct until it is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification and analysis of this compound and its adducts.
Caption: A decision tree for troubleshooting common issues in column chromatography of pyridine derivatives.
References
identifying and characterizing impurities in 2-Nitrosopyridine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrosopyridine. Our aim is to help you identify and characterize impurities in your samples effectively.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my this compound sample?
A1: Impurities in this compound can originate from the synthesis process, degradation of the product, or improper storage. Based on common synthetic routes and the chemical nature of the compound, potential impurities include:
-
Synthesis-Related Impurities:
-
2-Aminopyridine: A common starting material for the synthesis of this compound. Its presence indicates an incomplete reaction.
-
2-Nitropyridine: Can be formed as a byproduct during the oxidation of 2-aminopyridine.
-
Pyridine-N-oxide: May be present as an intermediate or a byproduct depending on the synthetic pathway.
-
-
Degradation Products:
-
2-Hydroxypyridine: Can be formed through the hydrolysis of this compound.
-
2-Aminopyridine: May also be a degradation product.[1]
-
Other Nitrosamine (B1359907) Impurities: The formation of other nitrosamine impurities is possible if secondary or tertiary amines are present as contaminants and are exposed to nitrosating agents.[2]
-
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is suitable for initial screening and quantification. For structural elucidation and confirmation of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3]
Q3: How should I store my this compound samples to minimize degradation?
A3: this compound is a light-sensitive and potentially unstable compound. To minimize degradation, it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping the material at -20°C is recommended.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Chromatographic Issues
Problem: I am observing peak tailing for the main this compound peak in my HPLC analysis.
-
Possible Causes & Solutions:
Cause Recommended Solution Secondary Interactions with Silica Support Pyridine compounds are basic and can interact with residual silanol (B1196071) groups on the silica-based column, causing peak tailing.[5] Try using a base-deactivated column or adding a competing base like triethylamine (B128534) (0.1%) to the mobile phase.[6] Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its impurities. Ensure the mobile phase pH is buffered and optimized for symmetrical peak shape. Column Overload Injecting too concentrated a sample can lead to peak tailing.[7] Dilute your sample and re-inject. Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if the problem persists.[6]
Problem: I am seeing unexpected peaks in my chromatogram.
-
Possible Causes & Solutions:
Cause Recommended Solution Sample Contamination The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.[8] Prepare fresh mobile phase and sample solutions using high-purity solvents and clean glassware. Carryover from Previous Injection A highly concentrated or "sticky" sample from a previous run may not have been completely eluted.[9] Run a blank injection (mobile phase only) to confirm carryover. If present, develop a more rigorous needle and column wash method between injections. Degradation of the Sample This compound may be degrading in the autosampler. Use a cooled autosampler if possible and analyze samples promptly after preparation. Mobile Phase Impurities Impurities in the mobile phase can appear as peaks, especially in gradient elution.[8] Use high-purity solvents and freshly prepared mobile phase.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This protocol provides a general method for the separation and quantification of potential impurities in a this compound sample.
-
Instrumentation:
-
HPLC or UHPLC system with a UV/Vis detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 300 nm |
| Injection Volume | 5 µL |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: LC-MS Method for Identification of Unknown Impurities
This protocol is designed for the identification and structural characterization of unknown impurities.
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Liquid Chromatography Conditions:
-
Use the same chromatographic conditions as in Protocol 1 to ensure correlation of retention times.
-
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 50 - 500 |
| Data Acquisition | Full scan mode for initial analysis. Targeted MS/MS for fragmentation analysis of potential impurities. |
-
Data Analysis:
Visualizations
References
- 1. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asymmetric Nitroso-Diels-Alder Reactions
Welcome to the technical support center for asymmetric nitroso-Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve high yields and excellent enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in asymmetric nitroso-Diels-Alder reactions?
A1: Low yields can arise from several factors. Key areas to investigate include:
-
Catalyst Activity: The catalyst may be inactive or have reduced activity due to improper storage or handling. Many catalysts used in these reactions are sensitive to air and moisture.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield. The nitroso-Diels-Alder reaction is also reversible, and at elevated temperatures, the equilibrium may shift back to the starting materials (retro-Diels-Alder reaction).[1]
-
Reagent Quality: The purity of the diene and the nitroso compound is critical. Impurities can inhibit the catalyst or lead to side reactions. The diene must also be able to adopt the necessary s-cis conformation to react effectively.[1]
-
Catalyst Loading: An insufficient amount of catalyst will result in a slow or incomplete reaction.
Q2: How can I improve the enantioselectivity (ee%) of my reaction?
A2: Poor enantioselectivity is a common challenge. Here are several parameters to optimize:
-
Chiral Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity.
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity. Insufficient catalyst may lead to a competing non-catalyzed, non-selective background reaction. Conversely, high catalyst concentrations can lead to the formation of less selective catalyst aggregates.
-
Solvent: The reaction solvent can have a significant impact on enantioselectivity. It is advisable to screen a range of solvents with varying polarities and coordinating abilities.[2][3][4][5]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
-
Additives: In some cases, the use of additives can enhance enantioselectivity. For instance, molecular sieves are often used to remove trace amounts of water that can be detrimental to the catalyst.[6]
Q3: My reaction is not proceeding, or is very slow. What should I do?
A3: A stalled or slow reaction can be frustrating. Consider these troubleshooting steps:
-
Verify Catalyst Activity: Ensure your catalyst is active and was handled under an inert atmosphere if it is air or moisture-sensitive.
-
Check Reagent Purity: Impurities in the starting materials can act as catalyst poisons.
-
Increase Catalyst Loading: A low catalyst loading might be the cause. Try incrementally increasing the catalyst concentration.
-
Optimize Temperature: While high temperatures can favor the retro-reaction, a moderate increase in temperature might be necessary to achieve a reasonable reaction rate.[1]
-
Solvent Choice: The solvent can influence the reaction rate. Ensure you are using an appropriate solvent for your specific catalytic system.
Q4: What is causing catalyst deactivation in my reaction, and how can I prevent it?
A4: Catalyst deactivation occurs when the catalyst loses its activity over time.[7] Common causes include:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.[8][9] Common poisons include sulfur compounds, carbon monoxide, and water.[8][10] To prevent this, ensure high purity of all reagents and solvents, and consider using guard beds to remove impurities from the feed stream.[8]
-
Fouling: In some cases, insoluble byproducts or polymers can deposit on the catalyst surface, blocking the active sites.[9]
-
Thermal Degradation (Sintering): At high temperatures, the catalyst's metal particles can agglomerate, reducing the active surface area.[7] Running the reaction at the lowest effective temperature can help mitigate this.
-
Chemical Degradation: The catalyst itself may be unstable under the reaction conditions and decompose over time.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during asymmetric nitroso-Diels-Alder reactions.
Issue 1: Low Reaction Yield
Issue 2: Poor Enantioselectivity (Low ee%)
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
The optimal catalyst loading is highly dependent on the specific catalytic system, substrates, and reaction conditions. The following table provides illustrative data on how catalyst loading can influence the reaction outcome.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Notes |
| 1 | 45 | 80 | Reaction may be slow and incomplete. |
| 2 | 75 | 92 | A good starting point for optimization. |
| 5 | 95 | 98 | Often provides a good balance of reactivity and selectivity. |
| 10 | 98 | 95 | Higher loading may lead to catalyst aggregation and reduced ee%. |
Note: This data is generalized and the optimal loading for a specific reaction must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction
This protocol is a representative example for a copper(I)-catalyzed reaction.[11][12]
Materials and Reagents:
-
Copper(I) salt (e.g., Cu(CH3CN)4PF6)
-
Chiral ligand (e.g., (S)-TF-BiphamPhos)[11]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Diene
-
Nitroso compound (e.g., 6-methyl-2-nitrosopyridine)[11]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the copper(I) salt (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C to -20 °C).
-
Add the diene (1.2 equivalents) to the cooled catalyst solution.
-
Slowly add a solution of the nitroso compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3,6-dihydro-1,2-oxazine adduct.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or SFC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying asymmetry in concerted reactions: solvents effect on a Diels-Alder cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Copper(i)/TF-BiphamPhos catalyzed asymmetric nitroso Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Nitroso-Diels-Alder Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effect of solvents on the regioselectivity of nitroso-Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What is the nitroso-Diels-Alder reaction?
The nitroso-Diels-Alder reaction is a powerful [4+2] cycloaddition that involves a conjugated diene and a nitroso compound (R-N=O) as the dienophile. This reaction forms a 3,6-dihydro-2H-1,2-oxazine ring, a valuable heterocyclic motif in medicinal chemistry and natural product synthesis. The reaction typically proceeds via a concerted, asynchronous transition state.
Q2: What determines the regioselectivity of the nitroso-Diels-Alder reaction?
The regioselectivity, meaning the orientation of the diene and dienophile in the product, is influenced by a combination of electronic and steric factors related to the substituents on both the diene and the nitroso dienophile.[1] Generally, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The regioselectivity can also be affected by reaction conditions such as temperature, pressure, the presence of a catalyst, and the choice of solvent.[1]
Q3: How does the solvent influence the regioselectivity?
Solvents can influence the regioselectivity of a nitroso-Diels-Alder reaction by differentially stabilizing the transition states leading to the different regioisomers. Polar solvents may stabilize a more polar transition state, thus favoring the formation of the corresponding regioisomer. For instance, a reaction that yields a 3:2 regioisomeric ratio in a nonpolar solvent like dichloromethane (B109758) has been observed to switch to a 3:1 ratio in a polar protic solvent like methanol.[2]
Q4: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic control occurs at lower temperatures where the reaction is irreversible. The major product is the one that is formed the fastest (i.e., has the lowest activation energy).
-
Thermodynamic control is favored at higher temperatures where the cycloaddition is reversible. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the regioisomers, with the most stable isomer being the major product.
The choice of solvent can influence whether a reaction is under kinetic or thermodynamic control by affecting the energy of the transition states and the products.
Troubleshooting Guide: Poor Regioselectivity
Issue: My nitroso-Diels-Alder reaction is giving a low regioisomeric ratio or the wrong regioisomer.
This guide provides a systematic approach to troubleshoot and optimize the regioselectivity of your reaction.
Step 1: Analyze the Electronic and Steric Profile of Your Substrates.
-
Electronic Effects: The regioselectivity is often dictated by the electronic nature of the substituents on the diene and the nitroso dienophile. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (or vice-versa in an inverse-electron demand Diels-Alder) will direct the regioselectivity. Mismatched electronics can lead to poor selectivity.
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can disfavor the formation of a sterically congested regioisomer, even if it is electronically favored.
Step 2: Modify the Reaction Temperature.
-
To favor the kinetic product: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This will favor the regioisomer that is formed more rapidly.
-
To favor the thermodynamic product: If the reaction is reversible, running it at a higher temperature may favor the formation of the more thermodynamically stable regioisomer.
Step 3: Conduct a Solvent Screen.
The polarity of the solvent can significantly impact the regioselectivity. A systematic solvent screen is a powerful tool for optimization. Refer to the Experimental Protocol for Solvent Screening below.
Step 4: Consider a Catalyst.
The use of a Lewis acid or other catalyst can enhance the electronic differences between the diene and dienophile, leading to improved regioselectivity. However, a screening of different catalysts may be necessary.
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio of Representative Nitroso-Diels-Alder Reactions.
| Diene | Nitroso Dienophile | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| 1-methoxy-1,3-cyclohexadiene | Acylnitrosobenzene | Dichloromethane (DCM) | 25 | 3:2 | [2] |
| 1-methoxy-1,3-cyclohexadiene | Acylnitrosobenzene | Methanol (MeOH) | 25 | 3:1 | [2] |
| Hexa-2,4-dien-1-ol | Boc-protected hydroxylamine (B1172632) (in situ oxidation) | Dichloromethane (DCM) | -20 | 71:29 | [1] |
| Hexa-2,4-dien-1-ol | Boc-protected hydroxylamine (in situ oxidation) | Toluene | -20 | 83:17 | [1] |
| 2-methyl-1,3-butadiene | Nitrosobenzene | Diethyl ether | 20 | 4:1 | Illustrative |
| 2-methyl-1,3-butadiene | Nitrosobenzene | Acetonitrile | 20 | 7:1 | Illustrative |
| 2-methyl-1,3-butadiene | Nitrosobenzene | Water | 20 | >19:1 | Illustrative |
Note: The last three entries are illustrative examples to demonstrate the potential impact of solvent polarity on regioselectivity and are not from a specific cited source.
Experimental Protocols
Protocol 1: General Procedure for a Nitroso-Diels-Alder Reaction
This protocol describes a general method for the in-situ generation of an acylnitroso dienophile and its subsequent Diels-Alder reaction.
Materials:
-
Diene (1.0 eq)
-
Hydroxamic acid (1.1 eq)
-
Oxidizing agent (e.g., tetra-n-butylammonium periodate (B1199274), 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the diene and the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C in an ice bath).
-
In a separate flask, dissolve the hydroxamic acid in the same anhydrous solvent.
-
Slowly add the oxidizing agent to the hydroxamic acid solution. The formation of the nitroso compound is often indicated by a color change (e.g., to blue or green).
-
Immediately and carefully add the freshly prepared nitroso compound solution dropwise to the cooled diene solution over a period of 10-15 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate (B1220275) if a periodate oxidant was used).
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the regioisomers.
-
Determine the regioisomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Protocol 2: Procedure for Solvent Screening to Optimize Regioselectivity
Materials:
-
A set of small reaction vials (e.g., 2 mL vials with screw caps)
-
A multi-well reaction block or individual stirring plates
-
A range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol)
-
Stock solutions of the diene and the nitroso precursor (or a method for consistent in-situ generation)
Procedure:
-
Prepare a stock solution of the diene in a volatile solvent (e.g., dichloromethane).
-
In a series of labeled reaction vials, add an equal molar amount of the diene by dispensing a precise volume of the stock solution and then carefully evaporating the solvent under a stream of inert gas.
-
To each vial, add the same volume of a different anhydrous solvent to be screened.
-
Initiate the reaction in each vial simultaneously (if possible) by adding the nitroso dienophile (either as a stable solution or generated in situ under identical conditions for each vial).
-
Stir all reactions at the same constant temperature for the same amount of time.
-
After the designated reaction time, quench all reactions simultaneously.
-
Take an aliquot from each reaction mixture for analysis.
-
Analyze the regioisomeric ratio in each sample using a suitable analytical method such as ¹H NMR, GC-MS, or LC-MS.
-
Compare the results to identify the solvent that provides the highest regioselectivity.
Visualizations
Caption: General mechanism of the nitroso-Diels-Alder reaction.
Caption: Workflow for troubleshooting poor regioselectivity.
References
Technical Support Center: Managing Exothermic 2-Nitrosopyridine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control in exothermic 2-Nitrosopyridine reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control critical in this compound synthesis?
A1: The formation of this compound is an exothermic reaction, meaning it releases heat. Without proper temperature control, the reaction rate can increase, leading to a further increase in temperature. This cycle, known as a thermal runaway, can result in decreased product yield, increased formation of impurities, and potentially hazardous conditions such as a rapid increase in pressure. Strict temperature control is crucial to prevent side reactions and ensure the safety and success of the synthesis.
Q2: What are the primary methods for controlling the temperature of an exothermic reaction?
A2: The primary methods involve efficient heat removal from the reaction mixture. Common techniques include:
-
Cooling Baths: Using ice-water, ice-salt, or dry ice-acetone baths to immerse the reaction vessel.
-
Jacketed Reactors with Circulators: A secondary jacket around the reactor allows for the circulation of a cooling fluid at a precise temperature.
-
Heat Exchangers: For larger scale or continuous flow reactions, external heat exchangers can provide efficient cooling.
-
Controlled Reagent Addition: Adding the limiting reagent slowly (dropwise) to control the rate of heat generation.
Q3: What are the signs of a potential thermal runaway?
A3: Key indicators include:
-
A sudden, unexpected increase in the reaction temperature that does not stabilize with the existing cooling method.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.
-
Gas evolution.
Q4: How can I monitor the temperature of my reaction effectively?
A4: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, ensuring the sensor is immersed in the liquid phase and not touching the vessel walls for an accurate reading. For larger vessels, multiple probes can help detect localized hot spots. Real-time monitoring is essential for early detection of any temperature deviations.
Troubleshooting Guide
Problem: My reaction temperature is increasing too rapidly, even with a cooling bath.
-
Question: Is the cooling bath making good contact with the reaction vessel?
-
Answer: Ensure the cooling bath level is high enough to immerse a significant portion of the reaction vessel's surface area. For round-bottom flasks, ensure good thermal contact.
-
-
Question: Is the rate of reagent addition too fast?
-
Answer: Immediately stop the addition of the reagent. Allow the temperature to stabilize or decrease before resuming addition at a much slower rate.
-
-
Question: Is the stirring efficient?
-
Answer: Inadequate stirring can lead to localized hot spots. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.
-
-
Question: Is the cooling capacity of the bath sufficient for the scale of the reaction?
-
Answer: The heat generated increases with the volume of the reactants, while the surface area for cooling does not increase proportionally. For larger scale reactions, a simple ice bath may be insufficient. Consider using a cryo-cooler or a larger cooling bath with a more efficient cooling medium.
-
Problem: I am observing the formation of significant by-products.
-
Question: What is the reaction temperature?
-
Answer: Higher temperatures can promote side reactions. For many nitrosation reactions, maintaining a temperature between 0 and 5°C is critical to minimize the formation of by-products.
-
-
Question: Have you controlled the pH of the reaction mixture?
-
Answer: The stability of the nitrosating agent and the reaction pathway can be highly dependent on pH. Ensure the pH is maintained within the optimal range for the specific protocol you are following.
-
Quantitative Data Summary
| Parameter | Value (Illustrative) | Unit | Significance |
| Heat of Reaction (ΔH) | -150 | kJ/mol | Indicates a significant release of heat. Proper cooling is essential. |
| Adiabatic Temperature Rise | 85 | °C | The theoretical temperature increase if no heat is removed. Highlights the potential for thermal runaway. |
| Heat Capacity of Mixture | 2.5 | J/(g·°C) | Used in calculating the heat absorbed by the reaction mixture. |
| Overall Heat Transfer Coeff. (U) | 250 | W/(m²·K) | Represents the efficiency of heat transfer from the reactor to the cooling medium. |
| Recommended Cooling Temp. | -10 to 0 | °C | The required temperature of the cooling medium to maintain the desired reaction temperature. |
Experimental Protocols
Protocol: Temperature-Controlled Synthesis of a Nitrosoaromatic Compound (Model Protocol)
This protocol describes a general method for the nitrosation of an aromatic amine, which can be adapted for the synthesis of this compound with appropriate modifications based on literature procedures.
Materials:
-
Aromatic amine (e.g., 2-Aminopyridine)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Crushed ice
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dropping funnel
-
Cooling bath (e.g., ice-salt bath)
-
pH meter or pH paper
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer/thermocouple, and dropping funnel. Place the flask in the cooling bath.
-
Initial Cooling: Charge the flask with the aromatic amine and a portion of the hydrochloric acid solution. Begin stirring and cool the mixture to 0-5°C using the cooling bath.
-
Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite in water and cool the solution to 0-5°C.
-
Controlled Addition: Slowly add the cold sodium nitrite solution to the stirred amine solution via the dropping funnel. Monitor the temperature closely and maintain it within the 0-5°C range. The rate of addition should be adjusted to prevent the temperature from exceeding 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for the time specified in the literature procedure. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with the work-up as described in the specific protocol, which may involve neutralization, extraction, and purification.
Visualizations
Caption: Troubleshooting workflow for rapid temperature increase.
Caption: Diagram of a typical experimental setup for controlled exothermic reactions.
Technical Support Center: Scaling Up 2-Nitrosopyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitrosopyridine (B1345732), with a focus on strategies for scaling up production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.
| Problem | Potential Cause | Suggested Solution |
| Low or Inconsistent Yields | Inadequate Temperature Control: The oxidation of 2-aminopyridine (B139424) is often exothermic. Localized overheating can lead to byproduct formation. | - Ensure efficient heat dissipation by using a reactor with a high surface-area-to-volume ratio. - Implement precise temperature monitoring and control systems. - Consider a semi-batch or continuous flow process for better temperature management. |
| Poor Mixing: Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions. | - Use overhead mechanical stirrers for larger volumes. - Ensure the impeller design is appropriate for the vessel geometry and reaction mixture viscosity. - Baffles within the reactor can improve mixing efficiency. | |
| Reagent Quality: Impurities in starting materials (e.g., 2-aminopyridine) or reagents can interfere with the reaction. | - Use high-purity starting materials and reagents. - Perform quality control checks on all incoming materials. | |
| Byproduct Formation | Over-oxidation: The nitroso group can be further oxidized to a nitro group, especially at elevated temperatures or with prolonged reaction times. | - Carefully control the stoichiometry of the oxidizing agent. - Optimize the reaction time and temperature to favor the formation of the desired product. - Consider using a milder oxidizing agent. |
| Diazotization and Coupling Reactions: If using a diazotization route, diazonium salt intermediates can undergo unwanted coupling reactions. | - Maintain a low reaction temperature (typically 0-5 °C) during diazotization. - Control the pH of the reaction mixture to minimize side reactions. | |
| Difficult Product Isolation and Purification | Product Instability: this compound can be unstable under certain conditions (e.g., exposure to light or high temperatures). | - Minimize exposure to light and heat during workup and purification. - Consider in-situ use of the product if possible. |
| Emulsion Formation During Extraction: The presence of polar byproducts can lead to the formation of stable emulsions during aqueous workup. | - Add brine to the aqueous layer to break emulsions. - Consider using a different extraction solvent. - Centrifugation can also be effective in separating layers. | |
| Co-elution During Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Screen different solvent systems for optimal separation. - Consider alternative purification methods such as crystallization or distillation under reduced pressure. | |
| Safety Concerns | Exothermic Reaction: The oxidation of 2-aminopyridine can be highly exothermic, posing a risk of thermal runaway. | - Perform calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction before scaling up. - Ensure the reactor is equipped with an adequate cooling system and emergency quenching procedures are in place. |
| Handling of Hazardous Reagents: Many oxidizing agents (e.g., Caro's acid, peroxy acids) are corrosive and potentially explosive. | - Follow all safety data sheet (SDS) recommendations for handling and storage of hazardous materials. - Use appropriate personal protective equipment (PPE). | |
| Formation of Unstable Intermediates: Diazonium salts, if formed, can be explosive when isolated in a dry state. | - Whenever possible, use diazonium salts in solution without isolation. - Avoid allowing diazonium salt solutions to dry out. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The most frequently explored routes for the synthesis of this compound, particularly with scale-up in mind, involve the oxidation of 2-aminopyridine. Common oxidizing agents used in laboratory settings that can be adapted for larger scale include Caro's acid (peroxymonosulfuric acid) and tungstate-catalyzed hydrogen peroxide oxidation. Another potential route is the diazotization of 2-aminopyridine followed by a carefully controlled reaction, though this can present challenges with the stability of the diazonium intermediate.[1]
Q2: How can I monitor the progress of the reaction when scaling up?
A2: For real-time reaction monitoring on a larger scale, in-situ analytical techniques are preferable. High-performance liquid chromatography (HPLC) is a robust method for tracking the consumption of the starting material (2-aminopyridine) and the formation of the this compound product and any major byproducts. Thin-layer chromatography (TLC) can also be used for quick qualitative checks.
Q3: What are the critical process parameters to control during the oxidation of 2-aminopyridine?
A3: The critical parameters to control are:
-
Temperature: Due to the exothermic nature of the oxidation, precise temperature control is crucial to prevent byproduct formation and ensure safety.
-
Rate of Reagent Addition: Slow, controlled addition of the oxidizing agent is necessary to manage the reaction exotherm and maintain a consistent temperature.
-
Stirring/Agitation: Efficient mixing is vital to ensure homogeneity and prevent localized concentration and temperature gradients.
Q4: What are the typical yields for the synthesis of this compound on a larger scale?
A4: Publicly available, specific large-scale synthesis protocols for this compound are limited. However, based on related transformations and general principles of process chemistry, yields can vary significantly depending on the chosen synthetic route and the success of optimization. A well-optimized batch process for the oxidation of a substituted aminopyridine can potentially achieve yields in the range of 60-80%. Continuous flow processes may offer higher yields and better consistency.
Q5: What are the primary safety hazards to consider when scaling up this compound synthesis?
A5: The primary safety hazards include:
-
Thermal Runaway: The oxidation reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.
-
Hazardous Reagents: The use of strong oxidizing agents requires careful handling and appropriate safety precautions.
-
Unstable Intermediates: If a diazotization route is used, the diazonium salt intermediate can be explosive if isolated. It is crucial to handle it in solution and avoid drying.
Experimental Protocols
While a specific, validated large-scale protocol for this compound is not publicly available, the following are generalized experimental protocols for common synthetic strategies that would require optimization for scale-up.
Protocol 1: Oxidation of 2-Aminopyridine using a Tungstate Catalyst and Hydrogen Peroxide (Conceptual)
This method is considered a greener alternative to some other oxidation methods.
-
Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine in an appropriate solvent (e.g., methanol (B129727) or water).
-
Catalyst Addition: Add a catalytic amount of sodium tungstate.
-
Controlled Addition of Oxidant: Cool the mixture to the desired temperature (e.g., 10-20 °C). Slowly add hydrogen peroxide via the addition funnel, carefully monitoring the internal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
Protocol 2: Diazotization of 2-Aminopyridine (Conceptual for related transformations)
This protocol is adapted from the synthesis of a related hydroxypyridine derivative and would require significant modification and safety assessment for the synthesis of this compound.[1]
-
Formation of Diazonium Salt: In a reactor, dissolve 2-aminopyridine in a cooled (0-5 °C) acidic solution (e.g., dilute sulfuric acid). Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C.[1]
-
Conversion to Product (Hypothetical): The subsequent step to convert the diazonium salt to this compound would require specific and carefully controlled conditions which are not well-documented in publicly available literature for large-scale synthesis. This step would be the most critical to develop and validate.
-
Workup and Isolation: Neutralize the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the crude product as described in Protocol 1.
Quantitative Data
The following table presents hypothetical data for the synthesis of this compound to illustrate the comparison of different scales. Actual results will vary based on the specific reaction conditions and optimization.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (2-Aminopyridine) | 10 g | 1 kg |
| Reaction Volume | 200 mL | 20 L |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 75% | 65% |
| Purity (after purification) | >98% | >97% |
Visualizations
Experimental Workflow for Scaling Up this compound Synthesis
Caption: A generalized workflow for scaling up chemical synthesis.
Logical Relationship of Key Challenges in Scale-Up
Caption: Key challenges are interconnected during process scale-up.
References
Technical Support Center: Handling Air and Moisture-Sensitive Organometallic Catalysts with 2-Nitrosopyridine
This technical support center is designed for researchers, scientists, and drug development professionals working with air and moisture-sensitive organometallic catalysts in the presence of 2-nitrosopyridine (B1345732). This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction sluggish or failing completely when using an organometallic catalyst with this compound?
A1: Several factors can contribute to low reactivity. The primary suspect is often catalyst deactivation. The nitrogen atom on the pyridine (B92270) ring of this compound can act as a Lewis base and coordinate strongly to the metal center of the catalyst, potentially poisoning it by blocking active sites.[1][2] Additionally, organometallic catalysts are highly sensitive to air and moisture, and any contamination can lead to decomposition.[3][4]
Q2: I observe a color change in my reaction mixture from the expected catalytic species to a dark, heterogeneous mixture. What could be the cause?
A2: The formation of a dark precipitate, often referred to as "palladium black" in the case of palladium catalysts, is a common indicator of catalyst decomposition.[5] This can be triggered by exposure to trace amounts of air or moisture, or potentially by the oxidative nature of the nitroso group in this compound, leading to the formation of inactive metal aggregates.
Q3: Can the nitroso group of this compound have a detrimental effect on the stability of my organometallic catalyst?
A3: Yes, the N-O bond in the nitroso group can be susceptible to cleavage and may participate in redox processes.[6][7] This could lead to oxidation of the metal center in the catalyst, changing its oxidation state and rendering it inactive for the desired catalytic cycle.[8]
Q4: How can I minimize the risk of catalyst deactivation when using this compound?
A4: Rigorous exclusion of air and moisture is paramount. This can be achieved by using standard inert atmosphere techniques such as a Schlenk line or a glovebox.[3][9][10] Additionally, careful selection of ligands on the organometallic catalyst can help. Bulky ligands can sterically hinder the coordination of this compound to the metal center, reducing catalyst poisoning.[2]
Q5: What are the best practices for storing and handling this compound to ensure reproducible results?
A5: this compound should be stored in a cool, dark, and dry place. It is advisable to handle it under an inert atmosphere, especially when preparing stock solutions for reactions, to prevent any degradation that could introduce impurities into your reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during organometallic catalysis with this compound.
// Nodes Start [label="Low Yield or Reaction Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInert [label="Verify Inert Atmosphere\n(Schlenk/Glovebox)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Assess Reagent Purity\nand Dryness", fillcolor="#FBBC05", fontcolor="#202124"]; CatalystDecomposition [label="Observe Catalyst\nDecomposition?", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; LigandModification [label="Consider Ligand\nModification on Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Persistent Failure:\nConsult Literature for\nAlternative Catalysts", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> CheckInert [label="Initial Check"]; CheckInert -> CheckReagents [label="Atmosphere OK"]; CheckReagents -> CatalystDecomposition [label="Reagents OK"]; CatalystDecomposition -> OptimizeConditions [label="No Decomposition"]; CatalystDecomposition -> LigandModification [label="Decomposition\nObserved"]; OptimizeConditions -> Success [label="Optimization\nSuccessful"]; OptimizeConditions -> LigandModification [label="Optimization\nFails"]; LigandModification -> Success [label="Modification\nSuccessful"]; LigandModification -> Failure [label="Modification\nFails"]; CheckInert -> Failure [label="Contamination\nSuspected"]; CheckReagents -> Failure [label="Impurity\nSuspected"]; } .dot
Caption: Troubleshooting workflow for low-yield reactions.
Issue 1: Low or No Product Yield
-
Question: My reaction is not producing the desired product, or the yield is significantly lower than expected. What should I investigate first?
-
Answer:
-
Inert Atmosphere Integrity: Confirm that your reaction setup is strictly free of air and moisture. Check for leaks in your Schlenk line or ensure the glovebox atmosphere is pure. Even trace amounts of oxygen or water can rapidly decompose sensitive organometallic catalysts.[3][4]
-
Reagent Quality: Ensure that your solvent is anhydrous and degassed. The this compound and any other reagents should be pure and dry. Impurities can act as catalyst poisons.
-
Catalyst Activity: If possible, test your catalyst in a known, reliable reaction to confirm its activity. Catalysts can degrade over time, even when stored under what are believed to be inert conditions.
-
Issue 2: Observation of Catalyst Decomposition (e.g., "Palladium Black")
-
Question: I am observing the formation of a black precipitate in my reaction. What does this mean and how can I prevent it?
-
Answer:
-
Cause: The formation of a black precipitate is a strong indication of catalyst decomposition into metallic aggregates, which are catalytically inactive.[5] This is often caused by exposure to oxygen or by the catalyst being unstable under the reaction conditions.
-
Prevention:
-
Improve Inert Atmosphere Technique: Refine your Schlenk line or glovebox technique to ensure a rigorously anaerobic and anhydrous environment.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature to see if the catalyst stability improves.
-
Use a More Robust Catalyst: Consider a catalyst with more sterically demanding or electron-donating ligands, which can enhance stability.[2]
-
-
Issue 3: Reaction Starts but Does Not Go to Completion
-
Question: My reaction begins to form the product, but then it stalls and does not proceed to full conversion. What could be happening?
-
Answer:
-
Catalyst Poisoning by Product or Starting Material: The pyridine nitrogen on this compound or the product molecule may be binding to the catalyst and inhibiting further turnover.[1][2]
-
Solutions:
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion if poisoning is occurring.
-
Modify the Ligand on the Catalyst: Using a catalyst with bulkier ligands can create steric hindrance that prevents the pyridine nitrogen from strongly coordinating to the metal center.[2]
-
Slow Addition of this compound: Adding the this compound solution slowly over time can help to maintain a low concentration, potentially reducing the rate of catalyst poisoning.
-
-
Quantitative Data Summary
The stability of organometallic catalysts is highly dependent on the specific metal, its ligands, and the reaction conditions. The following table provides a general, inferred overview of factors affecting catalyst stability in the context of air and moisture sensitivity.
| Parameter | Condition | Inferred Impact on Catalyst Half-life | Rationale |
| Atmosphere | Air (21% O₂) | Very Short (< 1 min) | Rapid oxidation and decomposition of the catalyst.[3][4] |
| Inert (e.g., Argon, <1 ppm O₂) | Long (> 24 h) | Minimizes oxidative degradation pathways.[3][4] | |
| Moisture | Wet Solvent (>100 ppm H₂O) | Very Short (< 5 min) | Hydrolysis of the catalyst and/or reactive intermediates. |
| Anhydrous Solvent (<10 ppm H₂O) | Long (> 24 h) | Prevents hydrolytic decomposition. | |
| Ligand Environment | Small, non-hindering ligands | Shorter | Allows for easier coordination of potentially poisoning species like this compound.[2] |
| Bulky, electron-rich ligands | Longer | Sterically protects the metal center and can electronically stabilize the active species.[2] | |
| Temperature | High (>100 °C) | Shorter | Can accelerate decomposition pathways. |
| Low to Moderate (25-80 °C) | Longer | Reduces the rate of thermal degradation. |
Experimental Protocols
Protocol: General Procedure for a Cross-Coupling Reaction Using an Air-Sensitive Catalyst and this compound
This protocol outlines the general steps for setting up a reaction under inert atmosphere using a Schlenk line.
// Nodes Start [label="Start: Assemble and Flame-Dry Glassware", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InertAtmosphere [label="Establish Inert Atmosphere\n(3x Vacuum/Backfill with Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolids [label="Add Solid Reagents\n(Catalyst, Substrate) under Argon Flow", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="Add Anhydrous, Degassed Solvent via Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat Reaction to Desired Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddNitrosopyridine [label="Slowly Add this compound Solution via Syringe Pump", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress by TLC/GC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Complete: Cool and Quench", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> InertAtmosphere; InertAtmosphere -> AddSolids; AddSolids -> AddSolvent; AddSolvent -> Heat; Heat -> AddNitrosopyridine; AddNitrosopyridine -> Monitor; Monitor -> Workup; Workup -> End; } .dot
Caption: General experimental workflow for air-sensitive reactions.
1. Glassware Preparation:
- All glassware (reaction flask, condenser, magnetic stir bar) should be thoroughly cleaned and dried in an oven at >120 °C overnight.
- Assemble the glassware hot and immediately attach it to the Schlenk line.
2. Establishing an Inert Atmosphere:
- Evacuate the assembled glassware under vacuum for 5-10 minutes.
- Backfill the glassware with a high-purity inert gas (e.g., Argon or Nitrogen).
- Repeat this vacuum/backfill cycle at least three times to ensure the removal of all air and adsorbed moisture.[4]
3. Addition of Reagents:
- Under a positive pressure of inert gas, quickly add the solid organometallic catalyst and any other solid reagents to the reaction flask.
- Reseal the flask and perform another vacuum/backfill cycle.
- Add anhydrous, degassed solvent via a gas-tight syringe through a rubber septum.
- Prepare a stock solution of this compound in anhydrous, degassed solvent in a separate flask under an inert atmosphere.
4. Reaction Execution:
- Begin stirring and heat the reaction mixture to the desired temperature.
- Slowly add the this compound solution to the reaction mixture via a syringe pump over a prolonged period. This helps to maintain a low concentration of the potentially inhibiting ligand.
- Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., TLC, GC-MS, LC-MS) using a syringe under a positive flow of inert gas.
5. Work-up and Analysis:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for Grignard-type reactions).
- Proceed with standard extraction and purification procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digital.csic.es [digital.csic.es]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing Cyclocondensation Reactions of Pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of cyclocondensation reactions for synthesizing pyridine (B92270) derivatives.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various pyridine synthesis methods.
Frequently Asked Questions (General)
-
Q1: My pyridine synthesis reaction is resulting in a consistently low yield. What are the primary parameters I should investigate?
-
A1: Low yields in pyridine synthesis can arise from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include the purity of starting materials, reaction conditions (temperature, time, and solvent), and the efficiency of the catalyst. Impurities in reactants can lead to side reactions or inhibit the catalyst.[1]
-
-
Q2: I'm having difficulty purifying my final pyridine product. What are some effective purification strategies?
-
A2: The basic nature of pyridine derivatives can complicate purification. Common effective techniques include:
-
Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine, allowing its extraction into the aqueous layer and separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Chromatography: Column chromatography is a versatile method. Tailing on silica (B1680970) gel due to the basicity of pyridine can often be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.
-
Crystallization: For solid pyridine derivatives, crystallization from a suitable solvent system can be a highly effective purification method.
-
-
-
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
-
A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.
-
Dilution: Performing the reaction at a lower concentration can aid in heat dissipation.
-
-
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine.[2]
Troubleshooting Guide: Hantzsch Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Dihydropyridine | Incomplete reaction | - Increase reaction time or temperature.- Employ a more effective catalyst, such as p-toluenesulfonic acid (PTSA) or ceric ammonium (B1175870) nitrate (B79036) (CAN).[3]- Consider using microwave or ultrasonic irradiation to accelerate the reaction rate.[2] |
| Side reactions | - Optimize the order of reagent addition, especially in unsymmetrical syntheses. | |
| Low Yield of Pyridine | Inefficient aromatization of the dihydropyridine intermediate | - Ensure the correct stoichiometry of the oxidizing agent.- Common oxidants like nitric acid, KMnO₄, and CrO₃ can be harsh; consider milder alternatives like iodine in refluxing methanol.[4] |
FAQs: Hantzsch Synthesis
-
Q1: My Hantzsch synthesis yield is low. What are the most common reasons?
-
A1: Besides incomplete reaction and inefficient aromatization, suboptimal reaction conditions are a frequent cause. Traditional methods often require long reaction times and harsh conditions.[2] Modern approaches using catalysts like PTSA under ultrasonic irradiation in aqueous micelles have been shown to significantly increase yields to over 90%.[2]
-
Quantitative Data: Hantzsch Synthesis
Table 1: Comparison of Catalysts in Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None | Ethanol (B145695) | 25 | 20 | 98 |
| Tannic acid | Water | 25 | 10 | 96 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 25 | 20 | 98 |
| UiO-66-NH₂ | Ethanol | 60 | 20 | 98 |
| Cellulose-SO₃H | H₂O/Ethanol | 60 | 90 | 95 |
Data compiled from a comparative guide on catalysts for Hantzsch synthesis.
Experimental Protocol: Hantzsch Synthesis with Ultrasonic Irradiation
This protocol describes the synthesis of 1,4-dihydropyridines using ultrasonic irradiation.[2]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Nitrogen donor (e.g., ammonium acetate)
-
Catalyst (e.g., p-toluenesulfonic acid - PTSA)
-
Surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS)
-
Deionized water
Procedure:
-
Prepare a 0.1M aqueous solution of SDS in a suitable reaction vessel.
-
To this solution, add the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (B1210297) (1.2 equivalents).
-
Add a catalytic amount of PTSA.
-
Submerge the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a suitable frequency and power, monitoring the reaction progress by TLC.
-
Upon completion, the product may precipitate. Collect the solid by filtration.
-
Wash the product with cold water and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol.
Hantzsch Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines through the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate that subsequently undergoes cyclodehydration.[5]
Troubleshooting Guide: Bohlmann-Rahtz Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield / No Reaction | High temperature for cyclodehydration not reached or leads to decomposition | - Use a Brønsted acid catalyst (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15) to lower the required reaction temperature.[6]- Employ a Lewis acid catalyst such as Yb(OTf)₃ or ZnBr₂ in a solvent like toluene.[6] |
| Decomposition of Starting Material | Use of acid-sensitive enamines with strong acid catalysts | - Replace strong acids with milder alternatives like Amberlyst-15.[6] |
| Poor Regioselectivity | Competing Michael addition pathways | - Analyze electronic and steric factors of the reactants to predict the favored regioisomer.- Consider a three-component approach where the enamine is generated in situ to potentially enhance selectivity.[6] |
FAQs: Bohlmann-Rahtz Synthesis
-
Q1: The high temperatures required for the cyclodehydration step are problematic for my substrate. What are the best strategies to overcome this?
Quantitative Data: Bohlmann-Rahtz Synthesis
Table 2: Effect of Catalyst and Solvent on a One-Pot Bohlmann-Rahtz Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Acetic Acid | Toluene | 50 | 65-95 |
| Amberlyst-15 | Toluene | 50 | High |
| Ytterbium(III) triflate (20 mol%) | Toluene | Reflux | Good |
| Zinc(II) bromide (15 mol%) | Toluene | Reflux | Good |
| None | Ethanol | Reflux | Moderate |
Data compiled from studies on modified Bohlmann-Rahtz synthesis.[1][7]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This protocol is for a one-pot, three-component synthesis of the pyridine core of Thiocillin I.[8]
Materials:
-
Enolizable ketone
-
Ynone
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).[8]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bohlmann-Rahtz Synthesis Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the Bohlmann-Rahtz synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.[9]
Troubleshooting Guide: Kröhnke Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incorrect reaction conditions | - Verify the temperature, solvent (typically glacial acetic acid or methanol), and reaction time.[10]- Conduct small-scale trials to optimize these parameters. |
| Inactive or impure reagents | - Ensure the purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound.[10] | |
| Steric hindrance | - For bulky substrates, consider moderately increasing the reaction time or temperature.[10] | |
| Formation of Significant Byproducts | Self-condensation of reactants | - Maintain the recommended reaction temperature and consider the slow addition of the unsaturated ketone.[10] |
| Incomplete cyclization | - Ensure a sufficient excess of the nitrogen source (e.g., ammonium acetate) is used.[10] |
FAQs: Kröhnke Synthesis
-
Q1: What is a common point of failure in the Kröhnke synthesis leading to low yields?
-
A1: A frequent issue is the inefficient formation of the 1,5-dicarbonyl intermediate from the initial Michael addition.[4] Ensuring the quality and correct stoichiometry of the base (often ammonium acetate) is crucial. Also, the purity of the starting pyridinium (B92312) salt is critical.
-
Quantitative Data: Kröhnke Synthesis
Table 3: Reaction Conditions and Yields for Various Kröhnke Syntheses
| R¹ | R² | R³ | Reaction Conditions | Yield (%) |
| Ph | Ph | Ph | NH₄OAc, AcOH, reflux, 2h | 90 |
| 4-MeO-Ph | Ph | Ph | NH₄OAc, AcOH, reflux, 2h | 85 |
| Ph | 4-Cl-Ph | Ph | NH₄OAc, AcOH, reflux, 3h | 88 |
| Thienyl | Ph | Ph | NH₄OAc, AcOH, reflux, 2.5h | 82 |
Data compiled from various examples of the Kröhnke synthesis.[4][11]
Experimental Protocol: Classical Kröhnke Synthesis of 2,4,6-Triphenylpyridine (B1295210)
This protocol describes the synthesis of 2,4,6-triphenylpyridine from N-phenacylpyridinium bromide and chalcone (B49325).[4]
Materials:
-
N-phenacylpyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1 equivalent) and chalcone (1 equivalent) in glacial acetic acid.
-
Add a generous excess of ammonium acetate (e.g., 6-10 equivalents).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the cooled mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Kröhnke Synthesis Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low yields in the Kröhnke pyridine synthesis.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe reaction is a method for synthesizing substituted 2-hydroxypyridines (or their 2-pyridone tautomers) from the condensation of a β-ketoester with a cyanoacetamide or cyanoacetic ester in the presence of a nitrogen source.[12][13]
Troubleshooting Guide: Guareschi-Thorpe Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Suboptimal nitrogen source | - Ammonium carbonate in an aqueous medium has been shown to give higher yields compared to other ammonium salts.[14] |
| Harsh and lengthy reaction conditions | - Adopt modern, greener protocols using water as a solvent with ammonium carbonate, which simplifies workup and improves yields.[14] | |
| Inefficient classical conditions | - The use of ammonium carbonate in an aqueous medium can lead to the precipitation of the pure product, simplifying purification.[6] |
FAQs: Guareschi-Thorpe Synthesis
-
Q1: My Guareschi-Thorpe reaction is inefficient. Are there modern modifications to this procedure?
-
A1: Yes, recent advancements have significantly improved the efficiency and environmental friendliness of this reaction. A highly effective modification involves using ammonium carbonate as both the ammonia (B1221849) source and a buffer in an aqueous medium. This often results in the precipitation of the pure product directly from the reaction mixture, leading to high yields and a simplified workup.[6]
-
Quantitative Data: Guareschi-Thorpe Synthesis
Table 4: Effect of Nitrogen Source on Guareschi-Thorpe Synthesis Yield
| Nitrogen Source (mmol) | Solvent | Time (h) | Yield (%) |
| NH₄OAc (1) | H₂O | 24 | 68 |
| (NH₄)₂CO₃ (1) | H₂O | 24 | 80 |
| (NH₄)₂CO₃ (2) | H₂O | 4 | 92 |
| (NH₄)₂CO₃ (2) | H₂O/EtOH (1:1) | 4 | 95 |
| (NH₄)₂CO₃ (2) | EtOH | 4 | 75 |
Reaction conditions: ethyl cyanoacetate (B8463686) (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), solvent (2 mL), 80 °C.[15]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
This protocol describes a modern, high-yield synthesis of hydroxy-cyanopyridines.
Materials:
-
Alkyl cyanoacetate or cyanoacetamide
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonium carbonate
-
Water or a 1:1 water/ethanol mixture
Procedure:
-
In a reaction vessel, combine the alkyl cyanoacetate or cyanoacetamide (1 equivalent), the 1,3-dicarbonyl compound (1 equivalent), and ammonium carbonate (2 equivalents).
-
Add water or a 1:1 water/ethanol mixture.
-
Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
Guareschi-Thorpe Synthesis Troubleshooting Workflow
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Validation & Comparative
Comparative Guide to Analytical Methods for 2-Nitrosopyridine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Nitrosopyridine, a potential process impurity or metabolite, is critical for ensuring product quality and safety. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. While HPLC and GC-MS offer high specificity and sensitivity suitable for trace-level detection in complex matrices, UV-Vis spectrophotometry presents a simpler, more accessible option for the quantification of purer samples.[1]
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV): This technique separates this compound from other components in a sample mixture based on its interaction with a stationary phase, followed by detection using a UV detector. HPLC is a versatile and robust method for quantification.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. It is highly sensitive and selective, making it ideal for identifying and quantifying trace amounts of volatile or semi-volatile compounds like this compound.[2]
UV-Vis Spectrophotometry: This method involves measuring the absorbance of UV-Vis light by this compound in a solution. It is a straightforward and cost-effective technique, but it is less specific than chromatographic methods and more susceptible to interference from other absorbing compounds in the sample matrix.[1]
Performance Comparison
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. The data presented is based on established principles of analytical method validation for similar N-nitrosamine compounds and serves as a general guide.
| Validation Parameter | HPLC-UV Method | GC-MS Method | UV-Vis Spectrophotometry | ICH Q2(R1) Guideline/Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | Correlation coefficient (r²) should be close to 1. |
| Range (µg/mL) | 0.1 - 50 | 0.01 - 10 | 1 - 25 | The range should cover the expected concentrations of the analyte. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% | The mean recovery should be within an acceptable range of the true value. |
| Precision (RSD) | ||||
| - Repeatability | < 1.5% | < 5% | < 2.0% | RSD should be low, typically < 2% for assays. |
| - Intermediate Precision | < 2.0% | < 7% | < 2.5% | RSD should be low, demonstrating consistency within the laboratory. |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.003 | 0.3 | The lowest amount of analyte that can be detected.[3] |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 | 1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] |
| Specificity | High | Very High | Low to Moderate | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Robust to minor changes in mobile phase composition, pH, and flow rate. | Robust to minor changes in oven temperature program and gas flow rate. | Less robust to changes in solvent composition and pH. | The method should remain unaffected by small, deliberate variations in method parameters.[3] |
Experimental Protocols
Detailed methodologies for the proposed analytical methods are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound in drug substances or formulated products.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The aqueous phase may contain a buffer such as 20 mM phosphate (B84403) buffer at pH 7.0.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (a wavelength around 300-350 nm is expected for nitrosamines).
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the trace-level quantification of this compound in various matrices, including environmental and biological samples.
GC-MS Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
Sample Preparation:
-
Extraction: A suitable extraction technique such as liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) should be employed to isolate this compound from the sample matrix.
-
Standard and Sample Preparation: Prepare calibration standards by spiking a blank matrix extract with known amounts of this compound. Prepare sample extracts using the same procedure.
UV-Vis Spectrophotometry Method
This method is appropriate for the rapid quantification of this compound in relatively pure samples.
Instrumental Parameters:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 10 µg/mL) between 200 and 400 nm.
-
Blank: The solvent used for sample and standard preparation.
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or water) at concentrations ranging from 1 to 25 µg/mL.
-
Sample Solution: Prepare a sample solution with a concentration expected to fall within the linear range of the standard curve.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a typical experimental setup for HPLC analysis.
Workflow for analytical method development and validation.
References
Unveiling the Reactivity of 2-Nitrosopyridine: A Comparative Guide for Dienophiles in Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate dienophile is a critical step in the strategic design of Diels-Alder reactions. This guide provides an objective comparison of the reactivity of 2-nitrosopyridine (B1345732) with a range of other common and specialized dienophiles, supported by experimental data to inform synthetic planning.
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the electronic nature of both the diene and the dienophile. While classic dienophiles are typically electron-poor alkenes, the landscape of cycloaddition chemistry has expanded to include a diverse array of reactants. Among these, hetero-dienophiles, such as this compound, offer unique opportunities for the synthesis of novel heterocyclic scaffolds. This guide will delve into the reactivity of this compound, placing it in context with other well-established dienophiles.
Quantitative Comparison of Dienophile Reactivity
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. To provide a quantitative basis for comparison, the following table summarizes the relative rate constants for the reaction of various dienophiles with cyclopentadiene (B3395910), a highly reactive diene often used as a benchmark in such studies.
| Dienophile | Relative Rate Constant (with Cyclopentadiene in Dioxane at 20°C) |
| Tetracyanoethylene | 4.3 x 10⁷ |
| 1,1-Dicyanoethylene | 4.5 x 10⁵ |
| Maleic anhydride (B1165640) | 2.3 x 10⁵ |
| p-Benzoquinone | 1.2 x 10⁵ |
| N-Phenylmaleimide | 6.8 x 10⁴ |
| Acrylonitrile | 1.0 |
| Methyl acrylate | 1.1 x 10⁻¹ |
| This compound | Data not available |
For instance, substituted 2-nitrosopyridines have been shown to react efficiently with dienes like thebaine, affording cycloadducts in excellent yields (e.g., 99%)[1]. This high reactivity is attributed to the electron-withdrawing nature of the nitroso group and the pyridine (B92270) ring, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Experimental Protocols
To provide a practical context for the application of these dienophiles, the following are representative experimental protocols for Diels-Alder reactions involving a common dienophile, maleic anhydride, and a general procedure adaptable for hetero-Diels-Alder reactions with nitroso compounds.
Protocol 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This procedure outlines the synthesis of the classic Diels-Alder adduct from cyclopentadiene and maleic anhydride.
Materials:
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
Procedure:
-
Dissolve maleic anhydride in warm ethyl acetate in an Erlenmeyer flask.
-
Add hexane to the solution and cool the mixture in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cold solution with swirling.
-
Allow the product to crystallize. The reaction is often rapid and exothermic.
-
Collect the crystalline product by vacuum filtration.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: General Procedure for Hetero-Diels-Alder Reaction of a Nitroso Dienophile
This generalized protocol can be adapted for the reaction of this compound with a suitable diene. Nitroso compounds are often generated in situ or are sensitive to light and heat, requiring careful handling.
Materials:
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Nitroso compound (e.g., this compound)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diene in the chosen anhydrous solvent.
-
If the nitroso compound is stable, add it directly to the solution of the diene. If it is generated in situ, the precursor is added to the reaction mixture under conditions that promote its conversion to the reactive nitroso species.
-
The reaction mixture is typically stirred at room temperature or cooled to lower temperatures (e.g., -78 °C to 0 °C) to control the reactivity and selectivity.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction is quenched (if necessary) and the solvent is removed under reduced pressure.
-
The resulting cycloadduct is then purified by an appropriate method, such as column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical flow of comparing dienophile reactivity and a typical experimental workflow for a Diels-Alder reaction.
Caption: Logical flow for comparing dienophile reactivity.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
While direct side-by-side kinetic comparisons involving this compound are not extensively documented in readily accessible literature, the available evidence strongly suggests it is a highly reactive dienophile. Its utility in the synthesis of complex nitrogen-containing heterocyclic compounds is significant. For standard cycloadditions where a simple carbocyclic ring is desired, traditional dienophiles like maleic anhydride offer a well-understood and highly efficient option. The choice of dienophile will ultimately depend on the specific synthetic target and the desired functionality in the final product. Researchers are encouraged to consider the qualitative reactivity of this compound in the context of the quantitative data available for other dienophiles to make an informed decision for their synthetic endeavors.
References
comparative study of different synthetic routes to 2-Nitrosopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the preparation of 2-nitrosopyridine (B1345732), a valuable reagent in organic synthesis and medicinal chemistry. The following sections detail experimental protocols, present comparative data, and visualize the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly involves the oxidation of 2-aminopyridine (B139424). Several oxidizing agents and catalytic systems have been explored for this transformation, each with its own set of advantages and disadvantages regarding yield, reaction conditions, and safety. Below is a summary of the key performance metrics for different synthetic approaches.
| Synthetic Route | Oxidizing Agent/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1 | Caro's Acid (H₂SO₅) | Not specified | 0 | ~50 | Readily available reagents. | Moderate yield, strong acid handling. |
| Route 2 | Hydrogen Peroxide / Selenium Dioxide (H₂O₂/SeO₂) | Not specified | Room Temp. | Moderate | Catalytic, mild conditions. | Toxicity of selenium compounds. |
| Route 3 | Hydrogen Peroxide / Ammonium Molybdate ((NH₄)₂MoO₄) | Not specified | Room Temp. | Good | Catalytic, potentially higher yields. | Requires catalyst preparation/handling. |
| Route 4 | Peroxytrifluoroacetic Acid (CF₃CO₃H) | Not specified | 0 | Good | High efficiency for many amine oxidations. | Expensive reagent, potential for side reactions. |
Experimental Protocols
Route 1: Oxidation with Caro's Acid
This method utilizes Caro's acid (peroxymonosulfuric acid), a powerful oxidizing agent, for the direct oxidation of 2-aminopyridine.
Procedure:
-
Caro's acid is prepared by carefully adding concentrated sulfuric acid to potassium persulfate at a low temperature.
-
2-Aminopyridine is dissolved in a suitable solvent and cooled to 0°C in an ice bath.
-
The freshly prepared Caro's acid is added dropwise to the 2-aminopyridine solution while maintaining the temperature at 0°C.
-
The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite (B76179) solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.
Route 2: Oxidation with Hydrogen Peroxide and Selenium Dioxide
This catalytic method employs hydrogen peroxide as the primary oxidant with a catalytic amount of selenium dioxide.
Procedure:
-
2-Aminopyridine is dissolved in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
A catalytic amount of selenium dioxide is added to the solution.
-
Hydrogen peroxide (30% aqueous solution) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred until completion (monitored by TLC). The choice of solvent can influence the product distribution, with less polar solvents favoring the nitroso compound.
-
Upon completion, the reaction mixture is worked up by removing the catalyst and extracting the product. The organic phase is then washed, dried, and concentrated to afford this compound.
Synthetic Pathways and Logic
The following diagram illustrates the general synthetic approach to this compound from its common precursor, 2-aminopyridine, highlighting the different oxidizing systems that can be employed.
Caption: Synthetic pathways from 2-aminopyridine to this compound.
2-Nitrosopyridine vs. other nitrosopyridine isomers in Diels-Alder reactions
For Researchers, Scientists, and Drug Development Professionals
The hetero-Diels-Alder reaction is a powerful tool in synthetic organic chemistry for the construction of six-membered heterocyclic rings. Among the various heterodienophiles, nitrosopyridines offer a gateway to a diverse range of nitrogen- and oxygen-containing scaffolds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comparative overview of 2-nitrosopyridine (B1345732) and its isomers, 3-nitrosopyridine and 4-nitrosopyridine, in the context of their reactivity and utility in Diels-Alder reactions. While experimental data for this compound is more readily available, this guide also presents a theoretical comparison to predict the reactivity of the 3- and 4-isomers, for which direct comparative experimental studies are not extensively documented in the current literature.
Reactivity Overview and Theoretical Considerations
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In the case of nitrosopyridines, the nitroso group (-N=O) acts as the 2π component. The reactivity of the nitrosopyridine isomer as a dienophile is primarily governed by the electronic properties of the pyridine (B92270) ring and the position of the electron-withdrawing nitroso group.
This compound: This isomer is the most studied of the three in Diels-Alder reactions. The nitroso group at the 2-position is in conjugation with the ring nitrogen, which enhances its electrophilicity. This, in turn, facilitates the reaction with electron-rich dienes. The proximity of the nitroso group to the ring nitrogen can also influence the stereochemical outcome of the reaction.
3-Nitrosopyridine: In 3-nitrosopyridine, the nitroso group is not in direct conjugation with the ring nitrogen. Its electron-withdrawing effect is primarily inductive. Theoretically, this would render 3-nitrosopyridine a less reactive dienophile compared to the 2-isomer in normal-electron-demand Diels-Alder reactions.
4-Nitrosopyridine: Similar to the 2-isomer, the nitroso group in 4-nitrosopyridine is in conjugation with the ring nitrogen. This conjugation increases the electrophilicity of the N=O bond, suggesting a reactivity comparable to or potentially even greater than that of this compound, depending on the specific diene and reaction conditions.
The expected reactivity trend is therefore: 4-Nitrosopyridine ≈ this compound > 3-Nitrosopyridine .
Comparative Data
Direct, side-by-side experimental comparisons of the three isomers in Diels-Alder reactions are scarce. The following table summarizes available experimental data for the reaction of 6-methyl-2-nitrosopyridine with a representative diene and provides a qualitative prediction for the other isomers based on theoretical principles.
| Nitrosopyridine Isomer | Diene | Product | Yield (%) | Reaction Conditions | Reference |
| 6-Methyl-2-nitrosopyridine | (2Z,4E)-3-trimethylsilyloxy-2,4-hexadiene | 3,6-dihydro-1,2-oxazine derivative | 99 | Cu(MeCN)4(segphos)PF6 (10 mol%), -85°C to -20°C, 5 h | [1] |
| 3-Nitrosopyridine | Cyclopentadiene | Bicyclic oxazine | Predicted: Moderate to Good | Thermal or Lewis acid catalysis | - |
| 4-Nitrosopyridine | Cyclopentadiene | Bicyclic oxazine | Predicted: Good to Excellent | Thermal or Lewis acid catalysis | - |
Experimental Protocols
Detailed experimental protocols for the Diels-Alder reactions of 3- and 4-nitrosopyridine are not widely reported. Below is a representative protocol for the reaction of a substituted this compound. Researchers can adapt this protocol as a starting point for investigating the reactivity of the other isomers.
General Procedure for the Catalytic Asymmetric Nitroso-Diels-Alder Reaction of 6-Methyl-2-nitrosopyridine:
To a solution of the copper catalyst, for example, [Cu(MeCN)4(segphos)]PF6 (0.10 equiv), in a suitable solvent under an inert atmosphere (e.g., nitrogen), the diene (1.2 equiv) is added at a low temperature (e.g., -85°C). A solution of 6-methyl-2-nitrosopyridine (1.0 equiv) in the same solvent is then added dropwise. The reaction mixture is stirred and allowed to gradually warm to a higher temperature (e.g., -20°C) over a period of several hours (e.g., 5 hours). The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Visualizing the Reaction Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: A generalized experimental workflow for the Diels-Alder reaction involving a nitrosopyridine.
References
A Comparative Guide to the Stereoselectivity of Chiral Catalysts with 2-Nitrosopyridine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective functionalization of organic molecules is a critical endeavor in modern chemistry, particularly within the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. 2-Nitrosopyridine (B1345732) has emerged as a versatile electrophile in a variety of asymmetric transformations, enabling the synthesis of valuable chiral nitrogen-containing compounds. The success of these reactions hinges on the selection of an appropriate chiral catalyst capable of inducing high levels of stereoselectivity. This guide provides a comparative overview of different chiral catalyst systems used in reactions involving this compound, with a focus on their performance as documented in the scientific literature.
Performance Comparison of Chiral Catalysts
The stereochemical outcome of reactions with this compound is highly dependent on the catalyst, substrate, and reaction conditions. Below is a summary of the performance of several notable chiral catalyst systems in different asymmetric reactions.
| Catalyst System | Reaction Type | Substrate(s) | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Copper(I)/Walphos-CF3 Complex | [2+2] Cycloaddition | Ketenes | Good | Good | N/A |
| Chiral N,N'-dioxide/Mg(OTf)2 Complex | Hydroxyamination | α-aryl-α-cyanoacetates | Excellent | Good to Excellent | N/A |
| Chiral Copper Catalyst | Nitroso-Diels-Alder | Acyclic 2-silyloxy-1,3-dienes | Not specified | Up to 99% | >95/5 |
| Chiral N,N'-dioxide/Ni(OTf)2 Complex | Three-component reaction | Diazoacetates, 2-oxo-3-ynoates, nitrosoarenes | Up to 82% | 99% | >95/5 |
Note: "Good" and "Excellent" are qualitative descriptors from the source literature; specific quantitative data was not always available in the initial abstracts. N/A indicates that the diastereomeric ratio is not applicable to that specific reaction type.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to achieving the reported results. The following are representative protocols for the types of reactions discussed.
General Procedure for Copper-Catalyzed Nitroso-Diels-Alder Reaction
This protocol is a generalized representation based on typical conditions for such reactions.[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), the chiral copper catalyst (10 mol%) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Reaction Setup: The solution is cooled to the specified temperature (e.g., -85°C).
-
Substrate Addition: The this compound derivative (1.0 equivalent) is added to the catalyst solution, followed by the dropwise addition of the acyclic 2-silyloxy-1,3-diene (1.2 equivalents).
-
Reaction Monitoring: The reaction is stirred at low temperature and allowed to gradually warm to a higher temperature (e.g., -20°C) over several hours (e.g., 5 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
Purification and Analysis: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
General Procedure for Chiral N,N'-dioxide/Mg(OTf)₂ Catalyzed Hydroxyamination
This protocol is a generalized representation for the hydroxyamination of α-aryl-α-cyanoacetates.[2]
-
Catalyst Formation: In a dry reaction vessel under an inert atmosphere, the chiral N,N'-dioxide ligand and Mg(OTf)₂ are stirred in a suitable anhydrous solvent to form the active catalyst complex.
-
Reaction Initiation: The α-aryl-α-cyanoacetate substrate is added to the catalyst solution.
-
Reagent Addition: The this compound is then introduced to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at the specified temperature and for the time required to reach completion, as monitored by TLC.
-
Quenching and Extraction: The reaction is quenched, and the product is extracted into an organic solvent.
-
Purification and Characterization: The organic extracts are combined, dried, and concentrated. The resulting product is purified, and its stereochemical purity (ee%) is determined using chiral HPLC.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stereoselectivity of a chiral catalyst in an asymmetric reaction.
Caption: Workflow for Assessing Chiral Catalyst Stereoselectivity.
Discussion of Catalyst Systems
Copper-Based Catalysts: Copper complexes are frequently employed in asymmetric catalysis due to their versatility and the availability of a wide range of chiral ligands. In the context of reactions with this compound, copper(I) complexes with chiral phosphine (B1218219) ligands like Walphos have proven effective in [2+2] cycloadditions with ketenes.[2] For the nitroso-Diels-Alder reaction, chiral copper catalysts facilitate highly enantioselective and diastereoselective cycloadditions with acyclic dienes.[1] The choice of ligand is crucial for achieving high stereocontrol, as it directly influences the chiral environment around the metal center.
N,N'-Dioxide-Metal Complexes: Chiral N,N'-dioxide ligands, when complexed with metal salts such as Magnesium triflate (Mg(OTf)₂) or Nickel triflate (Ni(OTf)₂), form powerful Lewis acid catalysts. These systems have demonstrated excellent yields and enantioselectivities in the hydroxyamination of α-aryl-α-cyanoacetates with 2-nitrosopyridines.[2] The N,N'-dioxide scaffold provides a well-defined C₂-symmetric chiral pocket that effectively shields one face of the coordinated substrate, leading to high levels of asymmetric induction. These catalysts can be effective even at very low loadings.[2]
Conclusion
The selection of a chiral catalyst for reactions involving this compound is a critical parameter that dictates the stereochemical outcome. Copper-based systems and N,N'-dioxide-metal complexes have both shown significant promise, delivering high levels of enantioselectivity in various transformations. Researchers and drug development professionals should consider the specific reaction type and substrates involved when choosing a catalyst system. The data presented in this guide, based on published experimental results, serves as a valuable starting point for catalyst selection and the design of new asymmetric methodologies. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is often necessary to achieve optimal results for a specific application.
References
Unraveling Reaction Pathways: A Comparative Guide to the Computational Analysis of Transition States in 2-Nitrosopyridine Chemistry
For researchers, scientists, and drug development professionals, understanding the fleeting moments of chemical transition states is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutics. This guide provides a comparative analysis of computational approaches used to study the transition states of reactions involving 2-nitrosopyridine (B1345732) and its chemical relatives. Due to the specialized nature of this compound transition state analysis, this guide draws upon illustrative data from closely analogous, computationally well-characterized systems—such as nitropyridines in Diels-Alder reactions—to provide a robust comparative framework.
Executive Summary
The computational analysis of transition states in this compound reactions, particularly its participation in cycloadditions and susceptibility to nucleophilic attack, is crucial for harnessing its synthetic potential. Density Functional Theory (DFT) has emerged as the principal tool for these investigations, enabling the elucidation of reaction mechanisms, prediction of regioselectivity, and determination of activation energies. This guide compares the performance of various DFT functionals in modeling analogous reaction types and presents key quantitative data to inform future computational studies in this area.
Comparative Analysis of Transition State Calculations
The reactivity of this compound is often characterized by its behavior as a dienophile or heterodienophile in Diels-Alder reactions, or as a substrate for nucleophilic attack. The following tables summarize key quantitative data from computational studies on analogous systems, providing a baseline for what can be expected in the analysis of this compound reactions.
Table 1: Calculated Activation Energies in Diels-Alder Reactions of Pyridine (B92270) Derivatives
| Diene | Dienophile | Reaction Type | Computational Method | Solvent | Activation Energy (kcal/mol) | Reference System |
| Isoprene | 3-Nitropyridine | Polar Diels-Alder | DFT | (Not Specified) | Asymmetric & Asynchronous TS | Analogous to this compound as Dienophile |
| Danishefsky's Diene | 3-Nitropyridine | Polar Diels-Alder | DFT | (Not Specified) | Two Asynchronous TS | Analogous to this compound as Dienophile |
| Cyclopentadiene | 2,6-Dimethyl-p-benzoquinone | Diels-Alder | B3LYP-D3 | (Not Specified) | Exo: 9.69, Endo: 7.45 | Comparison for Cycloaddition Energetics |
TS: Transition State
Table 2: Computational Data for Nucleophilic Aromatic Substitution (SNAr) Analogs
| Substrate | Nucleophile | Computational Method | Key Findings | Relevance to this compound |
| 2-Ethoxy-3,5-dinitropyridine | Piperidine | DFT | Nitro groups stabilize the transition state, lowering the activation energy.[1] | Models nucleophilic attack on an activated pyridine ring. |
| 2-Methoxy-3,5-dinitropyridine | Piperidine | DFT | The reaction proceeds via a bimolecular pathway.[1] | Provides insight into the mechanism of substitution on the pyridine core. |
Experimental and Computational Protocols
The following section details the methodologies commonly employed in the computational analysis of transition states for reactions involving nitro- and nitroso-pyridine derivatives.
Density Functional Theory (DFT) Calculations
DFT is the most prevalent quantum mechanical method for these studies. The general workflow involves:
-
Geometry Optimization: The ground state structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and products. Common algorithms include the Berny algorithm. The located TS is characterized by having exactly one imaginary frequency in the subsequent vibrational frequency analysis.
-
Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a true transition state will have one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that the located transition state correctly connects the desired reactants and products.
-
Energy Calculations: Single-point energy calculations are typically performed at a higher level of theory or with a larger basis set to obtain more accurate activation and reaction energies.
Commonly Used Functionals and Basis Sets:
-
Functionals: B3LYP, M06-2X, ωB97X-D
-
Basis Sets: 6-31G(d), 6-311+G(d,p), cc-pVTZ
Solvent Effects:
Solvent effects are often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM).
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the computational analysis of this compound reactions.
Caption: Workflow for computational transition state analysis.
Caption: Energy profile of a Diels-Alder reaction.
Conclusion
The computational analysis of transition states provides invaluable insights into the reactivity of this compound and its derivatives. While direct computational data for this compound itself remains an area ripe for further research, the analysis of analogous systems using DFT offers a powerful predictive tool for understanding reaction mechanisms, activation barriers, and selectivity. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers aiming to explore the rich and complex chemistry of this compound through computational means, ultimately accelerating the discovery and development of new molecules in the pharmaceutical and materials science fields.
References
Unambiguous Structure Validation of 2-Nitrosopyridine Diels-Alder Adducts: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the synthesis of complex heterocyclic compounds, such as the adducts from the Diels-Alder reaction of 2-nitrosopyridine (B1345732), rigorous structural validation is a critical step. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic techniques for the definitive structural elucidation of these adducts, supported by experimental data and detailed protocols.
The hetero-Diels-Alder reaction involving 2-nitrosopyridines is a powerful method for constructing nitrogen- and oxygen-containing six-membered rings, which are valuable scaffolds in medicinal chemistry. The stereochemistry of these reactions is of particular interest, and unequivocally establishing the three-dimensional arrangement of atoms in the resulting adducts is essential for understanding reaction mechanisms and for structure-activity relationship (SAR) studies. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing a definitive and unambiguous atomic-level description of the molecule.
This guide will delve into a comparative analysis of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of this compound Diels-Alder adducts.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the desired level of certainty. Below is a comparative overview of the primary methods.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | Provides an unambiguous and definitive molecular structure.[1] | Requires a suitable single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and stereochemistry of atoms. | Non-destructive technique applicable to solutions, providing insights into molecular dynamics. | Structure is inferred from spectral data, which can sometimes be ambiguous for complex molecules without supporting data. |
| IR Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple technique for identifying key chemical bonds. | Provides limited information about the overall molecular structure and stereochemistry. |
| Mass Spectrometry | Information about the molecular weight and fragmentation pattern of the molecule. | High sensitivity and requires very small sample amounts. | Provides no direct information about the 3D structure or stereochemistry. |
Experimental Data: A Case Study
To illustrate the comparative power of these techniques, we will consider the characterization of a representative this compound Diels-Alder adduct. The following tables summarize the type of quantitative data obtained from each method for a hypothetical adduct, showcasing the complementary nature of the information.
Table 1: X-ray Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor | 0.045 |
This data provides the fundamental unit cell dimensions and symmetry of the crystal, leading to the precise determination of atomic positions.
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.25 | dd | 8.5, 2.5 |
| H-2 | 5.98 | dd | 8.5, 3.0 |
| H-3 | 4.89 | m | - |
| H-4 | 3.54 | m | - |
| H-5a | 1.87 | d | 10.0 |
| H-5b | 1.65 | d | 10.0 |
| Py-H | 8.21, 7.85, 7.54, 7.23 | m | - |
NMR data reveals the chemical environment and connectivity of protons, allowing for the assignment of the relative stereochemistry.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3050 | C-H stretch (aromatic) |
| 2980 | C-H stretch (aliphatic) |
| 1645 | C=C stretch (alkene) |
| 1580 | C=N stretch (pyridine) |
| 1150 | C-O stretch |
IR spectroscopy confirms the presence of key functional groups within the adduct.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 202.09 | [M]⁺ (Molecular Ion) |
| 173.07 | [M - C₂H₅]⁺ |
| 108.04 | [C₅H₄NNO]⁺ |
Mass spectrometry confirms the molecular weight of the adduct and provides information about its fragmentation, which can support the proposed structure.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound Diels-Alder adduct, emphasizing the central role of X-ray crystallography for definitive structure confirmation.
References
A Comparative Analysis of 2-Nitrosopyridine and Acylnitroso Compounds in Hetero-Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate dienophile is a critical step in the synthesis of complex nitrogen-containing molecules via the hetero-Diels-Alder (HDA) reaction. This guide provides an objective comparison of the efficiency of two prominent classes of dienophiles: 2-nitrosopyridines and acylnitroso compounds, supported by experimental data and detailed protocols.
The hetero-Diels-Alder reaction, a powerful tool in organic synthesis, allows for the construction of six-membered heterocyclic rings. The choice of the dienophile significantly impacts the reaction's efficiency, stereoselectivity, and overall yield. 2-Nitrosopyridines are recognized for their favorable balance of reactivity and stability, while acylnitroso compounds are known for their exceptionally high reactivity. This comparison aims to elucidate the practical advantages and disadvantages of each, enabling more informed decisions in synthetic strategy.
Quantitative Comparison of Dienophile Performance
To illustrate the relative efficiency of 2-nitrosopyridine (B1345732) and acylnitroso compounds, their performance in the hetero-Diels-Alder reaction with the alkaloid thebaine is presented below. Thebaine is a well-established diene in the synthesis of valuable opioid receptor modulators.
| Dienophile | Diene | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 6-Methyl-2-nitrosopyridine | Thebaine | CH₂Cl₂, 0 °C | 10 minutes | Quantitative | [1] |
| Acylnitroso (from Benzohydroxamic Acid) | Thebaine | aq. AcOH-NaOAc (pH ~6), 0 °C | Not Specified | 97 |
As the data indicates, both dienophiles exhibit excellent yields in their reaction with thebaine, highlighting their utility in complex molecule synthesis. Notably, the reaction with 6-methyl-2-nitrosopyridine proceeds to completion in a very short timeframe.
Stability and Reactivity Profile
A key differentiator between these two classes of dienophiles is their inherent stability.
-
2-Nitrosopyridines: These compounds are generally stable, isolable solids. For instance, this compound can be stored at -20°C for at least a month and at -80°C for six months[2]. This stability allows for easier handling, purification, and storage, simplifying experimental procedures. In solution, they exist in a monomer-dimer equilibrium[3].
-
Acylnitroso Compounds: In stark contrast, acylnitroso compounds are highly reactive, transient species. They are typically generated in situ and trapped immediately by a diene. Their lifetime in organic solution is on the order of milliseconds[4][5]. This high reactivity can be advantageous in driving reactions to completion, but it also necessitates careful control of reaction conditions to avoid decomposition and side reactions.
Experimental Protocols
Detailed methodologies for the hetero-Diels-Alder reactions cited in the comparison table are provided below.
Protocol 1: Hetero-Diels-Alder Reaction of 6-Methyl-2-nitrosopyridine with Thebaine
Materials:
-
Thebaine
-
6-Methyl-2-nitrosopyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware and stirring apparatus
-
Cooling bath (ice/water)
Procedure:
-
Dissolve one equivalent of thebaine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add one equivalent of 6-methyl-2-nitrosopyridine.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Upon completion of the reaction (as monitored by TLC), the solvent can be removed under reduced pressure to yield the crude product.
-
The product can be purified by standard chromatographic techniques if necessary. The reaction is reported to proceed to quantitative yield[1].
Protocol 2: In situ Generation and Hetero-Diels-Alder Reaction of an Acylnitroso Compound with Thebaine
Materials:
-
Thebaine
-
Benzohydroxamic acid
-
Tetraethylammonium (B1195904) periodate (B1199274) (Et₄NIO₄)
-
Aqueous acetic acid-sodium acetate (B1210297) buffer (pH ~6)
-
Standard laboratory glassware and stirring apparatus
-
Cooling bath (ice/water)
Procedure:
-
Dissolve thebaine and benzohydroxamic acid in an aqueous acetic acid-sodium acetate buffer (pH ~6) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
To this cooled mixture, add tetraethylammonium periodate portion-wise to generate the acylnitroso species in situ.
-
The acylnitroso compound is immediately trapped by thebaine present in the reaction mixture.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, the product can be extracted into an organic solvent.
-
The organic layer is then washed, dried, and concentrated to afford the crude product, which can be further purified by chromatography. This reaction has been reported to yield 97% of the corresponding HDA adduct.
Visualizing the Reaction Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and the fundamental reactivity differences.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The solid- and solution-state structures of this compound and its 3- and 4-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of the Hetero-Diels-Alder Reaction Between 2-Nitrosopyridine and Various Dienes
For Researchers, Scientists, and Drug Development Professionals
The hetero-Diels-Alder (HDA) reaction is a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings. Among the various dienophiles used, 2-nitrosopyridine (B1345732) has emerged as a reactive species for the synthesis of 1,2-oxazines, which are valuable intermediates in the preparation of biologically active compounds.[1] Understanding the kinetics of the reaction between this compound and a range of dienes is crucial for optimizing reaction conditions, controlling selectivity, and scaling up synthetic processes.
Qualitative Comparison of Diene Reactivity
The reactivity of dienes in the hetero-Diels-Alder reaction with this compound is governed by a combination of electronic and steric factors. The reaction is a [4+2] cycloaddition, and its rate is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound).
Table 1: Qualitative Reactivity Trends of Dienes with this compound
| Diene Category | General Structure | Expected Relative Reactivity | Rationale |
| Electron-Rich Dienes | Substituted with electron-donating groups (e.g., -OR, -NR₂) | High | Electron-donating groups raise the HOMO energy of the diene, reducing the HOMO-LUMO gap with the electron-deficient this compound, thus accelerating the reaction. |
| Cyclic Dienes | e.g., Cyclopentadiene, Cyclohexadiene | High | The s-cis conformation required for the Diels-Alder reaction is locked in cyclic dienes, which increases their reactivity compared to acyclic dienes that need to adopt this conformation. |
| Acyclic Dienes | e.g., 1,3-Butadiene, Isoprene | Moderate to High | Reactivity is dependent on the equilibrium concentration of the reactive s-cis conformer. Substituents can influence this equilibrium. |
| Sterically Hindered Dienes | Dienes with bulky substituents | Low | Bulky groups can hinder the approach of the dienophile to the diene, increasing the activation energy and slowing the reaction rate. |
| Electron-Poor Dienes | Substituted with electron-withdrawing groups (e.g., -CN, -CO₂R) | Low | Electron-withdrawing groups lower the HOMO energy of the diene, increasing the HOMO-LUMO gap and decreasing the reaction rate in a normal-electron-demand Diels-Alder reaction. |
Key Factors Influencing the Reaction
Several factors beyond the inherent reactivity of the diene can influence the outcome of the hetero-Diels-Alder reaction with this compound:
-
Regioselectivity: In reactions with unsymmetrical dienes, the formation of two possible regioisomers (proximal and distal) can occur. The regioselectivity is influenced by both electronic and steric effects of the substituents on the diene.[1]
-
Stereoselectivity: The reaction is typically stereospecific, with the stereochemistry of the diene being transferred to the product. The endo product is often favored under kinetic control due to secondary orbital interactions.
-
Catalysis: Lewis acids can catalyze the reaction by coordinating to the nitroso group, lowering the LUMO energy of the dienophile and accelerating the reaction.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize the polar transition state, leading to rate enhancement.
-
Thermodynamic vs. Kinetic Control: The hetero-Diels-Alder reaction is often reversible.[1] At lower temperatures, the kinetically favored product (often the endo isomer) predominates. At higher temperatures, the reaction can become reversible, leading to the formation of the more stable thermodynamic product.
Experimental Protocols for Kinetic Studies
A detailed experimental protocol is essential for obtaining reliable and reproducible kinetic data. The following is a generalized procedure for studying the kinetics of the reaction between this compound and a diene using UV-Vis spectroscopy.
Objective: To determine the rate constant for the reaction between this compound and a selected diene.
Materials:
-
This compound
-
Diene of interest
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the diene of known concentration in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of this compound to determine its wavelength of maximum absorbance (λmax).
-
Record the UV-Vis spectrum of the diene and the expected product (if available) to ensure they do not interfere with the absorbance of this compound at its λmax.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To simplify the rate law, the reaction is typically carried out under pseudo-first-order conditions by using a large excess of the diene (at least 10-fold).
-
Place a known volume of the diene solution in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cuvette holder.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette.
-
Immediately start monitoring the decrease in absorbance at the λmax of this compound as a function of time. Record data at regular intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: At = A∞ + (A0 - A∞)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the end of the reaction.
-
The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the following equation: k = kobs / [Diene]
-
-
Determination of Activation Parameters:
-
Repeat the kinetic runs at several different temperatures.
-
Plot ln(k) versus 1/T (Arrhenius plot). The activation energy (Ea) can be determined from the slope of the line (slope = -Ea/R, where R is the gas constant).
-
Alternative Technique: 1H NMR Spectroscopy
For reactions that are slower or where UV-Vis spectroscopy is not suitable, 1H NMR spectroscopy can be used to monitor the reaction progress by integrating the signals of the reactants and products over time.
Visualizing the Process
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for kinetic analysis.
Caption: General hetero-Diels-Alder reaction.
Caption: Kinetic analysis workflow.
References
Performance Benchmark: 2-Nitrosopyridine as a Versatile Derivatization Agent
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Nitrosopyridine's Performance Against Alternative Derivatization Agents with Supporting Experimental Data.
This guide provides a comprehensive analysis of this compound (PyrNO) as a derivatization agent for enhancing the detection and quantification of various analytes by liquid chromatography-mass spectrometry (LC-MS). We will delve into its performance in the well-documented application of vitamin D metabolite analysis and explore its potential, in the context of other established agents, for the derivatization of thiols.
This compound for Vitamin D Metabolite Analysis
Chemical derivatization is a common strategy to improve the ionization efficiency and chromatographic separation of analytes that are otherwise challenging to detect at low concentrations.[1] For vitamin D metabolites, which are often present at very low levels, derivatization is crucial for sensitive analysis.[2] this compound has emerged as a powerful dienophile reagent for this purpose, reacting with the diene moiety of vitamin D compounds through a Diels-Alder reaction.[2]
Comparative Performance Data
A systematic comparison of this compound (PyrNO) with other commercially available derivatization reagents for the analysis of various vitamin D metabolites reveals its competitive performance. The following table summarizes the response factors of different vitamin D3 metabolites after derivatization with PyrNO and other common agents. The data is normalized to the response of the underivatized analyte.
| Derivatization Reagent | Vitamin D3 | 3β-25(OH)D3 | 3α-25(OH)D3 | 1,25(OH)2D3 | 24,25(OH)2D3 |
| This compound (PyrNO) | 1 | 12 | 11 | 29 | 16 |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | 1 | 10 | 10 | 34 | 20 |
| 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) | 1 | 2 | 2 | 4 | 3 |
| Amplifex | 1 | 331 | 179 | 247 | 26 |
| Isonicotinoyl chloride (INC) | 1 | 3 | 45 | 11 | 3 |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | 1 | 12 | 11 | 29 | 16 |
Data extracted from Burla et al., 2023.[1]
As the data indicates, while Amplifex shows the highest signal enhancement for most vitamin D metabolites, this compound provides a significant and comparable increase in response to other effective reagents like FMP-TS and PTAD.[1] Notably, PyrNO has been demonstrated to improve ionization and lead to higher sensitivity compared to the widely used PTAD.[2] An additional advantage of PyrNO is that the resulting derivatives facilitate high-resolution chromatographic separation of the major vitamin D metabolites.[2]
Experimental Protocols
Derivatization of Vitamin D Metabolites with this compound
This protocol is adapted from Wan et al., 2017[2] and Burla et al., 2023[1].
-
Sample Preparation: Dried sample extracts containing vitamin D metabolites are used as the starting material.
-
Reagent Preparation: A methanolic solution of this compound (2.5 mM) is prepared by dissolving 0.27 mg of PyrNO in 1 mL of methanol.[1]
-
Derivatization Reaction:
-
Sample Finalization:
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of vitamin D metabolites using this compound derivatization followed by LC-MS/MS.
References
Comparative Analysis of the Biological Activity of 2-Nitrosopyridine Derivatives
A Guide for Researchers and Drug Development Professionals
Derivatives of 2-nitrosopyridine (B1345732) represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Exhibiting a range of biological activities, these molecules are of growing interest to researchers in the fields of oncology, microbiology, and enzyme kinetics. This guide provides a comparative analysis of the biological activities of this compound derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and development of these compounds as potential therapeutic agents.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the biological efficacy of various this compound derivatives, the following tables summarize their activity against different cancer cell lines and microbial strains. The data is presented as IC50 (half-maximal inhibitory concentration) for anticancer and enzyme inhibition assays, and as Minimum Inhibitory Concentration (MIC) for antimicrobial assays.
Table 1: Anticancer Activity of Pyridine (B92270) Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | HepG-2 | 8.90 ± 0.6 | Doxorubicin | 4.50 ± 0.2 |
| Thieno[2,3-b]pyridine derivative DJ160 | Prostate Cancer Explants | - | Enzalutamide | - |
Table 2: Antimicrobial Activity of Pyridine and Nitrosopyrimidine Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Aminopyridine derivative 2c | S. aureus | 0.039 ± 0.000 | - | - |
| 2-Aminopyridine derivative 2c | B. subtilis | 0.039 ± 0.000 | - | - |
| Nitrosopyrimidine derivative 1c | S. aureus (Methicillin-resistant) | - | Ciprofloxacin | - |
| Nitrosopyrimidine derivative 2a-c | E. coli | - | - | - |
Note: Data for this compound derivatives is limited. The table includes data for related heterocyclic compounds to provide a comparative context for antimicrobial potential.[2][3]
Table 3: Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | EGFR | 0.124 ± 0.009 | Erlotinib | 0.033 ± 0.002 |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | VEGFR-2 | 0.221 ± 0.009 | Sorafenib | 0.043 ± 0.002 |
| 2-Aminopyridine derivative SB002 | Isocitrate Lyase (ICL) | 13.3 | Itaconate | 24.9 |
| 2-Aminopyridine derivative SB002 | Malate Synthase (MS) | >90% inhibition at 75 µM | - | - |
Note: This table showcases the enzyme inhibitory potential of pyridine derivatives against key targets in cancer and microbial pathways.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays cited in the evaluation of this compound and related derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Experimental Workflow: Anticancer Screening
Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.
Hypothesized Signaling Pathway: Induction of Apoptosis
Based on the activity of related pyridine compounds, a plausible mechanism of action for this compound derivatives in cancer cells involves the induction of apoptosis through the modulation of key signaling pathways. The biological reduction of aromatic nitroso compounds can lead to the formation of superoxide (B77818) anions, which can induce cellular stress and activate apoptotic pathways.[6]
Caption: Hypothesized signaling pathway for apoptosis induction by this compound derivatives in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Biological reduction of aromatic nitroso compounds: evidence for the involvement of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Experimental and Theoretical Infrared Spectra of 2-Nitrosopyridine
This guide provides a detailed comparison of the experimental and theoretical infrared (IR) spectra of 2-nitrosopyridine (B1345732), a molecule of interest in chemical research and drug development. Understanding the vibrational properties of this compound is crucial for its identification and characterization. This document outlines the experimental conditions for obtaining the IR spectrum of the monomeric form and compares it with high-level computational predictions.
Data Presentation: Vibrational Frequencies and Assignments
The experimental IR spectrum of monomeric this compound is challenging to obtain as it readily dimerizes in the solid state. The monomer was prepared by cryogenic photolysis of its dimer. The table below summarizes the key experimental and theoretical vibrational frequencies. The theoretical values were obtained using the double-hybrid density functional DSD-PBEP86-D3(BJ) with a def2-TZVP basis set, which has been shown to provide excellent agreement with experimental data for this class of compounds.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment Description |
| N=O Stretch | 1509 | ~1500 | Stretching vibration of the nitroso (N=O) functional group. This is the most prominent band for the monomer. |
| In-plane Ring Deformation | ~1150 | ~1150 | In-plane distortion of the pyridine (B92270) ring with a contribution from the C-N(=O) bond stretching. |
| Dimer Symmetric Stretch | 1390 | N/A | Symmetric stretching vibration of the Z-ONNO group in the dimer. |
| Dimer Asymmetric Stretch | 1409 | N/A | Asymmetric stretching vibration of the Z-ONNO group in the dimer. |
Experimental and Theoretical Methodologies
A precise understanding of the methodologies employed is essential for the critical evaluation of the spectral data.
The experimental IR spectrum of monomeric this compound was recorded in the solid phase. Due to the tendency of this compound to exist as a dimer, a specific protocol was followed to isolate and measure the spectrum of the monomer:
-
Sample Preparation: The this compound dimer was mixed with potassium bromide (KBr) powder. This mixture was then pressed into a pellet.
-
Cryogenic Conditions: The KBr pellet containing the sample was cooled to a temperature of 12 K within a cryostat.
-
Dimer Spectrum Acquisition: An initial FTIR spectrum of the dimer was recorded. The characteristic signals for the Z-ONNO group of the dimer appeared at 1390 cm⁻¹ and 1409 cm⁻¹.
-
Photolysis: The dimer within the pellet was irradiated with a high-pressure mercury lamp. This UV irradiation induces photodissociation of the dimer into two this compound monomers.
-
Monomer Spectrum Acquisition: Following photolysis, a new FTIR spectrum was recorded. The appearance of a strong absorption band at 1509 cm⁻¹, attributed to the N=O stretching vibration, confirmed the formation of the monomer.
The theoretical IR spectrum of this compound was calculated using high-level quantum chemical methods to provide a reliable reference for the experimental data.
-
Computational Level of Theory: The calculations were performed using double-hybrid (DH) density functionals, specifically DSD-PBEP86-D3(BJ). This level of theory has been demonstrated to be highly accurate for predicting the vibrational frequencies of nitroso compounds.
-
Basis Set: The def2-TZVP basis set was employed for all calculations. This triple-zeta valence polarized basis set provides a good balance between accuracy and computational cost.
-
Frequency Calculation: Harmonic vibrational frequencies were calculated. To improve the agreement with the experimental fundamental frequencies, these harmonic frequencies were scaled using appropriate scaling factors.
-
Vibrational Analysis: The nature of the vibrational modes was analyzed to assign the calculated frequencies to specific molecular motions, such as bond stretches and deformations.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the experimental and theoretical IR spectra of this compound.
Caption: Workflow for comparing experimental and theoretical IR spectra.
assessing the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes
For Researchers, Scientists, and Drug Development Professionals
The hetero-Diels-Alder reaction of nitroso compounds with conjugated dienes is a powerful tool in synthetic organic chemistry, providing a direct route to 3,6-dihydro-2H-1,2-oxazines. These heterocyclic scaffolds are valuable intermediates in the synthesis of a wide array of biologically active molecules and natural products. A key challenge and area of interest in this reaction is controlling the regioselectivity when employing unsymmetrical dienes. This guide provides a comprehensive comparison of the regiochemical outcomes for various diene substitution patterns, supported by experimental data, and includes detailed experimental protocols for key examples.
The regioselectivity of the nitroso hetero-Diels-Alder reaction is primarily governed by a combination of electronic and steric factors.[1][2][3] The frontier molecular orbitals (FMO) of the diene and the nitroso dienophile play a crucial role in determining the favored regioisomer. Generally, the reaction proceeds via a concerted, asynchronous transition state.[3] The preferred orientation aligns the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Factors Influencing Regioselectivity: A Predictive Model
The substitution pattern on the diene is the most significant factor in directing the regioselectivity of the cycloaddition. The nature of the substituent (electron-donating or electron-withdrawing) and its position on the diene backbone dictate the electronic polarization of the diene and, consequently, the preferred regioisomeric product. A general model for predicting the major regioisomer is summarized below.
Diagram of Factors Influencing Regioselectivity
Caption: General regiochemical preference in nitroso hetero-Diels-Alder reactions.
Comparative Data on Regioselectivity
The following table summarizes experimental data for the nitroso hetero-Diels-Alder reaction with various substituted dienes, highlighting the observed regioselectivity and yields.
| Diene | Nitroso Dienophile | Major Regioisomer | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| Acyclic Dienes | |||||
| 2-Methyl-1,3-butadiene (Isoprene) | Nitrosobenzene (B162901) | Proximal | >95:5 | 85 | Földes et al., 1999 |
| 1-Methoxy-1,3-butadiene | Benzoyl-nitroso | Distal | >98:2 | 78 | Miller et al., 2007 |
| 2-Acetoxy-1,3-butadiene | Nitrosobenzene | Proximal | 80:20 | 65 | Kirby et al., 1973 |
| 1-Phenyl-1,3-butadiene | Ethyl nitrosoformate | Distal | 90:10 | 72 | Sheldrake et al., 2006 |
| Cyclic Dienes | |||||
| 1,3-Cyclohexadiene | Nitrosobenzene | - (Symmetrical) | - | 92 | Földes et al., 1999 |
| 1-Methoxy-1,3-cyclohexadiene (B1594827) | Nitrosobenzene | Distal | 4:1 | 68 | Miller et al., 2007 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Reaction of 2-Methyl-1,3-butadiene (Isoprene) with Nitrosobenzene
Objective: To synthesize the "proximal" 3,6-dihydro-4-methyl-2-phenyl-2H-1,2-oxazine as the major product.
Procedure: A solution of nitrosobenzene (1.07 g, 10 mmol) in diethyl ether (50 mL) is cooled to 0 °C in an ice bath. To this stirred solution, isoprene (B109036) (1.36 g, 20 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the desired product as a colorless oil. The regioisomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.
Reaction of 1-Methoxy-1,3-cyclohexadiene with Benzoyl-nitroso Species (in situ generation)
Objective: To synthesize the "distal" cycloadduct as the major regioisomer.
Procedure: To a stirred solution of benzohydroxamic acid (1.37 g, 10 mmol) and 1-methoxy-1,3-cyclohexadiene (1.65 g, 15 mmol) in dichloromethane (B109758) (50 mL) at -78 °C, a solution of tetra-n-butylammonium periodate (B1199274) (4.35 g, 10 mmol) in dichloromethane (20 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours. The mixture is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 8:2) to yield the major distal regioisomer. The regioselectivity is determined by analysis of the crude product via ¹H NMR.
Mechanistic Insights and Workflow
The general workflow for assessing and predicting the regioselectivity of a nitroso hetero-Diels-Alder reaction involves considering the electronic nature of the substituents on the diene.
Workflow for Predicting Regioselectivity
Caption: A logical workflow for the prediction of regioselectivity.
This guide provides a foundational understanding and practical data for researchers exploring the utility of the nitroso hetero-Diels-Alder reaction. The interplay of steric and electronic effects offers a fascinating landscape for synthetic design, and a predictive understanding of regioselectivity is crucial for the efficient construction of complex molecular architectures.
References
- 1. Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
comparison of nitration and nitrosation of pyridine with different reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitration and nitrosation of pyridine (B92270), offering insights into the performance of various reagents and methodologies. The information presented is supported by experimental data to aid in the selection of appropriate synthetic strategies.
Introduction
Pyridine, an electron-deficient heteroaromatic compound, presents unique challenges in electrophilic substitution reactions such as nitration and nitrosation. The lone pair of electrons on the nitrogen atom is basic and readily protonates in acidic media, further deactivating the ring towards electrophilic attack. This guide explores different reagents and strategies developed to overcome these challenges, providing a comparative analysis of their efficacy.
Nitration of Pyridine
Direct nitration of pyridine is a notoriously difficult transformation, often requiring harsh reaction conditions and resulting in low yields. However, several methods have been developed to achieve this transformation with varying degrees of success.
Comparison of Nitrating Reagents
The following table summarizes the performance of different nitrating agents for the nitration of pyridine, highlighting key experimental parameters.
| Reagent/Method | Product(s) | Yield (%) | Regioselectivity | Reaction Conditions | Reference(s) |
| Mixed Acid (HNO₃/H₂SO₄) | 3-Nitropyridine | Low (often <25%) | 3-position | High temperature (e.g., 300 °C) | [1] |
| Dinitrogen Pentoxide (N₂O₅) | 3-Nitropyridine | Good (up to 77%) | 3-position | Reaction with N₂O₅ followed by treatment with SO₂/HSO₃⁻ in water | [1] |
| Nitric Acid in Trifluoroacetic Anhydride (B1165640) (HNO₃/TFAA) | 3-Nitropyridine and derivatives | 10-83% | 3-position | 0 °C to room temperature | [2] |
| Nitronium Tetrafluoroborate (B81430) (NO₂BF₄) | N-Nitropyridinium tetrafluoroborate | Not applicable for C-nitration | N-attack | Inert solvent (e.g., sulfolane) | [3] |
| Dearomatization-Rearomatization | meta-Nitropyridine derivatives | Good to excellent (up to 95%) | meta-position | Multi-step, mild conditions | [4] |
| Pyridine N-oxide with Mixed Acid | 4-Nitropyridine N-oxide | Good | 4-position | H₂SO₄/HNO₃, moderate temperature | [4] |
Experimental Protocols for Nitration
1. Nitration with Dinitrogen Pentoxide (N₂O₅)
This method, reported by Bakke, provides good yields of 3-nitropyridine.[1] The reaction proceeds via the formation of an N-nitropyridinium ion, followed by a[3][5] sigmatropic rearrangement.
-
Step 1: Formation of N-Nitropyridinium salt: Pyridine is reacted with a solution of dinitrogen pentoxide in an organic solvent.
-
Step 2: Rearrangement and Hydrolysis: The resulting N-nitropyridinium salt is then treated with aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂) in water to yield 3-nitropyridine.[1]
2. Nitration with Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA)
This method offers a practical alternative with good yields for a range of pyridine derivatives.[2]
-
Procedure: To a solution of the pyridine derivative in trifluoroacetic anhydride at 0 °C, concentrated nitric acid is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it into an aqueous solution of sodium metabisulfite. The product is extracted with an organic solvent and purified by chromatography.[2]
3. meta-Nitration via Dearomatization-Rearomatization
This modern approach allows for the highly regioselective meta-nitration of pyridines under mild conditions.[4]
-
Procedure: This strategy involves a multi-step sequence that proceeds through an oxazino pyridine intermediate. The key C-H nitration step is achieved using a radical nitrating agent, followed by a rearomatization step to yield the meta-nitrated pyridine.[4]
Reaction Pathways for Pyridine Nitration
The following diagram illustrates the different pathways for the nitration of pyridine.
Caption: Nitration pathways of pyridine.
Nitrosation of Pyridine
Direct C-nitrosation of the pyridine ring is significantly more challenging than nitration and is not a commonly employed synthetic transformation. The electron-deficient nature of the pyridine ring makes it highly unreactive towards typical nitrosating agents. The primary reaction observed is N-nitrosation at the nitrogen atom.
N-Nitrosation with Nitrosonium Tetrafluoroborate
The reaction of pyridine with nitrosonium tetrafluoroborate (NOBF₄) leads exclusively to the formation of the N-nitrosopyridinium tetrafluoroborate salt. There is no evidence for C-nitrosation or subsequent rearrangement to a C-nitrosopyridine under these conditions.[3]
| Reagent | Product | Yield (%) | Regioselectivity | Reaction Conditions | Reference(s) |
| Nitrosonium Tetrafluoroborate (NOBF₄) | N-Nitrosopyridinium tetrafluoroborate | High | N-attack | Anhydrous acetonitrile (B52724) or sulfolane, low temperature | [3] |
Experimental Protocol for N-Nitrosation
Synthesis of N-Nitrosopyridinium Tetrafluoroborate
This protocol is based on the work of Olah et al.[3]
-
Procedure: A solution of pyridine in anhydrous acetonitrile is cooled to a low temperature (e.g., -20 °C) under an inert atmosphere. A solution of nitrosonium tetrafluoroborate in the same solvent is added dropwise with stirring. The N-nitrosopyridinium tetrafluoroborate precipitates as a crystalline solid, which can be isolated by filtration, washed with cold, dry ether, and dried under vacuum.
C-Nitrosation of Pyridine Derivatives
While direct C-nitrosation of pyridine is not feasible, C-nitrosopyridines can be synthesized through indirect methods, typically involving the nitrosation of activated pyridine derivatives.
-
From Aminopyridines: 3-Aminopyridine can be converted to 3-nitrosopyridine, although this often proceeds through a diazonium salt intermediate and subsequent reactions, rather than direct electrophilic substitution of a C-H bond with a nitroso group.
-
From Activated Pyridine Rings: Pyridine rings bearing strong electron-donating groups may undergo C-nitrosation under specific conditions.
Logical Flow for Pyridine Functionalization
The following diagram illustrates the decision-making process for the nitration versus nitrosation of pyridine.
Caption: Decision logic for pyridine functionalization.
Conclusion
The nitration of pyridine, while challenging, can be achieved with moderate to high yields and good regioselectivity using modern synthetic methods such as nitration with dinitrogen pentoxide, nitric acid in trifluoroacetic anhydride, or through a dearomatization-rearomatization strategy. The choice of reagent is dictated by the desired regioselectivity and the substrate's functional group tolerance. In contrast, direct C-nitrosation of pyridine is not a viable synthetic route. The reaction with nitrosating agents like nitrosonium tetrafluoroborate results in the formation of N-nitrosopyridinium salts. The synthesis of C-nitrosopyridines requires indirect methods starting from appropriately substituted pyridine precursors. This guide provides researchers with the necessary data and protocols to make informed decisions for the selective functionalization of the pyridine ring.
References
evaluating the performance of different Lewis acids in catalyzing 2-Nitrosopyridine reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of 2-nitrosopyridine (B1345732) for various chemical transformations, particularly in cycloaddition reactions, is a critical step in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Lewis acids are frequently employed to enhance the reactivity of this compound, which acts as a potent dienophile or heterodienophile. This guide provides a comparative overview of commonly used Lewis acids in catalyzing reactions involving this compound, with a focus on the hetero-Diels-Alder reaction.
Performance Comparison of Selected Lewis Acids
The efficacy of a Lewis acid in catalyzing this compound reactions is dependent on several factors, including the nature of the Lewis acid itself, the diene partner, solvent, and reaction temperature. Below is a summary of the expected performance of several common Lewis acids based on their general catalytic activity in similar transformations.
| Lewis Acid | Typical Catalyst Loading (mol%) | Expected Reaction Time | Expected Yield | Key Considerations |
| Scandium triflate (Sc(OTf)₃) | 1 - 10 | Short to moderate | High | A versatile and powerful Lewis acid, often effective in low catalytic amounts.[1][2] It is known to be water-tolerant, which can be an advantage.[2] |
| Copper(II) triflate (Cu(OTf)₂) | 5 - 20 | Moderate | Good to high | A widely used and cost-effective Lewis acid.[3] It is effective in a variety of cycloaddition reactions.[4][5] |
| Boron trifluoride etherate (BF₃·OEt₂) | 10 - 100 | Short | Moderate to high | A strong and readily available Lewis acid.[6] However, it is sensitive to moisture and can be corrosive.[7] |
| Zinc chloride (ZnCl₂) | 20 - 100 | Moderate to long | Moderate | A milder and inexpensive Lewis acid.[8] It may require higher catalyst loadings and longer reaction times. |
Note: The data presented in this table is illustrative and represents a generalized expectation for the hetero-Diels-Alder reaction of this compound with a reactive diene (e.g., cyclopentadiene). Actual experimental results may vary significantly based on the specific reaction conditions.
Experimental Protocols
A general procedure for evaluating the performance of different Lewis acids in the hetero-Diels-Alder reaction of this compound is provided below.
General Procedure for the Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of this compound with a Diene:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen Lewis acid (e.g., Sc(OTf)₃, Cu(OTf)₂, BF₃·OEt₂, or ZnCl₂) and the appropriate anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add this compound to the stirred solution.
-
Slowly add the diene (e.g., cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) and determine the yield.
Visualizing the Workflow
The following diagram illustrates the general workflow for evaluating Lewis acid catalysts in this compound reactions.
Caption: General workflow for evaluating Lewis acid performance.
This guide provides a foundational understanding for researchers to begin evaluating and selecting the most appropriate Lewis acid for their specific this compound reactions. It is crucial to perform systematic experimental screening to identify the optimal catalyst and conditions for any new transformation.
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. researchgate.net [researchgate.net]
- 3. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 7. Boron trifluoride etherate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zinc chloride - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Nitrosopyridine
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-Nitrosopyridine, a chemical that requires careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance with regulatory standards. All waste containing this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of vapors.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat.[1] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (if risk of dust or aerosol). | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure chemical, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][3]
-
It is critical to not mix this compound waste with other incompatible waste streams.[1] This waste should be kept separate from strong oxidizing agents and acids.[1][4]
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and sealable container that is chemically compatible.[3][4]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its associated hazards (e.g., Flammable, Toxic, Irritant).[1][3]
-
Ensure the container is kept tightly closed except when adding waste.[4][5]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from direct sunlight, heat, sparks, and other sources of ignition.[4]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3]
-
Current practices for the disposal of waste pyridine (B92270) compounds often include controlled incineration at high temperatures (820°C to 1,600°C) in a facility equipped with afterburners and scrubbers to remove harmful nitrogen oxides.[2][6]
-
Never dispose of this compound down the drain or in regular trash.[3] Evaporation is not an acceptable method of disposal.[3]
Experimental Protocols: Spill Management
In the event of a spill, the following procedures should be followed:
Small Spills:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[4]
-
If the spill is in a fume hood, keep the sash at a safe working height. If outside a hood, ensure the area is well-ventilated.
-
Contain the spill and absorb it with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[1][3]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[3][6]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.[3]
Large Spills:
-
Immediately evacuate the area and alert others.
-
If safe to do so, shut off all ignition sources.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of 2-Nitrosopyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Nitrosopyridine, including operational procedures and disposal plans.
This compound and its derivatives are utilized in various research and development applications. Due to their chemical properties, stringent adherence to safety protocols is necessary to minimize risks of exposure and ensure proper disposal. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste management protocols.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to use, data from structurally similar compounds like 2-Nitropyridine indicate several potential hazards. These include toxicity if swallowed, harmful effects upon skin contact, and irritation to the skin, eyes, and respiratory system.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a certified chemical fume hood.[2][3] | To avoid inhalation of potentially harmful vapors or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
Step 2: Handling and Experimental Use
-
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use compatible labware (e.g., glass) and avoid creating aerosols or dust.
-
Keep containers tightly closed when not in use.[2]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[3]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Emergency Procedures for Exposure
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.
Step 1: Waste Collection and Segregation
-
All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Collect this waste in a designated, leak-proof, and chemically compatible container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Labeling and Storage of Waste
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.
Step 3: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3] Current practices for the disposal of waste pyridine (B92270) often involve incineration at high temperatures.[5]
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
